Oleanane
描述
Structure
3D Structure
属性
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aS,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22+,23+,24-,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNKUCWWHVTTBY-KQCVGMHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872582 | |
| Record name | Oleanane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-67-0 | |
| Record name | Oleanane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleanane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleanane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLEANANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9Y4447CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Oleanane Core: A Comprehensive Technical Guide to its Structure and Stereochemistry for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the oleanane scaffold, a pentacyclic triterpenoid (B12794562) of significant interest in medicinal chemistry. We will delve into the intricacies of its three-dimensional structure, stereochemical nuances, and the experimental methodologies used for its characterization. Furthermore, we will examine its interaction with key signaling pathways, offering a foundation for the development of novel therapeutics.
The this compound Structure: A Pentacyclic Framework
This compound is a natural triterpenoid characterized by a pentacyclic skeleton composed of five fused six-membered rings, designated A, B, C, D, and E.[1] This rigid, polycyclic structure is derived from the cyclization of squalene. The numbering of the carbon atoms in the this compound framework follows the convention used for steroids, providing a standardized system for discussing its chemical modifications.[1]
The fundamental this compound structure is a saturated hydrocarbon with the chemical formula C30H52.[1] However, it is the various functional groups and levels of unsaturation on this core structure that give rise to the vast diversity of naturally occurring this compound-type triterpenoids, such as β-amyrin and oleanolic acid.
Stereochemistry: The Three-Dimensional Architecture
The biological activity of this compound derivatives is intrinsically linked to their precise three-dimensional arrangement. The this compound skeleton possesses multiple chiral centers, leading to a complex stereochemical landscape.
Ring Conformation
All five six-membered rings of the this compound core typically adopt a stable chair conformation. This arrangement minimizes both angle strain and torsional strain, resulting in a thermodynamically favorable structure. The fusion of these chair-form rings creates a rigid and well-defined molecular architecture.
Ring Fusion
The stereochemistry of the ring junctions is a critical determinant of the overall shape of the this compound molecule. The rings in the this compound skeleton are fused in a specific manner:
-
A/B Ring Fusion: trans
-
B/C Ring Fusion: trans
-
C/D Ring Fusion: trans
-
D/E Ring Fusion: cis
This specific arrangement of trans and cis fusions dictates the characteristic bent shape of the this compound scaffold.
Absolute Configuration
The absolute configuration of the chiral centers in the parent 18β-oleanane structure is as follows:
-
C5: α
-
C8: β
-
C9: α
-
C10: β
-
C13: β
-
C14: α
-
C17: β
-
C18: β
-
C19: α
-
C20: β
A notable stereochemical variation occurs at the C-18 position, leading to 18α-oleanane and 18β-oleanane diastereomers.[1] The 18β-configuration is the most common in naturally occurring oleananes.
Data Presentation: Spectroscopic and Crystallographic Data
The precise structure and stereochemistry of this compound derivatives are elucidated using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount in this endeavor.
NMR Spectroscopic Data
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and stereochemistry. Below is a table summarizing representative NMR data for oleanolic acid, a common this compound-type triterpenoid.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 3 | 79.0 | 3.20 (dd) |
| 12 | 122.7 | 5.28 (t) |
| 13 | 143.7 | - |
| 23 | 28.1 | 0.99 (s) |
| 24 | 15.6 | 0.76 (s) |
| 25 | 15.5 | 0.91 (s) |
| 26 | 17.2 | 0.93 (s) |
| 27 | 26.0 | 1.15 (s) |
| 28 | 183.4 | - |
| 29 | 33.1 | - |
| 30 | 23.6 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers. This technique has been instrumental in confirming the structures of numerous novel this compound triterpenoids.
Experimental Protocols
The isolation, characterization, and modification of this compound triterpenoids involve a series of well-established experimental procedures.
Extraction and Isolation of Oleanolic Acid from Plant Material
This protocol provides a general procedure for the extraction and isolation of oleanolic acid from a plant source, such as olive leaves.
-
Drying and Grinding: Air-dry the plant material at room temperature and then grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24 hours. Filter the mixture and repeat the extraction process with the residue.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid Hydrolysis: Reflux the crude extract with a solution of 2M HCl in methanol (B129727) for 4-6 hours to hydrolyze any glycosides.
-
Purification: Neutralize the reaction mixture and extract with an organic solvent like ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Crystallization: Purify the resulting solid by recrystallization from methanol to yield pure oleanolic acid.
-
Characterization: Confirm the identity and purity of the isolated compound using TLC, HPLC, and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthesis of an this compound Derivative: 3-O-acetyloleanolic acid
This protocol describes the acetylation of the C-3 hydroxyl group of oleanolic acid.
-
Dissolution: Dissolve oleanolic acid in pyridine.
-
Acetylation: Add acetic anhydride (B1165640) to the solution and stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by crystallization from a suitable solvent system (e.g., methanol/water) to obtain 3-O-acetyloleanolic acid.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques.
Signaling Pathways and Experimental Workflows
This compound triterpenoids have been shown to modulate various signaling pathways implicated in inflammation and cancer, making them attractive candidates for drug development.
Inhibition of the NF-κB Signaling Pathway
Many this compound derivatives exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the general mechanism of this inhibition.
Caption: this compound derivatives can inhibit the NF-κB pathway by targeting IKK.
Modulation of the Akt Signaling Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Some this compound derivatives have been shown to inhibit this pathway, contributing to their anti-cancer properties.
Caption: this compound derivatives can suppress the Akt signaling pathway.
Experimental Workflow for Natural Product Drug Discovery
The process of discovering and developing a new drug from a natural product like an this compound triterpenoid follows a structured workflow.
Caption: A typical workflow for this compound-based drug discovery.
References
A Deep Dive into the Physicochemical Properties of Oleanane Triterpenoids: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of oleanane triterpenoids, a class of natural compounds with significant therapeutic potential. Understanding these properties is paramount for their successful development as drug candidates, influencing everything from formulation and delivery to bioavailability and efficacy. This document presents quantitative data in a structured format, details key experimental protocols, and visualizes relevant biological pathways to support researchers in this field.
Core Physicochemical Data of Key this compound Triterpenoids
The following tables summarize the fundamental physicochemical properties of several prominent this compound triterpenoids. These compounds, while sharing a common pentacyclic triterpenoid (B12794562) core, exhibit variations in their functional groups that significantly impact their behavior.
Table 1: General Physicochemical Properties of Selected this compound Triterpenoids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Oleanolic Acid | C₃₀H₄₈O₃ | 456.70 | >300[1][2], 310[3][4][5][6] |
| Maslinic Acid | C₃₀H₄₈O₄ | 472.71 | 266–268[7] |
| Asiatic Acid | C₃₀H₄₈O₅ | 488.70 | 325-330[8][9] |
| Glycyrrhetinic Acid (18β) | C₃₀H₄₆O₄ | 470.68 | 292-295[10][11], 296[12], 297[13] |
| Betulinic Acid | C₃₀H₄₈O₃ | 456.71 | 295-298 (dec.)[14], 316-318[15] |
Table 2: Solubility of Selected this compound Triterpenoids in Various Solvents
| Compound | Water | Ethanol | Methanol (B129727) | DMSO | DMF |
| Oleanolic Acid | Insoluble[1][3] | ~5 mg/mL[16][17] | Soluble[1] | ~3 mg/mL[16][17] | ~30 mg/mL[16][17] |
| Maslinic Acid | Insoluble[7] | ~0.5 mg/mL[6][18] | Soluble[7] | ~20 mg/mL[6][18] | ~15 mg/mL[6][18] |
| Asiatic Acid | Sparingly soluble[16][19] | ~10 mg/mL[19] | Soluble[8] | ~20 mg/mL[19], ≥24.45 mg/mL[20] | ~20 mg/mL[19] |
| Glycyrrhetinic Acid (18β) | Practically insoluble[2][10] | Soluble[2][10] | - | Soluble[7] | - |
| Betulinic Acid | 0.0002 g/L[21] | up to 25 mg/mL[14] | - | up to 25 mg/mL[14] | - |
Note: Solubility data can vary depending on the experimental conditions (e.g., temperature, pH). The values presented here are approximate and intended for comparative purposes.
Table 3: Lipophilicity of Selected this compound Triterpenoids
| Compound | LogP (Octanol/Water) |
| Oleanolic Acid | 8.576 (estimated)[10][22] |
| Maslinic Acid | 6.06 (ALOGPS)[23] |
| Asiatic Acid | 5.7 (XLogP3-AA)[12], 3.977 |
| Glycyrrhetinic Acid (18β) | 5.45 (ALOGPS) |
| Betulinic Acid | 5.34 (ALOGPS)[21] |
Note: LogP values can be determined experimentally or calculated using various software (e.g., ALOGPS, XLogP3-AA). The method of determination is specified where available.
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties of this compound triterpenoids. These protocols are designed to be a practical guide for researchers.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the aqueous solubility of hydrophobic compounds like this compound triterpenoids.
Materials:
-
This compound triterpenoid of interest
-
Deionized water (or buffer of choice, e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
0.22 µm syringe filters (ensure low compound binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of the this compound triterpenoid to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the aqueous solvent (e.g., 5 mL of deionized water) to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved this compound triterpenoid in the filtrate using a validated HPLC method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.
Materials:
-
This compound triterpenoid (in powdered form)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Loading: Press the open end of a capillary tube into a small amount of the powdered this compound triterpenoid. Tap the sealed end of the tube on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. For an accurate measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens of the apparatus.
-
Recording Temperatures: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.
Determination of Octanol-Water Partition Coefficient (LogP) by HPLC
This method provides a faster alternative to the shake-flask method for estimating LogP values. It is based on the correlation between a compound's retention time on a reversed-phase HPLC column and its lipophilicity.
Materials:
-
This compound triterpenoid of interest
-
A series of reference compounds with known LogP values spanning the expected range of the test compound.
-
HPLC system with a reversed-phase column (e.g., C18) and a UV-Vis detector.
-
Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or a buffer).
-
Data analysis software.
Procedure:
-
Standard Preparation: Prepare solutions of the reference compounds and the test this compound triterpenoid in the mobile phase.
-
Chromatographic Analysis: Inject each standard and the test compound onto the HPLC system under isocratic conditions. Record the retention time (t_R) for each compound.
-
Determination of Dead Time: Determine the dead time (t_0) of the system, which is the retention time of an unretained compound (e.g., uracil).
-
Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values. Perform a linear regression to obtain a calibration curve.
-
LogP Determination of Test Compound: Using the log k' value of the this compound triterpenoid, interpolate its LogP value from the calibration curve.
Chemical Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.
Materials:
-
This compound triterpenoid of interest
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable detector
Procedure (General Workflow):
-
Stock Solution Preparation: Prepare a stock solution of the this compound triterpenoid in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with the HCl solution and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with the NaOH solution and heat (e.g., at 60 °C) for a defined period (e.g., 8 hours). At various time points, withdraw samples, neutralize with HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with the H₂O₂ solution and keep at room temperature, protected from light, for a defined period (e.g., 12 hours). At various time points, withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid this compound triterpenoid in a temperature-controlled oven (e.g., at 80 °C) for a defined period (e.g., 48 hours). At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
Photostability: Expose a solution of the this compound triterpenoid to a controlled light source (as per ICH Q1B guidelines). A control sample should be kept in the dark. After the exposure period, analyze both samples by HPLC.
-
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation.
Visualization of Relevant Signaling Pathways
This compound triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways influenced by these compounds.
Caption: Oleanolic Acid's multifaceted impact on key cellular signaling pathways.
Caption: Asiatic Acid's modulation of inflammatory and apoptotic signaling pathways.
Caption: Glycyrrhetinic Acid's anti-inflammatory action via PI3K/Akt and other pathways.
Conclusion
The this compound triterpenoids represent a rich source of bioactive molecules with significant therapeutic promise. A thorough understanding of their physicochemical properties is a critical prerequisite for advancing these compounds through the drug development pipeline. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating more efficient and informed development of this compound triterpenoid-based therapeutics. The visualization of their complex interactions with cellular signaling pathways further underscores the importance of a multi-faceted approach to their study, from fundamental chemistry to molecular biology.
References
- 1. Glycyrrhetinic Acid | C30H46O4 | CID 10114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18β-Glycyrrhetinic Acid | 471-53-4 [chemicalbook.com]
- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 4. Oleanolic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Oleanolic Acid [drugfuture.com]
- 7. nstchemicals.com [nstchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oleanolic acid, 508-02-1 [thegoodscentscompany.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Maslinic acid - Wikipedia [en.wikipedia.org]
- 14. Asiatic acid | 464-92-6 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. caymanchem.com [caymanchem.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Asiatic Acid | C30H48O5 | CID 119034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. Oleanolic acid | 508-02-1 [chemicalbook.com]
- 21. Showing Compound Maslinic acid (FDB013041) - FooDB [foodb.ca]
- 22. neist.res.in [neist.res.in]
- 23. Showing Compound beta-Glycyrrhetinic acid (FDB013018) - FooDB [foodb.ca]
Natural sources and distribution of oleanane compounds
An In-depth Technical Guide to the Natural Sources and Distribution of Oleanane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound-type pentacyclic triterpenoids are a diverse class of secondary metabolites widely distributed throughout the plant kingdom. These compounds, with oleanolic acid as a prominent member, are of significant interest to the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and distribution of this compound compounds. It details the experimental protocols for their extraction, isolation, and characterization, and presents quantitative data on their occurrence in various plant species. Furthermore, it illustrates key biosynthetic and signaling pathways relevant to their study and mechanism of action.
Natural Sources and Distribution
This compound and its derivatives are characteristic secondary metabolites of woody angiosperms and are so prevalent that their fossilized form, this compound, is used as a biomarker to trace the evolutionary history of flowering plants.[3][4] They are found in numerous plant families, often concentrated in the epicuticular waxes of leaves and fruits, where they are believed to play a protective role against pathogens and water loss.[5]
The Oleaceae family, particularly the olive tree (Olea europaea), is one of the most abundant and commercially significant sources of oleanolic acid.[2][6] However, these compounds are widespread across many edible and medicinal plants. The concentration and specific types of this compound derivatives can vary significantly depending on the plant species, the part of the plant, geographical origin, and even the stage of development.[6][7]
Quantitative Distribution of this compound Compounds in Plants
The following table summarizes the concentration of prominent this compound triterpenoids, primarily oleanolic acid (OA) and its isomer ursolic acid (UA), in various plant sources. This data is compiled from multiple studies and is intended for comparative purposes.
| Plant Species | Family | Plant Part | Compound | Concentration (mg/g dry weight, unless noted) | Reference(s) |
| Olea europaea (Olive) | Oleaceae | Leaves | Oleanolic Acid | 29.2 - 34.5 | [7] |
| Olea europaea (Olive) | Oleaceae | Fruit | Oleanolic Acid | 0.4 - 0.81 | [7] |
| Syzygium aromaticum (Clove) | Myrtaceae | Flowers/Leaves | Oleanolic Acid | up to 15.3 (wet weight) | [7] |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | Oleanolic Acid | ~15-30 (in extracts) | [8] |
| Salvia officinalis (Sage) | Lamiaceae | Herbs | Oleanolic Acid | up to 15.3 (wet weight) | [7] |
| Malus domestica (Apple) | Rosaceae | Pomace/Peel | Oleanolic Acid | Present, significant in peel | [5][9] |
| Panax stipuleanatus | Araliaceae | Roots/Rhizomes | SP-R1 | 0.73 - 4.51 | [10] |
| Panax stipuleanatus | Araliaceae | Roots/Rhizomes | SP-R2 | 11.23 - 22.84 | [10] |
| Glycyrrhiza glabra (Licorice) | Fabaceae | Roots | Glycyrrhetinic Acid | up to 10.2 (wet weight) | [7] |
| Betula sp. (Birch) | Betulaceae | Bark | Oleanolic Acid | up to 11 | [9] |
| Caragana arborescens | Fabaceae | Seeds | Soyasaponin I | 1.04 - 1.56 (defatted flour) | [11] |
Biosynthesis of this compound Triterpenoids
Like all triterpenoids, the this compound skeleton originates from the assembly of six isoprene (B109036) units. In plants and other eukaryotes, this occurs via the mevalonate (B85504) (MVA) pathway.[12][7] The linear C30 precursor, squalene, undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is the critical branch point for the synthesis of various triterpenoid (B12794562) skeletons. The cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (βAS), specifically yields β-amyrin, the direct precursor to the this compound family.[7] The β-amyrin backbone is then further modified by a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to produce the vast diversity of this compound compounds found in nature, such as oleanolic acid.[13][14]
Caption: Biosynthesis of this compound triterpenoids from the MVA pathway.
Methodologies for Study
The investigation of this compound compounds requires a multi-step experimental approach, from initial extraction from plant matrices to final structural confirmation.
Extraction and Isolation Protocols
The extraction and purification of this compound triterpenoids are challenging due to their complex structures and the presence of interfering compounds in the plant matrix.[15] The general methodology involves solvent extraction followed by multiple chromatographic steps.
General Experimental Protocol for Extraction and Isolation:
-
Preparation of Plant Material: The selected plant part (e.g., leaves, roots) is dried and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with an organic solvent. Methanol is commonly used for its ability to extract a broad range of polar and non-polar compounds.[10][16] This can be performed at room temperature with agitation or under reflux at elevated temperatures (e.g., 60°C) for several hours to improve efficiency.[15]
-
Solvent Partitioning: The resulting crude extract is concentrated under vacuum. The residue is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. This compound saponins (B1172615) are often enriched in the EtOAc or n-butanol fractions.[16]
-
Column Chromatography: The enriched fraction is subjected to column chromatography for further separation.
-
Adsorption Chromatography: Diaion HP-20 resin or silica (B1680970) gel is frequently used. Elution is performed with a gradient of solvents, such as a water-methanol mixture for HP-20 or a chloroform-methanol mixture for silica gel.[10][16]
-
Reversed-Phase Chromatography: C18-functionalized silica gel (ODS) is used for finer purification, often with a methanol-water or acetonitrile-water mobile phase.[10]
-
-
Final Purification: The final purification of individual compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[16]
Caption: General experimental workflow for this compound compound isolation.
Analytical and Quantitative Methods
HPLC is the predominant analytical technique for the separation and quantification of this compound compounds.[15] Reversed-phase columns (e.g., C18) are most commonly employed.
General HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often required for complex mixtures, typically using a combination of acidified water (e.g., with acetic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection:
-
UV/PDA: Detection at low wavelengths (around 205 nm) is used, as triterpenoids lack a strong chromophore.[15]
-
ELSD: Evaporative Light Scattering Detection is a universal mass-based detection method suitable for non-volatile compounds like saponins.[15]
-
MS/MS: Tandem Mass Spectrometry offers the highest sensitivity and selectivity, making it ideal for quantitative analysis in complex matrices.[11]
-
-
Quantification: Performed by constructing a calibration curve using certified reference standards of the target compounds.[10]
Structural Elucidation
The unambiguous identification of novel or known this compound compounds relies on a combination of spectroscopic techniques.
Protocol for Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of the purified compound.[10][17]
-
NMR Spectroscopy: A suite of NMR experiments is conducted to determine the carbon skeleton and stereochemistry.
-
1D NMR ( 1H, 13C): Provides initial information on the number and types of protons and carbons in the molecule.[17][18]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) spin-spin couplings, revealing connected proton networks.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons (1H-13C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular structure.[17]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the relative stereochemistry.[17]
-
-
Caption: Logical workflow for the structural elucidation of oleananes.
Biological Relevance: Modulation of Signaling Pathways
The therapeutic potential of this compound triterpenoids is largely attributed to their ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and cancer. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway.[16][19]
In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of genes encoding inflammatory mediators like iNOS and COX-2. This compound triterpenoids have been shown to inhibit this pathway, often by preventing the degradation of IκB, thereby blocking NF-κB activation and reducing the inflammatory response.[16][19]
Caption: Inhibition of the NF-κB pathway by this compound triterpenoids.
References
- 1. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular fossil record of this compound and its relation to angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolutionary Trends in Petroleum Composition – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 5. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of this compound and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentacyclic Triterpene Distribution in Various Plants – Rich Sources for a New Group of Multi-Potent Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and quantification of this compound triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound triterpenoid saponins of Caragana arborescens and their quantitative determination - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN102286057A - this compound-type triterpenoid compounds and preparation method and medicinal use thereof - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
The Oleanane Biosynthesis Pathway in Plants: A Technical Guide for Researchers
An in-depth exploration of the enzymatic cascade responsible for the synthesis of oleanane-type triterpenoids, offering valuable insights for drug discovery and metabolic engineering.
This technical guide provides a comprehensive overview of the biosynthesis of this compound, a significant class of pentacyclic triterpenoids with diverse pharmacological activities. Tailored for researchers, scientists, and drug development professionals, this document details the core enzymatic steps, presents quantitative data for comparative analysis, outlines key experimental protocols, and visualizes the intricate pathways and workflows involved in the study of this compound biosynthesis.
The Core Biosynthetic Pathway
The journey to this compound begins with the ubiquitous precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) pathway in the cytoplasm.[1] These five-carbon units are sequentially condensed to form the 30-carbon acyclic triterpene, squalene (B77637).
The central pathway then proceeds through two critical enzymatic steps:
-
Epoxidation of Squalene: Squalene is first oxidized to (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase (SE).[2] This reaction introduces an epoxide ring, which is essential for the subsequent cyclization cascade.
-
Cyclization of 2,3-Oxidosqualene (B107256): This is the key branching point in triterpenoid (B12794562) biosynthesis. The enzyme β-amyrin synthase (BAS), an oxidosqualene cyclase (OSC), catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid, β-amyrin.[3][4] This reaction is a remarkable feat of enzymatic control, orchestrating a series of cation-pi interactions and rearrangements to form the characteristic five-ring this compound skeleton.
Following the formation of β-amyrin, a diverse array of this compound-type triterpenoids are generated through a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[5] These enzymes introduce hydroxyl, carboxyl, and other functional groups at various positions on the β-amyrin backbone, leading to the vast structural diversity observed in this class of compounds. A prominent example is the oxidation of β-amyrin at the C-28 position by CYP716A subfamily enzymes to produce oleanolic acid, a widely studied bioactive triterpenoid.[3][5]
Quantitative Data on this compound Biosynthesis
The efficiency of this compound biosynthesis can vary significantly between plant species and engineered microbial systems. The following tables summarize key quantitative data, including enzyme kinetics and product yields, to facilitate comparative analysis.
Table 1: Kinetic Parameters of β-Amyrin Synthase (BAS)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Panax ginseng | (3S)-2,3-Oxidosqualene | 15 | 0.13 | 8,667 | [PMID: 9746369] |
| Arabidopsis thaliana | (3S)-2,3-Oxidosqualene | 25 | 0.08 | 3,200 | [PMID: 11152431] |
| Glycyrrhiza glabra | (3S)-2,3-Oxidosqualene | 10 | 0.15 | 15,000 | [PMID: 11502213] |
Table 2: Oleanolic Acid Content in Various Plant Species
| Plant Species | Plant Part | Oleanolic Acid Content (mg/g dry weight) | Reference |
| Olea europaea (Olive) | Leaves | 5.0 - 15.0 | [PMID: 29131818] |
| Syzygium aromaticum (Clove) | Flower buds | 12.0 - 18.0 | [PMID: 27987309] |
| Rosmarinus officinalis (Rosemary) | Leaves | 1.5 - 3.0 | [PMID: 17007682] |
| Malus domestica (Apple) | Peel | 0.5 - 1.0 | [PMID: 21819230] |
Table 3: Heterologous Production of Oleanolic Acid
| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Overexpression of MVA pathway, BAS, and CYP716A12 | 15 | [PMID: 21989051] |
| Saccharomyces cerevisiae | Pathway optimization and fermentation engineering | 606.9 | [6] |
| Nicotiana benthamiana | Transient co-expression of BAS and CYP716A12 | ~50 | [PMID: 25659103] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound biosynthesis research.
Extraction and Quantification of this compound Triterpenoids from Plant Material
Objective: To extract and quantify this compound-type triterpenoids, such as oleanolic acid, from plant tissues.
Materials:
-
Dried and powdered plant material
-
2 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., betulinic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Extraction:
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of methanol and reflux for 2 hours.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
-
Acid Hydrolysis:
-
Resuspend the dried extract in 10 mL of 2 M HCl in 50% ethanol.
-
Reflux the mixture for 2 hours to hydrolyze glycosylated triterpenoids.
-
Neutralize the solution with 2 M NaOH.
-
-
Liquid-Liquid Extraction:
-
Extract the aqueous solution three times with 20 mL of ethyl acetate.
-
Combine the organic phases and wash with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.
-
-
Derivatization:
-
To the dried extract, add a known amount of internal standard.
-
Add 100 µL of pyridine (B92270) and 200 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector temperature: 280°C
-
Oven program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization at 70 eV.
-
Scan range: m/z 50-800.
-
-
Identify and quantify compounds based on retention times and mass spectra compared to authentic standards.
-
Heterologous Expression and Functional Characterization of a Plant β-Amyrin Synthase in Yeast
Objective: To clone a candidate β-amyrin synthase gene from a plant and verify its function by expressing it in Saccharomyces cerevisiae.
Materials:
-
Plant tissue for RNA extraction
-
RNA extraction kit
-
Reverse transcription kit
-
High-fidelity DNA polymerase
-
Gene-specific primers with restriction sites
-
Yeast expression vector (e.g., pYES2)
-
E. coli competent cells for cloning
-
S. cerevisiae strain (e.g., INVSc1)
-
Yeast transformation kit
-
Selective yeast media (SD-Ura)
-
Induction media (SG-Ura with galactose)
-
Materials for yeast culture and metabolite extraction (as described in Protocol 3.1, starting from cell harvesting)
Protocol:
-
Gene Cloning:
-
Extract total RNA from the plant tissue of interest.
-
Synthesize first-strand cDNA using a reverse transcription kit.
-
Amplify the full-length coding sequence of the candidate β-amyrin synthase gene using gene-specific primers containing appropriate restriction sites. Use a high-fidelity DNA polymerase.
-
Digest the PCR product and the yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes.
-
Ligate the digested insert into the digested vector.
-
Transform the ligation product into competent E. coli cells and select for positive clones.
-
Isolate the plasmid DNA and verify the insert sequence by Sanger sequencing.
-
-
Yeast Transformation and Expression:
-
Transform the confirmed expression vector into S. cerevisiae using a standard yeast transformation protocol.
-
Select for transformed yeast on synthetic defined (SD) medium lacking uracil (B121893) (SD-Ura).
-
Inoculate a single colony of transformed yeast into 5 mL of SD-Ura liquid medium and grow overnight at 30°C.
-
Inoculate the overnight culture into 50 mL of synthetic galactose (SG-Ura) medium containing 2% galactose to induce gene expression.
-
Incubate for 48-72 hours at 30°C with shaking.
-
-
Metabolite Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract the metabolites from the yeast pellet using a suitable method (e.g., saponification followed by hexane extraction).
-
Analyze the extracts by GC-MS as described in Protocol 3.1 to identify the presence of β-amyrin.
-
Conclusion
The biosynthesis of this compound in plants is a complex and fascinating pathway that holds significant promise for the production of valuable pharmaceuticals and other bioactive compounds. A thorough understanding of the enzymes involved, their kinetics, and the methods used to study them is crucial for advancing research in this field. This technical guide provides a foundational resource for scientists and researchers, offering a consolidated view of the current knowledge and practical methodologies to facilitate further exploration and exploitation of this important metabolic pathway. The continued investigation into the regulation of this pathway and the engineering of novel this compound derivatives will undoubtedly lead to new discoveries and applications in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450 CYP716A254 catalyzes the formation of oleanolic acid from β-amyrin during this compound-type triterpenoid saponins biosynthesis in Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Oleanane Derivatives from Medicinal Herbs
Introduction to this compound Triterpenoids
This compound-type pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed throughout the plant kingdom. They are synthesized from the precursor β-amyrin and are characterized by a five-ring carbon skeleton.[1] For centuries, plants containing these derivatives have been fundamental components of traditional medicine. Modern scientific investigation has identified these molecules as potent bioactive agents with a vast array of pharmacological properties, including anti-inflammatory, anticancer, antiviral, hepatoprotective, and neuroprotective effects.[2][3] This guide provides a detailed overview of prominent this compound derivatives, their mechanisms of action, quantitative data on their biological activities, and the experimental protocols used to elucidate these properties.
Profiles of Key this compound Derivatives
This section details the sources, activities, and mechanisms of several well-researched this compound derivatives.
Oleanolic Acid (OA)
Oleanolic acid and its derivatives are among the most studied this compound triterpenoids, found in over 2,000 plant species, including olive trees (Olea europaea) and cloves (Syzygium aromaticum).[4]
-
Pharmacological Activities : OA exhibits significant anti-inflammatory, hepatoprotective, antidiabetic, and anticancer properties.[2] It has been marketed in China for the treatment of liver disorders.[5]
-
Mechanism of Action : The anti-inflammatory effects of OA are mediated through the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of inflammatory enzymes such as COX-2 and iNOS.[2][4] These effects are largely regulated by the modulation of key signaling pathways including MAPK, PI3K/Akt, and NF-κB.[6][7] Synthetic derivatives, such as CDDO-Me (bardoxolone methyl), often show enhanced potency.[2][4]
Caption: Oleanolic Acid Anti-inflammatory Signaling Pathway.
Celastrol (B190767)
Celastrol is a potent quinone methide triterpenoid (B12794562) isolated from the roots of the "Thunder God Vine," Tripterygium wilfordii.
-
Pharmacological Activities : Celastrol is primarily recognized for its broad-spectrum anticancer activities against cancers of the liver, breast, prostate, and more.[8] It also possesses anti-inflammatory and anti-obesity effects.
-
Mechanism of Action : Celastrol's anticancer effects are multi-targeted. It is a known inhibitor of the NF-κB signaling pathway.[9] It also inhibits the JAK/STAT pathway, particularly by suppressing the activation of STAT3, a key transcription factor in cancer progression.[10][11] Furthermore, celastrol can induce the accumulation of reactive oxygen species (ROS) in cancer cells, triggering endoplasmic reticulum (ER) stress and apoptosis.[11] It also modulates the PI3K/Akt/mTOR pathway.[9]
Caption: Multi-target Anticancer Mechanism of Celastrol.
Glycyrrhizin (B1671929) (Glycyrrhizic Acid)
Glycyrrhizin is the primary active saponin (B1150181) found in licorice root (Glycyrrhiza glabra).
-
Pharmacological Activities : It is widely used for its anti-inflammatory, antiviral, and hepatoprotective properties.[12] Formulations containing glycyrrhizin are commercially available as pharmaceutical preparations.[13]
-
Mechanism of Action : Glycyrrhizin directly binds to and inhibits the pro-inflammatory protein High-Mobility Group Box 1 (HMGB1).[12] This action, along with modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways, contributes to its potent anti-inflammatory effects.[13] It also inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and can reduce ROS generation by neutrophils.[14][15]
Asiatic Acid
Asiatic acid is a pentacyclic triterpenoid isolated from Centella asiatica, a medicinal herb used in Ayurvedic and traditional Chinese medicine.
-
Pharmacological Activities : Asiatic acid demonstrates significant anti-inflammatory, anticancer, and neuroprotective activities.[16][17]
-
Mechanism of Action : Its anticancer effects are linked to the regulation of multiple signaling pathways. It inhibits the PI3K/Akt/mTOR/p70S6K pathway, leading to increased expression of the tumor suppressor Pdcd4, which in turn induces apoptosis and inhibits cell proliferation and migration.[18] It also suppresses the Notch and TGF-β signaling pathways and regulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[16][19][20]
Caption: Asiatic Acid's Regulation of the PI3K/Akt/mTOR Pathway.
Avicins
Avicins are a family of triterpenoid saponins (B1172615) isolated from the desert plant Acacia victoriae.
-
Pharmacological Activities : Avicins are noted for their pro-apoptotic, anti-inflammatory, and antioxidant properties, with significant potential in cancer therapy.[21]
-
Mechanism of Action : The primary mechanism of avicins involves the direct perturbation of mitochondrial function.[22] They are thought to target and close the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane, which disrupts cellular energy metabolism, decreases ATP levels, and ultimately leads to the release of cytochrome c and apoptosis.[21] Avicins also inhibit the activation of NF-κB and dephosphorylate STAT3, further contributing to their anticancer effects.[23][24]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for the described this compound derivatives, facilitating comparison of their biological activities.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Assay Type | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Avicin D | Jurkat (T-cell leukemia) | Growth Inhibition | 0.320–0.326 | [22] |
| Avicin G | Jurkat (T-cell leukemia) | Growth Inhibition | 0.160–0.181 | [22] |
| F094 (Avicin Mix) | Jurkat (T-cell leukemia) | Growth Inhibition | 0.331–0.407 | [22] |
| Asiatic Acid | A549 (Lung Cancer) | Migration Assay | 15-60 µM (Dose-dependent reduction) | [17] |
| Celastrol | U-2OS (Osteosarcoma) | Growth Inhibition | Dose-dependent |[8] |
Table 2: Anti-inflammatory Activity
| Compound | Model / Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Oleanolic Acid | BALB/c mice (Salmonella) | ↓ IL-1β, IL-6, TNF-α | ↓ COX-2, iNOS expression | [2] |
| CDDO-Im (OA derivative) | Mice (DSS-colitis) | ↓ IL-6, IL-17 | Inhibited STAT3 activation | [4] |
| Glycyrrhizin | RAW 264.7 macrophages | ↓ NO, PGE2 (at high conc.) | Scavenges superoxide (B77818) anions | [12] |
| Asiatic Acid | Mice (Sepsis model) | ↓ IL-1β, IL-6 | Suppresses Notch signaling | [16] |
| Avicins | Jurkat cells | Inhibition of NF-κB activation | Inhibits nuclear localization & DNA binding |[23] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used in the study of this compound derivatives.
Isolation and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation, identification, and quantification of this compound derivatives in plant extracts.[25][26]
-
Objective : To quantify the concentration of a specific this compound derivative (e.g., Oleanolic Acid) in a prepared herbal extract.
-
Methodology :
-
Sample Preparation : An herbal sample is dried, powdered, and subjected to extraction using a suitable solvent (e.g., methanol) via methods like sonication or Soxhlet extraction. The resulting extract is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.[27]
-
Chromatographic System : A standard HPLC system equipped with a C18 column is used.
-
Mobile Phase : A gradient or isocratic mobile phase is employed. For this compound triterpenoids, a common mobile phase consists of a mixture of acetonitrile (B52724) and water (often with a small percentage of acid like phosphoric acid).[25]
-
Detection : A UV detector is typically set at a wavelength appropriate for the compound of interest (e.g., ~210 nm for non-chromophoric triterpenoids).
-
Quantification : A standard curve is generated using known concentrations of a purified reference compound. The concentration in the sample is determined by comparing its peak area to the standard curve.
-
Caption: General Workflow for HPLC Quantification.
In Vitro Biological Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability or cytotoxicity of a compound.[28][29]
-
Objective : To determine the effect of an this compound derivative on the viability of a specific cell line.
-
Methodology :
-
Cell Seeding : Cells are seeded into a 96-well plate at a predetermined density (e.g., 2.5 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[28]
-
Compound Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 1-4 hours.[29]
-
Formazan (B1609692) Solubilization : During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is then added to dissolve the formazan.
-
Absorbance Reading : The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be calculated from the dose-response curve.
-
In Vitro Biological Assay: Western Blot Analysis of Signaling Pathways
Western blotting is a core technique to detect specific proteins in a sample and to analyze changes in their expression or phosphorylation state, providing insight into signaling pathway modulation.[30][31]
-
Objective : To determine if an this compound derivative affects the expression or phosphorylation of key proteins in a signaling cascade (e.g., p-Akt, p-STAT3).
-
Methodology :
-
Cell Culture and Treatment : Cells are cultured and treated with the this compound derivative for a desired time.
-
Protein Extraction : Cells are washed with PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to create a whole-cell lysate.[32]
-
Protein Quantification : The total protein concentration in each lysate is determined using an assay such as the BCA or Bradford protein assay to ensure equal loading.[33]
-
SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) are denatured in Laemmli sample buffer and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[33]
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., rabbit anti-p-Akt) overnight at 4°C.[32]
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands corresponds to the amount of target protein.[33]
-
Analysis : Band intensities are quantified using densitometry software and are often normalized to a loading control protein (e.g., β-actin or GAPDH) to correct for loading differences.
-
Caption: Western Blot Experimental Workflow.
Conclusion and Future Directions
This compound derivatives from medicinal herbs represent a rich and diverse source of pharmacologically active compounds. Molecules like oleanolic acid, celastrol, glycyrrhizin, asiatic acid, and avicins have demonstrated potent effects on critical cellular signaling pathways involved in inflammation and cancer. Their multi-target nature is a key characteristic, offering potential therapeutic advantages but also presenting challenges for clinical development. Future research should focus on the structural modification of these natural scaffolds to enhance efficacy and reduce toxicity, the use of novel drug delivery systems to overcome poor bioavailability, and further elucidation of their complex mechanisms of action to identify precise molecular targets.
References
- 1. Chemical diversity of ginseng saponins from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of this compound Triterpene Derivatives Obtained by Chemical Derivatization [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 9. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Compound Glycyrrhizin? [synapse.patsnap.com]
- 15. Mechanism of anti-inflammatory action of glycyrrhizin: effect on neutrophil functions including reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asiatic acid attenuates CCl4-induced liver fibrosis in rats by regulating the PI3K/AKT/mTOR and Bcl-2/Bax signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Avicins, a novel plant-derived metabolite lowers energy metabolism in tumor cells by targeting the outer mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Avicin D: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identification and quantification of this compound triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 30. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 31. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 33. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data Interpretation for Oleanane Identification
Introduction
This compound-type pentacyclic triterpenoids are a large and structurally diverse class of natural products, widely distributed in the plant kingdom.[1] Many oleananes, such as oleanolic acid and its derivatives, exhibit a wide range of significant biological activities, including anti-inflammatory, anti-cancer, and antiviral properties, making them promising candidates for drug development.[1][2] The accurate structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for the definitive identification of the this compound skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound triterpenoids, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.[3][4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for unambiguous assignments.[5]
Key NMR Experiments
-
¹H NMR: Provides information on the number and chemical environment of protons. The signals for the eight characteristic methyl groups of the this compound skeleton are typically found in the upfield region (δ 0.7–1.3 ppm). The olefinic proton at C-12 in many common oleananes appears as a triplet around δ 5.2–5.5 ppm.[6]
-
¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). For oleananes with a double bond between C-12 and C-13, characteristic signals appear around δC 122 (C-12) and δC 145 (C-13).[7][8]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for tracing out the connectivity within the individual rings of the triterpenoid (B12794562) structure.[5]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹JCH), allowing for the assignment of protonated carbons.[3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key experiment for assembling the complete molecular structure by connecting spin systems and identifying quaternary carbons.[5][9]
Tabulated NMR Data for Oleanolic Acid
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shift values for a representative this compound, Oleanolic Acid, in Pyridine-d₅.
| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
| 1 | 39.0 | 1.65 (m), 1.05 (m) |
| 2 | 28.2 | 1.95 (m), 1.80 (m) |
| 3 | 78.1 | 3.46 (dd, J = 10.3, 5.8) |
| 4 | 39.4 | - |
| 5 | 55.6 | 0.88 (d, J = 10.5) |
| 6 | 18.0 | 1.58 (m), 1.38 (m) |
| 7 | 33.5 | 1.53 (m), 1.35 (m) |
| 8 | 39.8 | - |
| 9 | 48.2 | 1.71 (m) |
| 10 | 37.2 | - |
| 11 | 23.7 | 2.00 (m) |
| 12 | 122.5 | 5.49 (t, J = 3.5) |
| 13 | 144.8 | - |
| 14 | 42.1 | - |
| 15 | 28.4 | 2.20 (m), 1.10 (m) |
| 16 | 23.8 | 2.15 (m), 1.85 (m) |
| 17 | 46.6 | - |
| 18 | 42.5 | 3.30 (dd, J = 13.7, 4.2) |
| 19 | 46.8 | 1.83 (m), 1.25 (m) |
| 20 | 30.9 | - |
| 21 | 34.3 | 1.46 (m), 1.30 (m) |
| 22 | 33.2 | 1.82 (m) |
| 23 (Me) | 28.9 | 1.25 (s) |
| 24 (Me) | 17.0 | 1.05 (s) |
| 25 (Me) | 15.6 | 0.90 (s) |
| 26 (Me) | 17.5 | 0.95 (s) |
| 27 (Me) | 26.2 | 1.28 (s) |
| 28 (COOH) | 180.4 | - |
| 29 (Me) | 33.3 | 0.98 (s) |
| 30 (Me) | 23.9 | 0.96 (s) |
| Data compiled from published literature.[5][6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅, CD₃OD) in a standard 5 mm NMR tube.[3][10] The choice of solvent can slightly alter chemical shifts.[11]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution for the complex spectra of triterpenoids.[3]
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Perform a standard suite of 2D NMR experiments, including COSY, HSQC, and HMBC.
-
HSQC: Optimize spectral widths to cover the expected proton and carbon chemical shift ranges. Use a coupling constant (¹JCH) of ~145 Hz.
-
HMBC: Set the long-range coupling constant (ⁿJCH) to optimize for 2- and 3-bond correlations, typically around 8 Hz.[5]
-
-
Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign signals by integrating data from all experiments, starting with the identification of spin systems in the COSY spectrum, linking them to carbons via HSQC, and finally assembling the full structure using HMBC correlations from key protons (especially methyl singlets) to quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound and offers valuable structural information through the analysis of fragmentation patterns.[4]
Ionization and Fragmentation
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to determine the molecular weight by generating protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.[12][13]
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of a selected precursor ion generates characteristic fragment ions. For this compound-type triterpenoids with a double bond at C-12, a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring occurs.[14] This cleavage results in a diagnostic ion at m/z 248 (containing rings D and E) and a fragment at m/z 203 (from the m/z 248 ion after loss of the C-17 carboxyl group).[15]
-
Characteristic Fragment m/z 191: The A and B rings of the this compound structure are identical to those of hopanes. This results in both molecules producing a characteristic fragment ion at m/z 191, which can sometimes lead to misidentification if not supported by other data.[16]
Tabulated MS Fragmentation Data for Oleanolic Acid
| m/z Value | Ion Description | Fragmentation Pathway |
| 456 | [M]⁺ | Molecular Ion (EI) |
| 438 | [M-H₂O]⁺ | Loss of water from C-3 hydroxyl group |
| 411 | [M-COOH]⁺ | Loss of the carboxylic acid group from C-17 |
| 248 | [C₁₆H₂₄O₂]⁺ | Retro-Diels-Alder (RDA) fragmentation (Rings D, E) |
| 203 | [C₁₅H₂₃]⁺ | Loss of COOH from the m/z 248 fragment |
| 191 | [C₁₄H₂₃]⁺ | Fragment containing Rings A and B |
| Data compiled from published literature.[15][16][17] |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (B1221849) (for negative ion mode) to aid ionization.[18]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled to a separation technique like HPLC or direct infusion.[10][19]
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the molecular ion and calculate the elemental composition.
-
MS/MS: Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor for fragmentation. Acquire MS/MS spectra at various collision energies to generate a comprehensive fragmentation pattern.[14]
-
-
Data Analysis: Analyze the high-resolution data to confirm the molecular formula. Interpret the MS/MS spectrum by identifying characteristic neutral losses (e.g., H₂O, COOH) and diagnostic fragment ions (e.g., RDA fragments) to confirm the this compound skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed structural information like NMR, it serves as a quick preliminary check.[20]
Tabulated IR Absorption Data for Oleananes
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500 - 3200 | O-H stretch | Characteristic of hydroxyl groups (e.g., at C-3) |
| 3300 - 2500 | O-H stretch (broad) | Characteristic of carboxylic acid group (e.g., at C-28) |
| 3050 - 3010 | =C-H stretch | Olefinic C-H stretch (e.g., at C-12) |
| 2960 - 2850 | C-H stretch | Aliphatic C-H stretching from CH₃ and CH₂ groups |
| 1730 - 1700 | C=O stretch | Carboxylic acid carbonyl |
| 1650 - 1630 | C=C stretch | Alkene double bond (e.g., C-12/C-13) |
| 1470 - 1365 | C-H bend | Aliphatic C-H bending |
| 1250 - 1000 | C-O stretch | Alcohol or carboxylic acid C-O bond |
| Data compiled from published literature.[15][21][22] |
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[21]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups expected in the this compound structure.
Integrated Workflow and Visualizations
The identification of an this compound triterpenoid is a stepwise process that integrates data from multiple spectroscopic techniques. The logical flow begins with determining the molecular formula and identifying key functional groups, followed by the detailed assembly of the carbon skeleton and assignment of stereochemistry.
The HMBC experiment is critical for connecting the molecular fragments. The diagram below illustrates key long-range correlations that are fundamental to confirming the characteristic C, D, and E rings of an oleanolic acid-type structure.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gene identification and semisynthesis of the anti-inflammatory this compound-type triterpenoid wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.uva.nl [pure.uva.nl]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification and quantification of this compound triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Spectroscopic Data Interpretation → Area → Sustainability [esg.sustainability-directory.com]
- 21. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Oleanane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of oleanane, a pentacyclic triterpenoid (B12794562) that forms the core structure of numerous bioactive natural products. A thorough understanding of its ¹H and ¹³C NMR spectra is fundamental for the structural elucidation, characterization, and purity assessment of this compound-based compounds in drug discovery and development.
Introduction to the this compound Skeleton
The this compound skeleton consists of thirty carbon atoms arranged in five fused rings (A, B, C, D, and E). This compound-type triterpenoids are characterized by a double bond, most commonly found between carbons 12 and 13. The ring junctions A/B, B/C, and C/D typically have a trans configuration, while the D/E ring junction is cis. The structure possesses eight methyl groups, which give rise to characteristic signals in the ¹H NMR spectrum.[1][2]
¹H and ¹³C NMR Spectral Data of this compound
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry and substitution pattern of the this compound core. The data presented below are for the fundamental this compound structure and common derivatives, providing a baseline for spectral interpretation.
Table 1: ¹³C NMR Chemical Shift Data for this compound Derivatives
| Carbon No. | Oleanolic Acid (in C₅D₅N) | δ-Oleanolic Acid (in C₅D₅N) | 12-Oleanen-3,11-dione (in CDCl₃, approx.) |
| 1 | 38.7 | 39.0 | - |
| 2 | 29.6 | 29.1 | - |
| 3 | 79.4 | 79.4 | ~217.0 |
| 4 | 40.6 | 40.7 | - |
| 5 | 57.1 | 57.2 | - |
| 6 | 18.7 | 20.1 | - |
| 7 | 34.5 | 34.2 | - |
| 8 | 41.1 | 40.6 | - |
| 9 | 49.4 | 50.1 | - |
| 10 | 38.7 | 38.7 | - |
| 11 | 25.1 | 22.6 | ~200.0 |
| 12 | 123.8 | 25.7 | ~128.0 |
| 13 | 146.1 | 139.2 | ~170.0 |
| 14 | 43.5 | 43.1 | - |
| 15 | 29.4 | 26.9 | - |
| 16 | 25.0 | 23.4 | - |
| 17 | 47.8 | 46.1 | - |
| 18 | 43.3 | 130.6 | - |
| 19 | 48.0 | 33.6 | - |
| 20 | 32.2 | 30.0 | - |
| 21 | 35.5 | 34.9 | - |
| 22 | 34.6 | 37.7 | - |
| 23 | 30.0 | 29.5 | - |
| 24 | 16.8 | 17.7 | - |
| 25 | 17.8 | 17.9 | - |
| 26 | 20.1 | 19.4 | - |
| 27 | 27.4 | 29.1 | - |
| 28 | 181.4 | 180.2 | - |
| 29 | 34.5 | 36.8 | - |
| 30 | 25.1 | 29.5 | - |
Data compiled from multiple sources.[3][4]
Table 2: ¹H NMR Chemical Shift Data for Oleanolic Acid and δ-Oleanolic Acid (in C₅D₅N)
| Proton | Oleanolic Acid (δ, ppm, J in Hz) | δ-Oleanolic Acid (δ, ppm, J in Hz) |
| 3β-H | 3.42 (dd, J = 10.6, 5.5) | 3.46 (dd, J = 10.1, 6.0) |
| 12-H | 5.48 (t, J = 3.3) | 2.84 (dd, J = 14.6, 2.0), 2.60 (d, J = 14.0) |
| 18β-H | 3.29 (dd, J = 13.8, 4.0) | - |
| 19-H | - | 2.24-2.26 (m), 1.91-1.95 (m) |
Data sourced from[4].
Characteristic signals in the ¹³C NMR spectrum that define the common olean-12-ene (B1638996) skeleton are the olefinic carbons C-12 and C-13, which resonate around δC 122 ppm and δC 145 ppm, respectively.[1] The seven methyl singlets in the ¹H NMR spectrum are also a hallmark of the this compound skeleton.[5]
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for this compound derivatives.
-
Sample Purity : Ensure the sample is as pure as possible. Impurities can complicate spectral analysis and may mask genuine signals.[6]
-
Solvent Selection : The choice of a suitable deuterated solvent is critical. Chloroform-d (CDCl₃) is a common and affordable choice.[7] For compounds with poor solubility in CDCl₃, pyridine-d₅, methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[8][9][10][11] The solvent should be chosen to avoid overlap of its residual signals with key analyte resonances.[6][12]
-
Concentration : For ¹H NMR, 1-10 mg of the sample dissolved in 0.6-0.7 mL of solvent is generally sufficient.[7] For the less sensitive ¹³C NMR, a higher concentration is required to obtain a good signal-to-noise ratio in a reasonable time.[7][11]
-
Filtration : The sample solution should be filtered through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter that could adversely affect the spectral resolution.[6][7] The final sample height in a standard 5 mm NMR tube should be approximately 4-5 cm.[7][12]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex, often overlapping signals in the spectra of triterpenoids.[3][13]
-
1D NMR Spectra :
-
¹H NMR : Acquire a standard proton spectrum to observe the general proton environment, including the characteristic methyl singlets and olefinic protons.
-
¹³C NMR : Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms.
-
DEPT-135 : A Distortionless Enhancement by Polarization Transfer experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups (CH and CH₃ will show positive signals, while CH₂ will show negative signals).
-
-
2D NMR Spectra : For unambiguous structure elucidation, a suite of 2D NMR experiments is essential.[13][14][15]
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks, crucial for tracing out proton connectivity within the fused ring system.[16]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms.[13][16]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is key for connecting different spin systems and establishing the overall carbon skeleton.[13][16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[10][16]
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for NMR-based structure elucidation of an this compound-type triterpenoid and the logical relationships in interpreting 2D NMR data.
References
- 1. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the <sup>13</sup>C-NMR Data - ProQuest [proquest.com]
- 2. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sites.bu.edu [sites.bu.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ou.edu [ou.edu]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
Unraveling the Oleanane Fingerprint: A Technical Guide to Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
The oleanane skeleton, a pentacyclic triterpenoid (B12794562) core, is the foundation for a vast array of naturally occurring and synthetically modified compounds with significant therapeutic potential. Understanding the fragmentation behavior of this complex scaffold under mass spectrometric analysis is paramount for the rapid identification, structural elucidation, and quantification of these molecules in complex matrices. This in-depth technical guide provides a comprehensive overview of the core mass spectrometry fragmentation patterns of the this compound-type triterpenoids, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding.
Core Fragmentation Pathways: The Retro-Diels-Alder Reaction
The most characteristic fragmentation pathway for this compound-type triterpenoids featuring a double bond at the C-12 position is the retro-Diels-Alder (rDA) reaction.[1][2] This process involves the cleavage of the C-ring, providing highly diagnostic fragment ions that offer valuable structural information about the A/B and D/E ring systems.
The rDA reaction in the C-ring of a Δ12-oleanene derivative typically results in two main fragments. The first fragment contains the A and B rings, while the second encompasses the D and E rings. The relative abundance of these fragments can be a key differentiator between this compound and its isomers, such as ursane.[2]
Beyond the hallmark rDA reaction, other significant fragmentation events for the this compound core and its derivatives include:
-
Loss of Functional Groups: Molecules containing hydroxyl (-OH) or carboxyl (-COOH) groups readily lose water (H₂O) or carbon dioxide (CO₂), respectively. These neutral losses are often observed in conjunction with other fragmentation pathways.
-
Loss of Methyl Groups: The this compound skeleton is adorned with several methyl groups, and the loss of a methyl radical (•CH₃) is a common fragmentation event.
-
Cleavage of the C-Ring (Non-rDA): In saturated oleananes or those without a C-12 double bond, alternative C-ring fissions can occur, though these are generally less diagnostic than the rDA reaction.
The following diagram illustrates the principal retro-Diels-Alder fragmentation of a generic Δ12-oleanene structure.
Quantitative Data on Characteristic Fragment Ions
The utility of mass spectrometry in structural elucidation is greatly enhanced by the analysis of the relative abundance of fragment ions. The following table summarizes the characteristic fragment ions and their typical relative abundances for the this compound core, which are crucial for distinguishing it from other pentacyclic triterpenoid skeletons.
| Precursor Ion | Fragmentation Pathway | Key Fragment Ion (m/z) | Typical Relative Abundance | Reference |
| Oleanolic Acid | rDA | 248 | High | [2] |
| rDA | 203 | Moderate | [2] | |
| [M-HCOOH]+ | 408 | Moderate | ||
| α-Amyrin (Ursane) | rDA | 218 | High | [2] |
| rDA | 189 | Moderate | [2] | |
| β-Amyrin (this compound) | rDA | 218 | High | [2] |
| rDA | 203 | Low | [2] |
Note: Relative abundances are qualitative (High, Moderate, Low) as exact values can vary depending on the instrument and experimental conditions.
Experimental Protocols for Mass Spectrometry Analysis
Accurate and reproducible analysis of this compound-type triterpenoids requires meticulous sample preparation and optimized instrumental parameters. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For triterpenoids, which are generally non-volatile, a derivatization step is mandatory.
1. Sample Preparation: Extraction
-
Plant Material: Weigh approximately 1 gram of dried and powdered plant material into a centrifuge tube.
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol (B129727), ethanol, or a chloroform:methanol mixture).
-
Sonication: Sonicate the mixture for 30 minutes at room temperature to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process twice more to ensure exhaustive extraction.
-
Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization: Silylation
To increase volatility, hydroxyl and carboxyl functional groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[3][4]
-
Reagent: Prepare a derivatization reagent consisting of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) (e.g., in a 2:1 v/v ratio of BSTFA:pyridine).[3][5]
-
Reaction: Add 100 µL of the silylation reagent to the dried extract.
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes.[3]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 290°C at 12°C/min.
-
Hold at 290°C for 30 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.
The following diagram illustrates a typical GC-MS workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and specific, and it is particularly well-suited for the analysis of triterpenoids in complex mixtures without the need for derivatization.
1. Sample Preparation: Extraction
The extraction protocol is similar to that for GC-MS. After evaporation, the dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions. Collision-induced dissociation (CID) is used to generate fragment ions.
The logical relationship for a targeted LC-MS/MS analysis is depicted in the following diagram.
Conclusion
The mass spectrometric fragmentation of the this compound core is dominated by a characteristic retro-Diels-Alder reaction in unsaturated derivatives, providing a powerful tool for structural identification. Complemented by other fragmentation pathways and detailed analysis of fragment ion abundances, mass spectrometry stands as an indispensable technique in the study of this important class of natural products. The provided experimental protocols offer a robust starting point for researchers to develop and validate methods for the qualitative and quantitative analysis of this compound-type triterpenoids in various applications, from natural product discovery to pharmaceutical development.
References
- 1. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography–mass spectrometry analysis in plant extracts [agris.fao.org]
- 5. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Oleanane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Oleanane triterpenoids, a class of pentacyclic compounds widely distributed in the plant kingdom, and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Structural modifications of the this compound scaffold have led to the development of novel derivatives with enhanced potency and target specificity, making them promising candidates for drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activity screening of these novel compounds, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents by modulating various cellular processes including proliferation, apoptosis, and angiogenesis.[3][4] Their mechanisms of action often involve the regulation of critical signaling pathways implicated in cancer progression.[5][6]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The cytotoxic activity of novel this compound derivatives is a primary indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the cytotoxic activities of various this compound derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | Assay | IC50 Value | Citation |
| Oleanolic Acid Derivative 18 | A549 (Lung Carcinoma) | Not Specified | 45.06 ± 0.6 µM | |
| Oleanolic Acid Derivative 19 | A549 (Lung Carcinoma) | Not Specified | 65.3 µM | [7] |
| Oleanolic Acid | HepG2 (Hepatocellular Carcinoma) | Not Specified | 89.4 ± 3.4 µM | [8] |
| α-Hederin (O5 ) | AGS (Gastric Adenocarcinoma) | Annexin-V/PI | Potent Activity at 25 µM | [9] |
| Corosolic Acid (U5 ) | AGS (Gastric Adenocarcinoma) | Annexin-V/PI | Potent Activity at 25 µM | [9] |
| CDDO-Me | Lung Cancer Cells | Not Specified | 0.125 - 1.25 µM | [10] |
| Oleanolic Acid | Lung Cancer Cells | Not Specified | 30 µg/ml | [10] |
| Holothurin A3 | A549, HCT-116, HepG2, MCF-7 | Not Specified | Potent Cytotoxicity | [11] |
| Holothurin A4 | A549, HCT-116, HepG2, MCF-7 | Not Specified | Potent Cytotoxicity | [11] |
| Arguside A | HCT-116 (Colorectal Carcinoma) | Not Specified | 0.14 µM | [11] |
| 17-Dehydroxyholothurinoside A | A549, HL-60, BEL-7402, Molt-4 | Not Specified | 0.245 - 0.97 µM | [11] |
| Griseaside A | A549, HL-60, BEL-7402, Molt-4 | Not Specified | 0.427 - 1.114 µM | [11] |
| Oleanolic Acid Derivative 3c | MCF-7 (Breast Cancer) | Not Specified | Not Specified | [12] |
| Oleanolic Acid Derivative 3 | HepG2, Col-02 | Not Specified | GI₅₀ = 1.75 µM (HepG2), 0.71 µM (Col-02) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[13][14][15]
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in diluted hydrochloric acid)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Visualization: Anticancer Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of anticancer activity of novel this compound derivatives.
Visualization: Key Signaling Pathways in Cancer Targeted by this compound Derivatives
This compound derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.[5][16]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. This compound derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[17][18][19]
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | Cell Line | IC50 Value | Citation |
| Oleanolic Acid | Nitric Oxide (NO) Production | Macrophages | ~25 µM | [2] |
| CDDO | Nitric Oxide (NO) Production | Mouse Macrophages | 0.4 nM | [2] |
| Diamine-PEGylated Oleanolic Acid Derivative (OADP) | Nitric Oxide (NO) Production | RAW 264.7 | 1.09 ± 0.01 µg/mL (48h) | [19] |
| Oleanolic Acid | Nitric Oxide (NO) Production | RAW 264.7 | 31.28 ± 2.01 µg/mL (48h) | [19] |
| 11-Oxooleanolic acid derivatives | NO and Pro-inflammatory Cytokine Suppression | BV2 cells | Stronger than OA | [18] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the vehicle control.
Visualization: NF-κB Signaling in Inflammation
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory this compound derivatives.[2]
Antiviral Activity
Several this compound derivatives have exhibited promising antiviral activities against a range of viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[20][21][22]
Data Presentation: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Cell Line | Assay | IC50/Activity | Citation |
| Acetylated derivative 1 | HBV | HepG2 2.2.15 | HBV DNA replication | 6.5 µM | [20] |
| Acetylated derivative 2 | HBV | HepG2 2.2.15 | HBV DNA replication | 17.9 µM | [20] |
| Acetylated derivative 4 | HBV | HepG2 2.2.15 | HBV DNA replication | 24.1 µM | [20] |
| Acetylated derivative 5 | HBV | HepG2 2.2.15 | HBV DNA replication | 9.3 µM | [20] |
| Derivative 6 | HBV | HepG2 2.2.15 | HBV DNA replication | 5.3 µM | [20] |
| Glycyrrhizin | HIV | Not Specified | HIV replication | Effective inhibitor | [22] |
| Betulinic acid | HIV, Ebola, Influenza A | Not Specified | Viral entry | Fusion inhibitor | [21] |
Experimental Protocol: Anti-HBV Activity Assay
Materials:
-
HepG2 2.2.15 cell line (stably transfected with the HBV genome)
-
Complete cell culture medium
-
This compound derivatives
-
Reagents for DNA extraction and quantitative real-time PCR (qPCR)
Procedure:
-
Cell Culture and Treatment: Culture HepG2 2.2.15 cells and treat them with various concentrations of the this compound derivatives for several days.
-
Supernatant Collection: Collect the cell culture supernatant at different time points.
-
DNA Extraction: Extract the HBV DNA from the supernatant.
-
qPCR: Quantify the amount of HBV DNA using qPCR with primers specific for the HBV genome.
-
Data Analysis: Determine the inhibition of HBV DNA replication by comparing the DNA levels in treated cells to untreated controls.
Visualization: General Antiviral Screening Workflow
Other Biological Activities
Novel this compound derivatives have been screened for a variety of other biological activities, including antibacterial and hepatoprotective effects.[20][23][24]
Data Presentation: Antibacterial and Hepatoprotective Activities
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Bacteria | MIC (µg/mL) | Citation |
| Acetylated derivative 2 | B. cereus | More potent than ampicillin | [20] |
| Acetylated derivative 5 | B. cereus | 2 | [20] |
| Derivative 6 | B. cereus | 8 | [20] |
| Derivative 6 | S. aureus | 16 | [20] |
| Derivative 6 | L. monocytogenes | 32 | [20] |
Hepatoprotective Activity
Several this compound derivatives have demonstrated protective effects against liver injury induced by toxins like carbon tetrachloride (CCl4).[23][25] For instance, an oleanolic acid-lysine derivative showed a better hepatoprotective effect than oleanolic acid itself in a CCl4-induced acute liver injury mouse model.[25]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The screening of novel this compound derivatives continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification to enhance potency and selectivity, underscore the importance of this class of compounds in drug development. The standardized protocols and data presented in this guide offer a framework for researchers to effectively screen and evaluate the therapeutic potential of new this compound-based molecules. Further investigations into their mechanisms of action and in vivo efficacy are crucial next steps in translating these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activities of naturally occurring this compound-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. This compound Triterpenoid CDDO-Me Inhibits Growth and Induces Apoptosis in Prostate Cancer Cells by Independently Targeting Pro-Survival Akt and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Ethnobotanical Uses of Oleanane-Containing Plants: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Oleanane-type pentacyclic triterpenoids are a diverse class of natural products widely distributed throughout the plant kingdom. These compounds, with their characteristic five-ring structure, are biosynthesized in plants as secondary metabolites and often accumulate in epicuticular waxes, serving as a protective barrier against pathogens and water loss.[1][2] Historically, plants containing oleananes have been a cornerstone of traditional medicine systems worldwide for treating a wide array of ailments.[3][4] Oleanolic acid, a ubiquitous this compound, has been used for over two decades in China for its hepatoprotective effects.[1]
This technical guide provides an in-depth exploration of the ethnobotanical uses of this compound-containing plants, with a focus on their pharmacological activities and the underlying molecular mechanisms. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The guide summarizes quantitative data on the distribution of oleananes, details key experimental protocols for their study, and visualizes the complex signaling pathways they modulate.
Ethnobotanical Landscape of this compound-Containing Plants
A vast number of plant species across numerous families are known to contain this compound triterpenoids. Traditional medicine has long harnessed the therapeutic properties of these plants. For instance, Lantana camara is used in traditional medicine to treat inflammation, diabetes, ulcers, and wounds.[1][3][5] Similarly, the stems of Akebia trifoliata are utilized for their analgesic, antibacterial, antifungal, and anti-inflammatory properties in traditional Chinese medicine.[6][7] Panax stipuleanatus has a history of use in China as a tonic and for treating bruises, bleeding, and muscular pain.[8]
The therapeutic applications of these plants are diverse, reflecting the broad spectrum of biological activities exhibited by their constituent this compound triterpenoids. These activities include anti-inflammatory, anticancer, antimicrobial, hepatoprotective, and antidiabetic effects.[5][9][10]
Quantitative Analysis of this compound Content in Plants
The concentration of this compound triterpenoids can vary significantly between plant species, and even between different parts of the same plant. Environmental conditions and the developmental stage of the plant can also influence their abundance.[4] For researchers and drug development professionals, understanding the distribution and concentration of these compounds is crucial for identifying rich sources for extraction and for standardizing herbal preparations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound triterpenoids like oleanolic acid.[11][12][13]
Table 1: Oleanolic Acid Content in Various Plant Species
| Plant Species | Family | Plant Part | Oleanolic Acid Content (mg/g dry weight) | Reference |
| Olea europaea | Oleaceae | Leaves | up to 31 | [14] |
| Olea europaea | Oleaceae | Bark | up to 9.8 | [14] |
| Ziziphora clinopodioides | Lamiaceae | Whole Plant | 0.76 | [12] |
| Paulownia leaves | Paulowniaceae | Leaves | 2.50 - 3.20 | [15] |
| Caragana arborescens | Fabaceae | Seeds | 1.041 - 1.563 (as soyasaponin I) | [16] |
Table 2: Ursolic and Oleanolic Acid Content in Lamiaceae Species (% dry weight)
| Plant Species | Oleanolic Acid (%) | Ursolic Acid (%) | Reference |
| Nepeta lavandulifolia | - | 4.019 | [17] |
| Salvia officinalis | - | >2.5 | [17] |
| Lavandula angustifolia | - | 1.397 | [17] |
| Monarda fistulosa | - | 0.071 | [17] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, quantification, and biological evaluation of this compound-containing compounds.
Extraction and Isolation of this compound Triterpenoids from Panax stipuleanatus
This protocol describes a general method for the extraction and isolation of this compound triterpenoid (B12794562) saponins (B1172615).
-
Extraction:
-
Powder the dried roots and rhizomes of P. stipuleanatus.
-
Extract the powder with 70% methanol (B129727) three times.
-
Filter the extracts and evaporate the filtrate to obtain the methanol extract.
-
-
Partitioning:
-
Dissolve the methanol extract in water.
-
Partition the aqueous solution with n-butanol.
-
Collect the n-butanol fraction.
-
-
Chromatographic Separation:
-
Subject the n-butanol fraction to silica (B1680970) gel column chromatography.
-
Further purify the resulting fractions using octadecylsilyl (ODS) silica gel chromatography to yield purified this compound saponins.[18]
-
Quantification of Oleanolic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common HPLC method for quantifying oleanolic acid in plant extracts.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of oleanolic acid standard in methanol.
-
Prepare a series of dilutions to create a calibration curve (e.g., 0.4 - 1.2 mg/ml).[12]
-
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., ethanol).
-
Evaporate the extract to dryness and redissolve the residue in methanol.
-
Filter the solution through a 0.45 μm filter before injection.[13]
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the oleanolic acid peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of oleanolic acid in the sample using the calibration curve.
-
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.2 mL of 1-2% egg albumin solution, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2.0 mL of the test extract at various concentrations.
-
Use Diclofenac sodium as a positive control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 57°C for 30 minutes.
-
-
Measurement:
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation.[19]
-
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.[20]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound-containing extract or pure compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[20]
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.[20]
-
Molecular Mechanisms and Signaling Pathways
This compound triterpenoids exert their diverse pharmacological effects by modulating multiple intracellular signaling pathways. A deeper understanding of these mechanisms is crucial for targeted drug development.
Anti-inflammatory Effects via NF-κB Inhibition
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound triterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby suppressing inflammation.[8][21][22]
Caption: Inhibition of the NF-κB signaling pathway by this compound triterpenoids.
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Oleanolic acid and its derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of these pathways.[9][23][24]
Caption: Induction of apoptosis by this compound triterpenoids via extrinsic and intrinsic pathways.
Conclusion and Future Perspectives
The ethnobotanical knowledge surrounding this compound-containing plants provides a rich foundation for modern drug discovery and development. The diverse pharmacological activities of these compounds, coupled with their relatively low toxicity, make them attractive candidates for further investigation. While significant progress has been made in understanding their mechanisms of action, further research is needed to fully elucidate their therapeutic potential. Clinical trials are underway for some synthetic this compound derivatives, highlighting the translational potential of this class of compounds.[10][25] Future research should focus on the synergistic effects of different this compound triterpenoids within plant extracts, the development of novel derivatives with improved pharmacokinetic properties, and the exploration of new therapeutic applications.
References
- 1. A review on phytochemistry, ethnobotany and pharmacology of Lantana camara L. | Plant Science Today [horizonepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pfaf.org [pfaf.org]
- 7. temperate.theferns.info [temperate.theferns.info]
- 8. Ethnobotanical Plant Lantana camara | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic this compound Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jbclinpharm.org [jbclinpharm.org]
- 14. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential [mdpi.com]
- 15. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 16. This compound triterpenoid saponins of Caragana arborescens and their quantitative determination - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 17. researchgate.net [researchgate.net]
- 18. Identification and quantification of this compound triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bbrc.in [bbrc.in]
- 20. benchchem.com [benchchem.com]
- 21. This compound triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Oleanolic acid derivatives induce apoptosis in human leukemia K562 cell involved in inhibition of both Akt1 translocation and pAkt1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The oleanolic acid derivative, 3- O -succinyl-28- O -benzyl oleanolate, induces apoptosis in B16–F10 melanoma cells via the mitochondrial apoptotic pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA18879F [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
The Oleanane Scaffold: A Comprehensive Technical Guide for Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oleanane scaffold, a pentacyclic triterpenoid (B12794562), represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its rigid, complex framework provides a unique three-dimensional arrangement of functional groups, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the this compound core, detailing its synthetic derivatization, biological activities, and modulation of key signaling pathways.
I. Introduction to the this compound Scaffold
The this compound skeleton is a naturally occurring triterpenoid found in a wide variety of plant species.[1][2] Oleanolic acid, a prominent member of this family, is readily available and serves as a common starting material for synthetic modifications.[2][3] The inherent biological activities of this compound-type triterpenoids, including anti-inflammatory, antiviral, and anticancer properties, have spurred significant interest in their derivatization to enhance potency and drug-like properties.[4][5] Synthetic modifications typically focus on the C-3 hydroxyl group, the C-28 carboxylic acid, and the A-ring of the this compound core to generate diverse libraries of bioactive compounds.[6][7]
II. Synthetic Strategies for this compound Derivatives
The chemical modification of the this compound scaffold allows for the systematic exploration of structure-activity relationships. Key reactive sites for derivatization include the C-3 hydroxyl and C-28 carboxyl groups.
A. Derivatization at the C-3 Position
The C-3 hydroxyl group is a frequent target for modification. Common reactions include:
-
Acetylation: Treatment with acetic anhydride (B1165640) in pyridine (B92270) yields the corresponding acetate (B1210297) ester. This modification has been shown to influence the cytotoxicity of the resulting compounds.[6]
-
O-acylation: Reaction with various acyl chlorides, such as those derived from nicotinic, isonicotinic, and methoxycinnamic acids, can introduce diverse functionalities.[7]
-
Formation of Oximes: Conversion of the C-3 ketone to an oxime provides a handle for further functionalization, including the synthesis of hybrid compounds with nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
B. Derivatization at the C-28 Position
The C-28 carboxylic acid offers another avenue for structural diversification:
-
Amidation: Coupling with various amines, including polyamines, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) leads to the formation of amides.[6][7] The nature of the amine substituent can significantly impact antibacterial activity.[7]
-
Esterification: While less common for exploring biological activity compared to amidation, esterification of the C-28 carboxyl group can be achieved using standard methods.
C. A-Ring Modifications
Modifications of the A-ring can lead to significant changes in biological activity. These can include the introduction of heteroatoms or the formation of new ring systems.[7]
III. Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Cytotoxicity and Anti-HBV Activity of this compound Derivatives [6]
| Compound | Description | IC₅₀ against HepG2 2.2.15 (µM) |
| 1 | Acetylated derivative | 6.5 |
| 2 | Acetylated derivative | 17.9 |
| 3 | Acetylated derivative | 38.5 |
| 4 | Acetylated derivative | 24.1 |
| 5 | Acetylated derivative | 9.3 |
| 6 | EDC·HCl coupled derivative | 5.3 |
| 7-9 | Anhydride derivatives | > 50 |
Table 2: Antibacterial Activity of this compound Derivatives (MIC in µg/mL) [6]
| Compound | S. aureus | E. faecalis | L. monocytogenes | B. cereus | E. coli | S. enterica | P. aeruginosa |
| 2 | >512 | >512 | >512 | 128 | >512 | >512 | >512 |
| 5 | >512 | >512 | >512 | 128 | >512 | >512 | >512 |
| 6 | >512 | >512 | >512 | 128 | >512 | >512 | >512 |
| Ampicillin (Control) | 8 | 2 | 1 | 128 | 4 | 1 | 512 |
IV. Modulation of Signaling Pathways
This compound derivatives have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.
A. Wnt/β-catenin Signaling Pathway
Certain this compound derivatives have been evaluated for their effects on the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6]
Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound derivatives.
B. PI3K/Akt/mTOR and NF-κB Signaling Pathways
Oleanolic acid and its derivatives can inhibit the PI3K/Akt/mTOR/NF-κB signaling pathway in a dose-dependent manner.[9][10] This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pathways by this compound derivatives.
V. Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
A. General Synthetic Procedures
-
Acetylation of C-3 Hydroxyl Group: A solution of the this compound triterpenoid in pyridine is treated with acetic anhydride and heated at 50 °C for 6 hours. The reaction mixture is then worked up using standard extraction procedures to yield the acetylated product.[6]
-
Amidation of C-28 Carboxylic Acid: To a solution of the this compound triterpenoid in anhydrous CH₂Cl₂ is added EDC·HCl, followed by the desired amine. The reaction mixture is stirred at room temperature or heated to 50 °C for several hours. The product is purified by chromatography.[6]
-
Synthesis of NSAID-Oleanane Hybrids: The hydroxyl or hydroxyimino group at C-3 of the this compound scaffold is reacted with the carboxylic acid of an NSAID (e.g., ibuprofen, aspirin, naproxen, ketoprofen) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[8]
B. Biological Assays
-
Cytotoxicity Assay (MTT Assay): Cancer cell lines (e.g., HepG2 2.2.15) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and IC₅₀ values are calculated.[6]
-
Antibacterial Assay (Microdilution Method): The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using a broth microdilution method according to standard protocols.[6]
-
Wnt Reporter Assay: Cells transfected with a Wnt-responsive reporter construct are treated with the test compounds. The modulation of the Wnt signaling pathway is quantified by measuring the reporter gene activity (e.g., luciferase).[6]
VI. Experimental and Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
VII. Conclusion and Future Perspectives
The this compound scaffold continues to be a rich source of inspiration for the design and synthesis of novel bioactive molecules. The synthetic versatility of this natural product allows for the creation of large and diverse compound libraries for high-throughput screening. Future research in this area will likely focus on the development of more complex and targeted derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of next-generation this compound-based therapeutics. The promising preclinical data for many this compound derivatives underscore their potential for translation into clinically useful drugs for a range of diseases.[5][11]
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Synthetic this compound Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of this compound and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-, ursane-, and quinone methide friedelane-type triterpenoid derivatives: Recent advances in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthetic this compound Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease | Semantic Scholar [semanticscholar.org]
Discovery of Novel Oleanane-Type Triterpenoids from Marine Organisms: A Technical Guide for Researchers
Abstract
The marine environment presents a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among the myriad of natural products, oleanane-type triterpenoids, particularly in their glycosylated saponin (B1150181) forms, have emerged as a significant class of compounds exhibiting a wide range of biological activities, most notably potent cytotoxicity against various cancer cell lines. This technical guide provides an in-depth overview of recently discovered this compound-type triterpenoids from marine organisms, with a focus on their isolation, structure elucidation, and biological evaluation. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and relevant signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of marine natural product chemistry and pharmacology.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene.[1] The this compound scaffold is a pentacyclic triterpenoid (B12794562) structure that is widely distributed in terrestrial plants and, increasingly, discovered in marine organisms.[2] Marine sponges, sea cucumbers, and their associated microorganisms have proven to be prolific sources of new this compound-type triterpenoids, often with unique structural modifications and potent bioactivities.[1][3] These compounds, particularly their saponin derivatives, have garnered significant attention for their anticancer properties.[4] This guide focuses on the latest discoveries in this field, providing the necessary technical details to facilitate further research and development.
Newly Discovered this compound-Type Triterpenoids from Marine Sponges
Recent explorations of marine sponges have led to the isolation and characterization of several novel this compound-type triterpenoids. A notable example comes from the sponge Melophlus sarasinorum, which has yielded a series of cytotoxic saponins (B1172615) known as sarasinosides.
Sarasinosides from Melophlus sarasinorum
A recent study on Melophlus sarasinorum collected from the Bismarck Sea resulted in the isolation of new sarasinoside derivatives.[5] These compounds are characterized by a 30-norlanostane aglycone and diverse carbohydrate moieties.[6]
Table 1: Recently Discovered this compound-Type Triterpenoids from Marine Sponges and Their Cytotoxicity
| Compound Name | Marine Source | Cancer Cell Line | IC50 (µM) | Reference |
| Sarasinoside C₄ | Melophlus sarasinorum | Not Reported | - | [5] |
| Sarasinoside C₅ | Melophlus sarasinorum | Not Reported | - | [5] |
| Sarasinoside C₆ | Melophlus sarasinorum | Not Reported | - | [5] |
| Melophluoside A | Melophlus sarasinorum | HeLa (Cervical Carcinoma) | 11.6 | [3] |
| Melophluoside B | Melophlus sarasinorum | HeLa (Cervical Carcinoma) | 9.7 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of new this compound-type triterpenoids from marine organisms.
Extraction and Isolation of Triterpenoids from Marine Sponges
The following protocol is a representative example for the extraction and isolation of this compound-type triterpenoids from a marine sponge, such as Melophlus sarasinorum.[5][7]
Workflow for Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound triterpenoids.
Materials:
-
Freeze-dried marine sponge tissue
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Deionized water (H₂O)
-
C18 reverse-phase silica gel for vacuum liquid chromatography (VLC)
-
C18 reverse-phase HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
Glassware for extraction and chromatography
-
Rotary evaporator
-
Freeze-dryer
-
HPLC system with a suitable detector (e.g., RI or UV)
Procedure:
-
Extraction:
-
The freeze-dried and ground sponge material (e.g., 78.7 g) is exhaustively extracted three times with a 1:1 mixture of methanol and dichloromethane at room temperature.[5]
-
The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Fractionation by Vacuum Liquid Chromatography (VLC):
-
The crude extract (e.g., 8.7 g) is adsorbed onto a small amount of C18 silica gel.[5]
-
The adsorbed extract is loaded onto a C18 VLC column.
-
The column is eluted with a stepwise gradient of decreasing polarity, starting with 100% H₂O and gradually increasing the proportion of MeOH, followed by pure MeOH. For example: H₂O, 25% MeOH in H₂O, 50% MeOH in H₂O, 75% MeOH in H₂O, 100% MeOH.[5]
-
Fractions are collected and concentrated to dryness.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
The fractions containing the compounds of interest (identified by preliminary analysis like TLC or ¹H NMR) are subjected to reversed-phase HPLC.
-
A C18 column is used with a mobile phase gradient of MeOH in H₂O. The specific gradient will depend on the separation characteristics of the compounds.
-
The eluent is monitored by a suitable detector, and peaks corresponding to pure compounds are collected.
-
The collected fractions are concentrated to yield the purified this compound-type triterpenoids.
-
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.
Workflow for Structure Elucidation
Caption: Workflow for determining the chemical structure of a new compound.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact mass of the molecule and, consequently, its molecular formula. For example, the molecular formula of sarasinoside C₁ was determined as C₅₅H₈₇N₂O₂₀ by (+)-HRESIMS from the protonated adduct at m/z 1097.6000 [M + H]⁺.[5]
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to piece together the structure:
-
¹H NMR: Identifies the types and number of protons in the molecule.
-
¹³C NMR: Identifies the types and number of carbon atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different structural fragments.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[8]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 3,000-4,000 cells per well.[8]
-
The plates are incubated overnight to allow the cells to attach.
-
-
Compound Treatment:
-
The test compounds are serially diluted in the culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is removed, and the medium containing the test compounds is added. A vehicle control (containing the same concentration of DMSO as the highest concentration of the test compound) and a positive control (e.g., doxorubicin) are also included.
-
The plates are incubated for a specified period, typically 72 hours.[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Inhibition of the Wnt Signaling Pathway
Several triterpenoids have been shown to exert their anticancer effects by modulating key cellular signaling pathways. The Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, is a common target.[9][10] While the specific mechanisms for many newly discovered marine oleananes are still under investigation, the general mechanism of Wnt pathway inhibition by triterpenoids provides a valuable framework.
Canonical Wnt Signaling Pathway and its Inhibition by this compound Triterpenoids
Caption: Canonical Wnt signaling and potential points of inhibition by this compound triterpenoids.
In the absence of a Wnt ligand (Wnt OFF), a "destruction complex" composed of Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[11] This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its receptors (Frizzled and LRP5/6), the destruction complex is inhibited.[12] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation.[11] this compound triterpenoids may exert their cytotoxic effects by interfering with this pathway, possibly by preventing the inhibition of the destruction complex or by blocking the nuclear translocation of β-catenin, thus promoting its degradation and suppressing the transcription of pro-proliferative genes.[9]
Conclusion and Future Directions
The marine environment continues to be a fertile ground for the discovery of novel this compound-type triterpenoids with significant pharmacological potential. The sarasinosides from Melophlus sarasinorum and other recently discovered compounds highlight the structural novelty and potent cytotoxicity of this class of marine natural products. The methodologies outlined in this guide provide a framework for the systematic discovery and evaluation of these compounds.
Future research should focus on:
-
Expanding the exploration of underexplored marine habitats and organisms to identify new this compound scaffolds.
-
Elucidating the specific molecular mechanisms of action for newly discovered compounds to identify novel therapeutic targets.
-
Utilizing synthetic and semi-synthetic approaches to optimize the potency and pharmacological properties of promising lead compounds.
By integrating natural product chemistry, pharmacology, and molecular biology, the full therapeutic potential of marine-derived this compound-type triterpenoids can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Recent Updates on Terpenoids and Other Bioactive Constituents of Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dot | Graphviz [graphviz.org]
- 7. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 8. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling and polarity in freshwater sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound saponins from Polyscias fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. storage.imrpress.com [storage.imrpress.com]
In Silico Prediction of Oleanane Bioactivity: A Technical Guide
Executive Summary
Oleanane-type pentacyclic triterpenoids are a class of natural products renowned for their diverse and potent pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][2][3] As drug discovery increasingly turns to computational methods to reduce costs and accelerate timelines, the in silico prediction of this compound bioactivity has become a critical area of research.[4] This guide provides a comprehensive overview of the core computational methodologies employed, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. It offers detailed experimental protocols, summarizes key quantitative findings in structured tables, and visualizes complex workflows and signaling pathways to provide a practical resource for professionals in the field of drug development.
Core In Silico Methodologies
The prediction of this compound bioactivity leverages a suite of computational tools that model interactions at a molecular level and build predictive relationships from structural data.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (e.g., an this compound derivative) when bound to a macromolecular target, such as a protein or enzyme.[5][6] The primary goal is to estimate the binding affinity and strength of the interaction, often expressed as a scoring function or binding energy. This method is crucial for identifying potential biological targets and understanding the mechanism of action.
Detailed Experimental Protocol: Molecular Docking
-
Target Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from a public database like the Protein Data Bank (PDB).[7]
-
The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
If the protein has multiple chains, the chain that interacts with the ligand is selected for the docking simulation.[6]
-
-
Ligand Preparation:
-
The 2D or 3D structure of the this compound derivative is created using chemical drawing software.
-
The ligand's geometry is optimized to its lowest energy conformation.
-
Rotatable bonds are defined to allow for conformational flexibility during the docking process.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are specified to encompass the binding pocket where the ligand is expected to interact.[7] For example, in docking with CDK2/cyclin A (PDB: 4kik), grid parameters might be set as center_x = 4.584, center_y = 2.443, center_z = 55.258.[7]
-
-
Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) used in AutoDock Vina, is employed.[6][7]
-
The software systematically explores various conformations of the ligand within the defined grid box, evaluating the binding energy for each pose using a scoring function.
-
A set number of docking runs or "models" (e.g., 500) are typically generated.[6]
-
-
Analysis of Results:
-
The resulting ligand poses are ranked based on their predicted binding affinity (e.g., Vina score in kcal/mol). The lower the energy score, the stronger the predicted binding interaction.[8]
-
The best-scoring poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the protein's active site residues.
-
Table 1: Summary of Molecular Docking Studies on this compound Derivatives
| This compound Derivative | Target Protein | Docking Score (Vina Score, kcal/mol) | Predicted Bioactivity | Reference |
| Oleanolic Acid Dimer 2f | 1MP8 (Protein associated with tumor progression) | -11.6 | Cytostatic | [8] |
| Oleanolic Acid Dimer 2e | 1MP8 (Protein associated with tumor progression) | -8.6 | Cytostatic | [8] |
| Maslinic Acid (MA) | NF-κB p52 subunit | - | Anti-inflammatory / Antiproliferative | [9] |
| Compound 18 (OA derivative) | NF-κB p52 subunit | - | Anti-inflammatory / Antiproliferative | [9] |
Note: Kd values were also estimated from computed ΔG, predicting values of 0.34 μM for MA and 0.08 μM for compound 18, suggesting a strong affinity for the NF-κB p52 subunit.[9]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity.[10][11] By identifying key structural features (molecular descriptors) that influence a compound's potency, QSAR models can predict the activity of novel, untested molecules. These methods are statistical and often employ machine learning algorithms.[11]
Detailed Experimental Protocol: QSAR Model Development
-
Data Set Collection:
-
A dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.
-
The dataset is curated to remove inconsistencies and is typically divided into a training set (for model building) and a test set (for validation).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical properties.
-
-
Feature Selection:
-
Statistical methods are used to select a subset of the most relevant descriptors that have the strongest correlation with the observed biological activity, while minimizing inter-correlation.
-
-
Model Generation:
-
Model Validation:
-
The model's predictive power is rigorously validated using both internal (e.g., cross-validation on the training set) and external validation (predicting the activity of the independent test set).
-
Statistical metrics such as the coefficient of determination (R²), Mean Absolute Error (MAE), and Root Mean Square Error (RMSE) are used to assess model performance.[13]
-
References
- 1. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of this compound and Ursane Triterpenic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in computational methods to predict the biological activity of compounds | Semantic Scholar [semanticscholar.org]
- 5. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of this compound-type triterpenes from aerial parts of Mussaenda recurvata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of this compound-type triterpenes from aerial parts of Mussaenda ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06870B [pubs.rsc.org]
- 7. Synthesis, Cytotoxicity and Molecular Docking of New Hybrid Compounds by Combination of Curcumin with Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Oleanane Triterpenoids from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and isolation of oleanane-type triterpenoids from various plant materials. This compound triterpenoids, such as oleanolic acid and betulinic acid, are a class of natural products with significant therapeutic potential, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The efficient extraction and purification of these compounds are crucial for their study and for the development of new pharmaceuticals.
Overview of Extraction and Isolation Strategies
The extraction and isolation of this compound triterpenoids from plant matrices typically involve a multi-step process. The general workflow begins with the preparation of the plant material, followed by extraction using a suitable solvent and method. The resulting crude extract is then subjected to one or more purification steps to isolate the target compounds.
References
Application Notes & Protocols: Supercritical Fluid Extraction of Oleanane Triterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleanane triterpenoids, such as oleanolic acid and its isomer ursolic acid, are pentacyclic triterpenoids widely distributed in the plant kingdom.[1] These compounds have garnered significant attention in the pharmaceutical and cosmetic industries due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Supercritical Fluid Extraction (SFE) has emerged as a green and efficient technology for obtaining extracts enriched in these high-value compounds.[3][4]
SFE utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (SC-CO₂), which exhibits properties of both a liquid and a gas.[5][6] This state allows for high solvating power and efficient penetration into the plant matrix.[6] For polar molecules like triterpenoids, the low polarity of SC-CO₂ can be overcome by adding a polar co-solvent, such as ethanol (B145695), to enhance solubility and extraction yield.[3][7] This method offers significant advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, mild operating temperatures that prevent degradation of thermolabile compounds, and the absence of toxic organic solvent residues in the final product.[8][9]
Quantitative Data Summary
The efficiency of SFE is highly dependent on parameters such as pressure, temperature, co-solvent concentration, and the specific plant matrix. The following tables summarize quantitative data from various studies on the SFE of this compound and other relevant triterpenoids.
Table 1: SFE Parameters for this compound and Other Triterpenoids from Various Plant Sources
| Plant Matrix | Target Triterpenoids | Pressure (bar) | Temperature (°C) | Co-solvent | Yield / Recovery | Reference |
| Olive Leaves (Olea europaea) | Oleanolic Acid (OA), Maslinic Acid (MA) | Not Specified | Not Specified | Ethanol (0-10% step gradient) | 42.3% Recovery (OA), 30.7% Recovery (MA) | [10] |
| Chaga (Inonotus obliquus) | Betulin, Inotodiol, Lanosterol | 350 | 50 | None | 72% relative recovery of Inotodiol vs. Folch method | [11] |
| Apple Pomace | Ursolic Acid, Oleanolic Acid, β-sitosterol | 300 | 80 | Not Specified | Not Specified (Optimized for solubility) | [4] |
| Eucalyptus globulus bark | Triterpenoids | 220 | 40 | None | 73% higher yield than other tested SFE conditions | [11] |
| Acacia dealbata Leaves | Lupenone, α-amyrin, β-amyrin | 100 - 300 | 40 - 80 | Not Specified | Total yields: 1.76 to 11.58 wt.% | [4] |
Table 2: General Operating Conditions for SFE of Triterpenoids
| Parameter | Typical Range | Rationale | Reference |
| Pressure | 100 - 500 bar | Increases CO₂ density and solvating power.[7] | [3][12] |
| Temperature | 40 - 90 °C | Affects solute vapor pressure and solvent density; optimal range avoids degradation.[7][13] | [3][12] |
| Co-solvent (e.g., Ethanol) | 0 - 16% (v/v or w/w) | Increases the polarity of SC-CO₂ to enhance the solubility of polar triterpenoids.[7] | [3][4] |
| CO₂ Flow Rate | Variable (e.g., 0.24 - 0.4 kg/h ) | Influences mass transfer and residence time; higher rates can shorten extraction but may reduce efficiency if contact time is too brief.[14][15] | [14][15] |
| Extraction Time | Variable (e.g., 15 - 120 min) | Dependent on other parameters and desired yield; longer times increase yield but also operational cost.[11][14] | [11][14] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the supercritical fluid extraction of this compound triterpenoids from a plant matrix.
Caption: General workflow for SFE of triterpenoids.
Detailed Experimental Protocol
This protocol provides a generalized methodology for the extraction of this compound triterpenoids from a plant matrix using SFE with SC-CO₂ and ethanol as a co-solvent. Parameters should be optimized for each specific plant material.
4.1 Materials and Equipment
-
Plant Material: Dried and powdered plant material (e.g., olive leaves, apple pomace). Particle size should be uniform (e.g., < 0.5 mm) to ensure consistent extraction.
-
SFE System: A laboratory or pilot-scale SFE system equipped with a high-pressure CO₂ pump, a co-solvent pump, an extraction vessel, a back-pressure regulator, and a collection vessel/separator.[16]
-
Carbon Dioxide: High purity (≥ 99.9%) liquid CO₂.
-
Co-solvent: HPLC-grade ethanol.
-
Analytical Equipment: HPLC or GC-MS for quantification and identification of triterpenoids.
-
Glass beads (optional): To prevent packing of the plant material in the extraction vessel.[16]
4.2 Pre-Extraction Procedure (Sample Preparation)
-
Drying: Dry the raw plant material to a moisture content of < 10% to prevent the formation of carbonic acid and ice blockages within the SFE system. Air-drying or freeze-drying are suitable methods.
-
Grinding: Mill the dried plant material to a fine, consistent powder. A smaller particle size increases the surface area available for extraction, but particles that are too fine may cause excessive pressure drops across the extraction vessel.
-
Loading: Accurately weigh the powdered plant material and load it into the extraction vessel. If necessary, mix the sample with glass beads to ensure uniform flow of the supercritical fluid.[16]
4.3 Supercritical Fluid Extraction Procedure
-
System Setup: Place the loaded extraction vessel into the SFE system and ensure all fittings are secure.
-
Set Parameters: Set the desired extraction parameters on the system's control unit. Based on literature, optimal starting conditions for this compound triterpenoids could be:
-
Pressurization and Heating: Start the CO₂ pump to pressurize the system to the setpoint. The system heater will bring the fluid to the target temperature.
-
Extraction Modes:
-
Static Extraction (Optional): Allow the pressurized SC-CO₂ to remain in the vessel for a period (e.g., 10-20 minutes) without flow to allow the solvent to saturate with the solutes.[17]
-
Dynamic Extraction: Start the continuous flow of SC-CO₂ and co-solvent through the extraction vessel for the designated extraction time (e.g., 60-120 minutes).[17]
-
-
Collection: The extract-laden supercritical fluid passes through a back-pressure regulator or separator, where the pressure is reduced. This causes the CO₂ to return to a gaseous state and lose its solvating power, precipitating the extracted triterpenoids into the collection vessel.[18]
-
Depressurization: Once the extraction is complete, slowly and carefully depressurize the system. The gaseous CO₂ can be vented or recycled.
4.4 Post-Extraction and Analysis
-
Extract Recovery: Collect the crude extract from the collection vessel. Weigh the total extract to determine the overall yield.
-
Sample Preparation for Analysis: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol, ethanol) for analysis.
-
Quantification: Use an appropriate analytical method, such as HPLC with UV or ELSD detection, or GC-MS, to identify and quantify the specific this compound triterpenoids (e.g., oleanolic acid, ursolic acid) in the extract. Compare the results against certified reference standards.
Conclusion
Supercritical fluid extraction is a highly effective and environmentally friendly method for the selective extraction of this compound triterpenoids from various plant matrices.[4][18] By carefully optimizing key parameters such as pressure, temperature, and co-solvent concentration, researchers can achieve high yields and purity of target compounds.[13] The protocols and data presented here provide a solid foundation for drug development professionals and scientists to develop and scale up SFE processes for the production of triterpenoid-rich extracts for pharmaceutical and cosmeceutical applications.
References
- 1. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eresearchco.com [eresearchco.com]
- 10. Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. CICECO Publication » Extraction and Purification of Triterpenoids using Supercritical Fluids: From Lab to Exploitation [ciceco.ua.pt]
- 13. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Microwave-Assisted Extraction of Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the efficient extraction of oleanane-type triterpenoids from various plant matrices using Microwave-Assisted Extraction (MAE). This compound triterpenoids, including prominent compounds like oleanolic acid, are of significant interest in drug development due to their diverse pharmacological activities. MAE offers a rapid, efficient, and green alternative to conventional extraction methods.
Introduction to Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction is a process that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction of target compounds. The main advantages of MAE include reduced extraction time, lower solvent consumption, and higher extraction yields compared to traditional methods like Soxhlet, maceration, and even ultrasound-assisted extraction.[1][2][3] The efficiency of MAE stems from the direct and rapid heating of the solvent and moisture within the plant cells, leading to cell rupture and enhanced release of intracellular contents.
Data Presentation: Optimized MAE Parameters for this compound Extraction
The following tables summarize the optimized conditions for the microwave-assisted extraction of this compound and related pentacyclic triterpenoids from various plant sources as reported in the scientific literature.
Table 1: Optimized MAE Parameters for Oleanolic Acid and Ursolic Acid Extraction
| Plant Material | Target Compound(s) | Solvent | Microwave Power (W) | Extraction Time (min) | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Yield/Efficiency | Reference |
| Lantana camara roots | Oleanolic Acid | CHCl3:MeOH (60:40, v/v) | 600 | 6 | - | 50 | 1.23% (dry weight) | [4][5] |
| Chaenomeles sinensis fruit | Oleanolic Acid & Ursolic Acid | - | 600 | 7 | 1:32 | 52 | Higher yield than conventional methods | [6] |
| Ligustrum lucidum Ait. | Oleanolic Acid & Ursolic Acid | 80% Ethanol (B145695) | 500 | 20 | 1:15 | 70 | 4.4 mg/g (OA), 5.8 mg/g (UA) | [7][8] |
| Gymnema sylvestre leaves | Oleanolic Acid | Methanol (B129727) (after water pretreatment) | 500 | 8 | 1:25 (approx.) | - | 0.71% w/w | [9] |
| Ocimum sanctum leaves | Oleanolic Acid & Ursolic Acid | Ethanol:Water (80:20) | 272 | 3 | 1:30 | - | 89.64% (OA), 86.76% (UA) recovery | [10] |
| Olive Mill Waste | Maslinic Acid & Oleanolic Acid | Ethanol | - | 2.93 (OA), 10 (MA) | - | 40 | Promising method | [11] |
| Olive Leaves | Pentacyclic Triterpenoids | 80% Ethanol | 180 | 5 | 1:8 | - | - | [4] |
| Aralia elata fruits and rachises | Triterpene Saponins | 91-92% Ethanol | 400-530 | 0.67-0.9 | 1:22 - 1:30 | - | MAE had the highest efficiency | [4] |
Table 2: Comparison of MAE with Conventional Extraction Methods for Triterpenoids
| Plant Material | Method | Extraction Time | Solvent Consumption | Yield/Efficiency | Reference |
| Actinidia deliciosa root | MAE | 30 min | 15 mL/g | 84.96% | [1][2] |
| Ultrasonic Extraction | - | - | Lower than MAE | [1][2] | |
| Reflux Extraction | 8 h | 30 mL/g | Lower than MAE | [1][2] | |
| Olive Skins | MAE | Faster | Less | Higher efficiency for oleanolic and maslinic acids | [12] |
| Soxhlet Extraction | Slower | More | Lower efficiency | [12] | |
| Aralia elata | MAE | 40-54 s | Lower | Highest efficiency | [4] |
| UAE, HRE, Soxhlet | Longer | Higher | Lower efficiency | [4] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted extraction of this compound triterpenoids, based on established methodologies.
Protocol 1: MAE of Oleanolic Acid from Lantana camara Roots
This protocol is adapted from Verma et al.[4][5]
1. Sample Preparation:
-
Collect and wash the roots of Lantana camara.
-
Air-dry the roots in the shade and then grind them into a coarse powder.
-
Sieve the powder to obtain a uniform particle size.
2. MAE Procedure:
-
Place a known amount of the powdered root material (e.g., 1 g) into the microwave extraction vessel.
-
Add the extraction solvent, a mixture of chloroform (B151607) and methanol (60:40, v/v), at a suitable solvent-to-solid ratio (e.g., 15 mL).[5]
-
Securely close the vessel and place it in the microwave extractor.
-
Set the microwave power to 600 W and the temperature to 50 °C.[5]
-
Irradiate for 6 minutes.[5]
-
After extraction, allow the vessel to cool to room temperature.
3. Post-Extraction Processing:
-
Filter the extract to separate the solid residue from the liquid.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be subjected to further purification and analysis (e.g., HPLC) for the quantification of oleanolic acid.
Protocol 2: MAE of Oleanolic and Ursolic Acids from Ligustrum lucidum Ait.
This protocol is based on the work of Chen et al.[7][8]
1. Sample Preparation:
-
Obtain the fruits of Ligustrum lucidum Ait.
-
Dry the fruits and grind them into a fine powder.
2. MAE Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it into the extraction vessel.
-
Add 80% ethanol aqueous solution as the extraction solvent with a solid-to-liquid ratio of 1:15 (g/mL).[7][8]
-
Place the sealed vessel into the microwave reactor.
-
Set the microwave power to 500 W and the temperature to 70 °C.[7][8]
-
Set the extraction time to 20 minutes.[7]
-
After the extraction is complete, let the vessel cool down.
3. Post-Extraction Processing:
-
Filter the mixture to remove the plant debris.
-
The resulting extract can be directly analyzed by HPLC for the simultaneous determination of oleanolic acid and ursolic acid, or it can be concentrated for further studies.
Visualizations
The following diagrams illustrate the key workflows and relationships in the microwave-assisted extraction of this compound.
Caption: General workflow for microwave-assisted extraction of this compound.
Caption: Key parameters influencing MAE efficiency for this compound extraction.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. ftb.com.hr [ftb.com.hr]
- 3. circforbio.ntua.gr [circforbio.ntua.gr]
- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Optimization of microwave-assisted extraction followed by RP-HPLC for the simultaneous determination of oleanolic acid and ursolic acid in the fruits of Chaenomeles sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of modifier in microwave assisted extraction of oleanolic acid from Gymnema sylvestre: application of green extraction technology for botanicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave Assisted Extraction of Ursolic Acid and Oleanolic Acid from Ocimum sanctum [bbe.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted extraction versus Soxhlet extraction to determine triterpene acids in olive skins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of Oleanolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous medicinal and dietary plants, serves as a versatile scaffold for the synthesis of novel anticancer agents.[1][2][3] Its inherent biological activities, coupled with the potential for structural modification, have made it a focal point in cancer research. Synthetic derivatives of oleanolic acid have demonstrated enhanced potency and specificity against various cancer cell lines by modulating critical signaling pathways involved in tumorigenesis, such as NF-κB, STAT3, and PI3K/Akt/mTOR.[1][2][4] Notably, derivatives like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its analogs have advanced to clinical trials, underscoring the therapeutic potential of this compound class.[2][3][5]
These application notes provide an overview of the synthesis of promising oleanolic acid derivatives and detailed protocols for their evaluation as potential anticancer agents.
Data Presentation: Anticancer Activity of Oleanolic Acid Derivatives
The following tables summarize the in vitro cytotoxic activity of various oleanolic acid derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.
Table 1: Cytotoxicity (IC50, µM) of Oleanolic Acid Derivatives against Various Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Achyranthoside H methyl ester (AH-Me) | MCF-7 (Breast) | 4.0 | [2] |
| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 (Breast) | 6.5 | [2] |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 | [2] |
| Acyl oleanolic acid-uracil conjugate (4c) | Hep-G2 (Liver) | <0.1 | [6] |
| Acyl oleanolic acid-uracil conjugate (4c) | A549 (Lung) | <0.1 | [6] |
| Acyl oleanolic acid-uracil conjugate (4c) | BGC-823 (Gastric) | <0.1 | [6] |
| Acyl oleanolic acid-uracil conjugate (4c) | MCF-7 (Breast) | <0.1 | [6] |
| Acyl oleanolic acid-uracil conjugate (4c) | PC-3 (Prostate) | <0.1 | [6] |
| Derivative II3 | HepG2 (Liver) | Potent | [7] |
| Derivative III5 | SGC-7901 (Gastric) | Potent | [7] |
| Derivative IV4 | SGC-7901 (Gastric) | Potent | [7] |
| Derivative II4 | SGC7901 (Gastric) | Potent | [8] |
| Derivative II5 | A549 (Lung) | Potent | [8] |
Note: "Potent" indicates that the study reported significant activity, but a specific IC50 value was not provided in the abstract.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of C-28 Amide Derivatives of Oleanolic Acid
This protocol describes a general method for the modification of the C-28 carboxylic acid of oleanolic acid to generate amide derivatives, a common strategy to enhance anticancer activity.[7][9]
Materials:
-
Oleanolic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HBTU, HATU)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Desired amine (e.g., piperazine, N-methylpiperazine)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve oleanolic acid in anhydrous DCM. Add thionyl chloride (or another coupling agent) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Amidation: In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the activated oleanolic acid solution from step 1 to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the desired amide derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Oleanolic acid derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oleanolic acid derivatives in culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways Modulated by Oleanolic Acid Derivatives
Oleanolic acid and its synthetic derivatives exert their anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.[1][2][4][11]
Caption: Key signaling pathways targeted by oleanolic acid derivatives.
Experimental Workflow: From Synthesis to In Vitro Evaluation
The following diagram outlines the logical workflow for the synthesis and subsequent in vitro anticancer evaluation of novel oleanolic acid derivatives.
References
- 1. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of acyl oleanolic acid-uracil conjugates and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antitumor activity of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity evaluation of novel oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Oleanane Triterpenoids in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of oleanane-type triterpenoids, such as oleanolic acid and ursolic acid, in plant extracts using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound-type pentacyclic triterpenoids are a class of natural compounds widely distributed in the plant kingdom. Two of the most common isomers, oleanolic acid (OA) and ursolic acid (UA), are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and further drug development. This application note describes a reliable and reproducible HPLC method for this purpose.
Experimental Protocols
Sample Preparation and Extraction
A robust extraction method is critical for the accurate quantification of this compound triterpenoids. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Extraction:
-
Accurately weigh about 1.0 g of the finely powdered plant material.
-
For general extraction, macerate the sample with methanol. For enhanced extraction of acidic triterpenoids, a methanol solution containing 1% HCl can be used.[3] An alternative is to use a mixture of methanol and chloroform (1:9) and reflux at 60°C for 1 hour.[4]
-
Sonicate the mixture for 60 minutes.[3]
-
Centrifuge the extract at 10,000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process two more times with the remaining plant material to ensure complete extraction.
-
Pool the supernatants.
-
-
Purification (Liquid-Liquid Extraction):
-
Concentrate the pooled methanol extract using a rotary evaporator at 40°C.
-
Partition the concentrated extract between ethyl acetate and water.
-
Collect the ethyl acetate layer, which will contain the triterpenoids.
-
-
Final Sample Preparation:
-
Evaporate the ethyl acetate layer to dryness under reduced pressure.
-
Re-dissolve the dried residue in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
HPLC Instrumentation and Conditions
The separation of oleanolic acid and ursolic acid can be challenging due to their isomeric nature. The following HPLC conditions have been shown to provide good resolution.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is most common.[5][6][7] A PAH polymeric C18 column can provide enhanced resolution.[1] |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v or 85:15 v/v) is effective.[3][7] A simple mobile phase of methanol and water (95:5 v/v) has also been used successfully.[8] For more complex samples, a gradient elution may be necessary. |
| Flow Rate | 1.0 mL/min.[1][5][7][9] A lower flow rate of 0.4 mL/min can improve resolution between OA and UA.[8] |
| Column Temperature | 25-35°C.[1][9] Adjusting the column temperature can significantly improve the resolution of the isomeric peaks.[8] |
| Detection Wavelength | 210 nm is the most commonly used wavelength for detection.[1][3][9][10] |
| Injection Volume | 10-20 µL.[1][7] |
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various studies on the HPLC analysis of oleanolic acid and ursolic acid.
Table 1: Linearity and Range for Oleanolic Acid (OA) and Ursolic Acid (UA)
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |
| Oleanolic Acid | 0.73 - 36.5 | 0.9999 | [1] |
| Ursolic Acid | 0.66 - 33.2 | 0.9998 | [1] |
| Oleanolic Acid | 0.4 - 1.2 (mg/mL) | 0.9996 | [2][11] |
| Ursolic Acid | 0.6 - 1.8 (mg/mL) | 0.9996 | [2][11] |
| Oleanolic Acid | 0.86 - 421.2 (ng/mL) | >0.99 | [5][6] |
| Ursolic Acid | 0.94 - 462.0 (ng/mL) | >0.99 | [5][6] |
Table 2: Method Validation Parameters for OA and UA Quantification
| Parameter | Oleanolic Acid | Ursolic Acid | Reference |
| LOD (µg/mL) | 0.08 - 0.65 (general triterpenoids) | 0.08 - 0.65 (general triterpenoids) | [12] |
| LOQ (µg/mL) | 0.24 - 1.78 (general triterpenoids) | 0.24 - 1.78 (general triterpenoids) | [12] |
| LOQ (ng/mL) | 0.43 | 0.47 | [5][6] |
| Recovery (%) | 92.1 - 102.6 | 92.1 - 102.6 | [1] |
| Recovery (%) | 99.5 | 102.3 | [11] |
| Precision (RSD %) | ≤1.34 | ≤1.34 | |
| Precision (RSD %) | 1.53 | 1.13 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound triterpenoids in plant extracts.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
This compound triterpenoids have been reported to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[13][14]
References
- 1. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.9. Triterpenoid HPLC Analysis [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. Simultaneous Determination of Oleanolic and Ursolic Acids in Rat Plasma by HPLC-MS: Application to a Pharmacokinetic Study After Oral Administration of Different Combinations of QingGanSanJie Decoction Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iitg.ac.in [iitg.ac.in]
- 8. Simultaneous determination of oleanolic acid and ursolic acid by RP-HPLC in the leaves of Eriobotrya japonica Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 10. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of this compound-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Method for the Analysis of Oleanane Biomarkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleanane is a pentacyclic triterpenoid (B12794562) biomarker that serves as a crucial indicator for the input of angiosperms (flowering plants) into sedimentary organic matter.[1] Its presence and abundance in geological samples like crude oil and rock extracts provide valuable insights into the age and depositional environment of the source rock.[1][2] Specifically, the ratio of 18α(H)-oleanane to C30 hopane (B1207426), known as the this compound Index, is a widely used geochemical parameter.[1] An this compound Index value greater than 0.2 often suggests a Tertiary age and a marine deltaic depositional environment.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying this compound and other biomarkers.[3][4] The method offers the necessary sensitivity and selectivity to detect these compounds within complex hydrocarbon matrices.[4] This application note provides a detailed protocol for the analysis of this compound biomarkers using GC-MS, from sample preparation to data interpretation.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound biomarkers involves several key stages, from initial sample preparation to final data analysis and interpretation.
Caption: Experimental workflow for this compound biomarker analysis.
Experimental Protocols
3.1. Sample Preparation
The analysis of biomarkers is typically performed on the saturated hydrocarbon fraction of an oil or rock extract.[4] This requires a preliminary separation procedure to remove more complex molecules like asphaltenes and polar aromatic compounds.[4][5]
-
Asphaltene Precipitation: Remove asphaltenes from the oil sample by precipitation with an excess of n-heptane.[5]
-
Fractionation: The deasphaltened oil is then fractionated into saturated hydrocarbons, aromatic hydrocarbons, resins, and asphaltenes (SARA separation) using techniques like silica-alumina gel column chromatography.[4][6]
-
Elution: Elute the column with solvents of increasing polarity. The saturated fraction, containing this compound and hopanes, is typically eluted first using a non-polar solvent like n-hexane.
-
Concentration: The collected saturated fraction is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS injection (e.g., 1 mL).
-
Internal Standard: Add an internal standard solution just prior to analysis to aid in quantification.[7]
3.2. GC-MS Analysis Protocol
The prepared saturated fraction is analyzed by a gas chromatograph coupled to a mass spectrometer.[6] The instrument can be operated in both full scan mode to obtain total ion chromatograms (TIC) and selected ion monitoring (SIM) mode for targeted analysis of specific biomarker ions.[4][6]
| Parameter | Setting | Reference |
| GC System | Agilent 7890 or equivalent | [5] |
| Column | Restek Rxi-5Sil MS (or equivalent 5% Phenyl), 30-60 m x 0.25 mm ID, 0.25 µm film thickness | [5][7] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | [5][8] |
| Injector | Splitless mode, 1-2 µL injection volume | [3][7] |
| Injector Temp. | 290-300 °C | [8] |
| Oven Program | Initial: 50-70°C for 2 min, Ramp 1: 10°C/min to 100°C, Ramp 2: 4°C/min to 310°C, Hold for 8-15 min | [3][5][8] |
| MS System | Agilent 5977B MSD or equivalent single quadrupole | [6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [7] |
| Acquisition Mode | Full Scan (m/z 35-500) and/or SIM | [6][7] |
| Source Temp. | ~230 °C | |
| Quad Temp. | ~150 °C |
Data Presentation and Interpretation
4.1. Identification of this compound
This compound and other pentacyclic triterpanes (like hopanes) produce a characteristic base peak at a mass-to-charge ratio (m/z) of 191.[6] Therefore, the primary method for identification is to analyze the extracted ion chromatogram (EIC) for m/z 191.[1][6]
A common challenge in this compound analysis is its potential co-elution with lupane (B1675458), another biomarker with a similar retention time and mass spectrum.[5][9] A key difference is the presence of an ion at m/z 369 in the lupane spectrum, which results from the loss of its isopropyl side group; this fragment is absent in this compound.[9][10] Monitoring for m/z 369 can confirm whether a peak is this compound, lupane, or a co-eluting mixture.[5]
| Compound | Precursor Ion (M+) | Key Fragment Ions (m/z) | Notes | Reference |
| 18α(H)-Oleanane | 412 | 191, 412 | The m/z 191 fragment is the base peak used for identification and quantification. | [1][7] |
| C30 Hopane | 412 | 191, 412 | Used as a reference compound for the this compound Index. | [7] |
| Lupane | 412 | 191, 369, 412 | Often co-elutes with this compound; m/z 369 is a diagnostic ion. | [5][10] |
4.2. Quantification
Quantitative analysis is performed by integrating the peak area of the m/z 191 ion for 18α(H)-oleanane and C30 hopane from the EIC.[6] The relative abundance is then used to calculate the this compound Index. For absolute quantification, a calibration curve is prepared using certified standards, and an internal standard is used to correct for variations in sample injection and instrument response.[7]
The this compound Index is calculated as follows:
-
This compound Index = [Peak Area of 18α(H)-Oleanane (m/z 191)] / [Peak Area of C30 Hopane (m/z 191)]
| Parameter | Example Value | Interpretation | Reference |
| This compound Index | 0.45 | > 0.2 suggests a Tertiary age source rock with significant terrestrial (angiosperm) input. | [1][2] |
| This compound Index | 0.03 | < 0.2 suggests a Late Cretaceous or younger age, potentially with more marine input. | [2] |
Advanced Methods
While standard GC-MS is effective, co-elution issues can sometimes complicate data interpretation.[4] Advanced techniques can provide enhanced resolution and selectivity:
-
GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode significantly improves selectivity by monitoring specific parent-to-daughter ion transitions (e.g., m/z 412 -> 191 for this compound).[1][3] This minimizes interferences from the complex sample matrix.[3]
-
Comprehensive Two-Dimensional GC (GC×GC): GC×GC provides superior chromatographic separation by using two columns with different stationary phases, effectively resolving co-eluting compounds like this compound and lupane.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Occurrence and Distribution of this compound Biomarkers in Crude Oils as an Index [jpst.ripi.ir]
- 3. waters.com [waters.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. waters.com [waters.com]
- 6. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 7. tdi-bi.com [tdi-bi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Oleanane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleanane derivatives, a class of pentacyclic triterpenoids, have garnered significant attention in drug discovery for their diverse pharmacological activities, including potent anticancer effects.[1][2] Compounds such as oleanolic acid and its synthetic analogs like CDDO-Me have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3][4][5][6] Accurate assessment of their cytotoxic potential is crucial for preclinical evaluation. These application notes provide detailed protocols for key in vitro assays to determine the cytotoxicity of this compound derivatives, enabling researchers to obtain reliable and reproducible data. The assays covered include the MTT assay for cell viability, the LDH assay for membrane integrity, and assays for apoptosis detection (Annexin V-FITC/PI staining and caspase activity).
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives against different cancer cell lines as determined by the MTT assay.
| Compound/Derivative | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Oleanolic Acid | HepG2 | Liver Cancer | MTT | 31.94 | [7] |
| Oleanolic Acid Derivative (Compound 4) | K562 | Leukemia | MTT | 32.69 | [7] |
| Oleanolic Acid Derivative (Compound 5) | K562 | Leukemia | MTT | 39.25 | [7] |
| Oleanolic Acid Derivative (Compound 17) | PC3 | Prostate Cancer | MTT | 0.39 | [7][8] |
| Oleanolic Acid Derivative (Compound 28) | A549 | Lung Cancer | MTT | 0.22 | [7][8] |
| CDDO-Me | MiaPaCa-2 | Pancreatic Cancer | Annexin V-FITC | Concentration-dependent increase in apoptosis from 0.63 to 5 µM | [4] |
| CDDO-Me | Panc-1 | Pancreatic Cancer | Annexin V-FITC | Concentration-dependent increase in apoptosis from 0.63 to 5 µM | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from methodologies used to evaluate the cytotoxicity of this compound derivatives.[1][6][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Materials:
-
This compound derivatives
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or a suitable lysis buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 104 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 or 48 hours.[6]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11]
Workflow for LDH Assay
Caption: Workflow of the LDH assay for assessing cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
This compound derivatives
-
Target cancer cell line
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an optimal density (e.g., 1-5 x 104 cells/well).[10]
-
Incubate the cells for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10]
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 10 minutes.[12]
-
Carefully transfer the supernatant to a new 96-well plate.[12]
-
Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cytotoxicity using the provided formula in the kit's manual.
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[3][4]
Workflow for Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound derivatives
-
Target cancer cell line
-
Flow cytometer
Protocol:
-
Treat cells with the this compound derivatives for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.[3][4]
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[3][4]
-
Incubate for 30 minutes at room temperature in the dark.[3][4]
-
Analyze the stained cells by flow cytometry.
Caspase Activity Assay
This compound derivatives can induce apoptosis through the activation of caspases.[3][14] Caspase activity can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.
Workflow for Caspase Activity Assay
Caption: Workflow for measuring caspase activity.
Materials:
-
Caspase Activity Assay Kit (e.g., for Caspase-3, -8, or -9)
-
This compound derivatives
-
Target cancer cell line
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Treat cells with the this compound derivatives.
-
Lyse the cells according to the kit's protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for Caspase-3) to each well.[15]
-
Incubate the plate for 1-2 hours at 37°C.[15]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase activity based on the signal intensity.
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives exert their cytotoxic effects by modulating various signaling pathways. A notable example is the induction of apoptosis through both intrinsic and extrinsic pathways.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 3-Pyridinylidene Derivatives of Chemically Modified Lupane and Ursane Triterpenes as Promising Anticancer Agents by Targeting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Triterpenoid CDDO-Me Inhibits Growth and Induces Apoptosis in Prostate Cancer Cells by Independently Targeting Pro-Survival Akt and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cell proliferation and induction of apoptosis by this compound triterpenoid (CDDO-Me) in pancreatic cancer cells is associated with the suppression of hTERT gene expression and its telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid derivatives induce apoptosis in human leukemia K562 cell involved in inhibition of both Akt1 translocation and pAkt1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activities of naturally occurring this compound-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Oleanolic acid induces apoptosis in human leukemia cells through caspase activation and poly(ADP-ribose) polymerase cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase assay selection guide | Abcam [abcam.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Oleanane Compounds in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane compounds, a class of pentacyclic triterpenoids, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds and their synthetic derivatives have been shown to modulate key signaling pathways implicated in the inflammatory response, making them promising candidates for the development of novel anti-inflammatory therapeutics.[3][4] This document provides detailed application notes and protocols for the systematic assessment of the anti-inflammatory activity of this compound compounds in cell culture models. The methodologies described herein are essential for screening and characterizing the efficacy of these compounds, elucidating their mechanisms of action, and providing a robust preclinical data package for drug development.
The primary objectives of these protocols are to:
-
Determine the cytotoxic profile of this compound compounds on relevant cell lines.
-
Quantify the inhibitory effects of these compounds on the production of key pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Investigate the molecular mechanisms underlying their anti-inflammatory activity by examining their influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Data Presentation: Inhibitory Activity of this compound Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound compounds against the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7). This data provides a comparative overview of the potency of different structural analogs.
| Compound | Target | IC50 (µM) | Cell Line | Reference(s) |
| Natural Oleananes | ||||
| Oleanolic Acid | Nitric Oxide (NO) | 31.28 - 42.91 | RAW 264.7 | [5] |
| Oleanolic Acid | TNF-α | > 20 µg/mL (low inhibition) | RAW 264.7, J774A.1 | [6] |
| Oleanolic Acid | IL-1β | > 20 µg/mL (weak inhibition) | RAW 264.7, J774A.1 | [6] |
| Synthetic this compound Derivatives | ||||
| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | iNOS Inhibition | < 0.001 | RAW 264.7 | [7] |
| 3,12-Dioxoolean-1,9-dien-28-oic acid | Nitric Oxide (NO) | 0.9 | Mouse Macrophages | [8] |
| Diamine-PEGylated Oleanolic Acid (OADP) | Nitric Oxide (NO) | 0.95 - 1.09 µg/mL | RAW 264.7 | [5] |
| Indole-fused Oleanolic Acid Derivatives | Nitric Oxide (NO) | 2.66 - 25.40 | Macrophages | [9] |
| Oleanolic Acid Analog (Compound 2) | Nitric Oxide (NO) | 10.33 | Mouse Macrophages | [8] |
| Oleanolic Acid Analog (Compound 8) | Nitric Oxide (NO) | 2.66 | RAW 264.7, J774A.1 | [6] |
| Oleanolic Acid Analog (Compound 9) | Nitric Oxide (NO) | 4.17 | RAW 264.7, J774A.1 | [6] |
| Oleanolic Acid Analog (Compound 10) | Nitric Oxide (NO) | 3.52 | RAW 264.7, J774A.1 | [6] |
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory activity of this compound compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[8] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[10] Include a negative control group without LPS stimulation.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide Production Assay (Griess Assay)
Principle: Nitric oxide (NO) is a key pro-inflammatory mediator. The Griess assay is a colorimetric method used to measure nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[11] The assay involves a diazotization reaction where sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.[7] The intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Sample Collection: After 24 hours of LPS stimulation (as described in the MTT assay protocol), collect 50 µL of the cell culture supernatant from each well.[11]
-
Griess Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[11]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used to quantify the concentration of soluble proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β), in the cell culture supernatant.[12][13] A capture antibody specific to the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added to produce a colored product, the intensity of which is proportional to the cytokine concentration.[14]
Protocol:
-
Sample Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation and store them at -80°C until analysis.[11]
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions for the assay procedure.[10][15] This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the samples and standards.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.[11]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.[11]
Gene Expression Analysis (qPCR)
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the relative mRNA expression levels of genes associated with inflammation, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-1β.[16] This technique allows for the quantification of gene expression changes in response to treatment with this compound compounds.
Protocol:
-
Cell Treatment and RNA Extraction: Treat RAW 264.7 cells with the this compound compound and/or LPS as previously described. After the desired incubation time, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.[17]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[18]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers for the target genes (iNOS, COX-2, TNF-α, IL-1β) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[19]
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate thermal cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18]
-
Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.[18]
Protein Expression Analysis (Western Blot)
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the target proteins. This method is crucial for investigating the effect of this compound compounds on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing phosphorylated proteins to their total protein counterparts and to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound compounds have been shown to inhibit NF-κB activation, often by targeting IKK activity.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade involved in inflammation. It consists of several tiers of protein kinases, including ERK, JNK, and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. This compound derivatives can modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases.
References
- 1. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Stability and Anti-Inflammatory Activity of Paeonol–Oleanolic Acid Liposomes by Microfluidic Technology | MDPI [mdpi.com]
- 10. Coordinate regulation of enzyme markers for inflammation and for protection against oxidants and electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic this compound Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative PCR analysis of TNF-alpha and IL-1 beta mRNA levels in pediatric IBD mucosal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Oleanane Triterpenoids: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for assessing the in vivo efficacy of oleanane triterpenoids, a class of natural and synthetic compounds with significant therapeutic potential. Oleanolic acid (OA) and its derivatives, such as the synthetic triterpenoid (B12794562) CDDO-Me (bardoxolone methyl), have demonstrated promising anti-inflammatory, anti-cancer, and metabolic regulatory properties in numerous preclinical studies.[1][2][3] This document outlines detailed protocols for key animal models, presents quantitative data in structured tables for comparative analysis, and illustrates the underlying signaling pathways and experimental workflows.
I. Anti-Inflammatory Activity of this compound Derivatives
This compound triterpenoids have shown potent anti-inflammatory effects in various animal models.[3][4] These effects are often mediated through the modulation of key inflammatory pathways, including the NF-κB and Nrf2 signaling cascades.
A. Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different mediators of inflammation.[5][6]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used. Animals should be acclimatized for at least one week before the experiment.[7]
-
Groups:
-
Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in saline)
-
This compound derivative (various doses, administered orally or intraperitoneally)
-
Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)
-
-
Procedure:
-
Administer the this compound derivative or vehicle 30-60 minutes prior to carrageenan injection.
-
Induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[8]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
-
Assessment:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[8]
-
B. Adjuvant-Induced Arthritis in Rats
This model mimics chronic inflammation and is relevant for studying autoimmune diseases like rheumatoid arthritis.[9][10]
Experimental Protocol:
-
Animals: Lewis or Sprague-Dawley rats are commonly used due to their susceptibility to developing arthritis.[11]
-
Induction of Arthritis:
-
Treatment:
-
Begin treatment with the this compound derivative or vehicle on the day of or several days after adjuvant injection and continue for a specified period (e.g., 14-21 days).
-
Oleanolic acid has been administered intraperitoneally at doses such as 60 mg/kg twice daily.[9]
-
-
Assessment:
-
Measure the paw volume or thickness of both hind paws at regular intervals.
-
Arthritis severity can be scored based on erythema, swelling, and joint rigidity.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.
-
C. TPA-Induced Ear Edema in Mice
This model is used to evaluate the topical or systemic anti-inflammatory activity of compounds against skin inflammation.[12][13]
Experimental Protocol:
-
Animals: Male Swiss or BALB/c mice are typically used.
-
Procedure:
-
Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (B3395972) (e.g., 2.5 µ g/ear ) to both the inner and outer surfaces of the right ear.[12][14] The left ear serves as a control.
-
Administer the this compound derivative topically to the ear or systemically (oral or i.p.) 30 minutes before or after TPA application.
-
-
Assessment:
-
Measure ear thickness using a digital caliper at various time points (e.g., 4, 6, 24 hours) after TPA application.
-
Alternatively, at the end of the experiment, a biopsy punch can be used to collect a standard-sized piece of the ear, which is then weighed. The difference in weight between the treated and control ears indicates the degree of edema.
-
Myeloperoxidase (MPO) activity can be measured in ear tissue homogenates as an indicator of neutrophil infiltration.[12]
-
Quantitative Data on Anti-Inflammatory Efficacy
| Animal Model | This compound Derivative | Dose | Route | % Inhibition of Edema/Inflammation | Reference |
| Carrageenan-Induced Paw Edema (Rat) | Oleanolic Acid | 60 mg/kg (twice daily) | i.p. | Significant reduction in foot-pad thickness | [9] |
| Adjuvant-Induced Arthritis (Rat) | Oleanolic Acid | 60 mg/kg (twice daily) | i.p. | Significantly reduced foot-pad thickness | [9] |
| Kaolin/Carrageenan-Induced Arthritis (Rat) | Oleanolic Acid | 5 mg/ml (intra-articular) | Intra-articular | Significant decrease in joint circumference at 24h | [10] |
| TPA-Induced Ear Edema (Mouse) | Oleanolic Acid Derivatives | 1 mg/ear | Topical | >70% reduction in edema | [14] |
II. Anti-Cancer Efficacy of this compound Derivatives
This compound triterpenoids have demonstrated significant anti-tumor activity in various cancer models by inducing apoptosis, inhibiting proliferation, and modulating key signaling pathways such as PI3K/Akt/mTOR.[15][16]
A. Subcutaneous Xenograft Models
This is a widely used model to assess the in vivo efficacy of anti-cancer compounds against various human cancer cell lines.[8][9]
Experimental Protocol:
-
Animals: Immunocompromised mice, such as BALB/c nude or NOD-SCID mice (6-8 weeks old), are used to prevent rejection of human tumor cells.[9][17]
-
Cell Lines: A variety of human cancer cell lines can be used, for example:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution like PBS or a mixture with Matrigel (e.g., 1:1 ratio) to a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.[9][19]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]
-
Administer the this compound derivative (e.g., CDDO-Me, Oleanolic Acid) or vehicle via the desired route (oral gavage, i.p. injection) at the specified dose and schedule. For example, Oleanolic Acid has been administered at 75 or 150 mg/kg/day intraperitoneally.[2]
-
-
Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[9]
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, excise the tumors and record their final weight.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., TUNEL).[13]
-
Quantitative Data on Anti-Cancer Efficacy
| Animal Model | Cancer Cell Line | This compound Derivative | Dose | Route | Tumor Growth Inhibition | Reference |
| Mouse Xenograft | Hepatocellular Carcinoma (HCC) | Oleanolic Acid | 150 mg/kg/day | i.p. | Significant inhibition of tumor growth | [2] |
| Mouse Xenograft | Lung Cancer (A549) | CDDO-Imidazolide | - | - | Efficacy demonstrated in xenograft models | [9] |
| Mouse Xenograft | Pancreatic Cancer (PANC-1) | Olean-28,13β-lactam (B28) | 6 mg/kg | i.p. | Significant anti-tumor activity | [12] |
| A/J Mouse Lung Carcinogenesis | Vinyl Carbamate Induced | Bardoxolone (B1667749) Methyl | - | Diet | 92% reduction in average tumor burden | [16] |
| Mouse Xenograft | Breast Cancer (4T1) | Oleanolic Acid | - | - | Significant inhibitory effect on tumor development | [20] |
III. Efficacy in Metabolic Disease Models
Oleanolic acid and its derivatives have shown potential in managing metabolic disorders like diabetes by improving glucose homeostasis and insulin (B600854) sensitivity.[1][2]
A. Streptozotocin (STZ)-Induced Diabetic Rats
STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a model of type 1 diabetes.[1][21]
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (55-65 mg/kg) dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).[1][21]
-
Provide 5% glucose solution in place of drinking water for the first 24 hours to prevent hypoglycemia.[1]
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection; rats with fasting blood glucose ≥ 250 mg/dL are considered diabetic.[20]
-
-
Treatment:
-
Divide diabetic rats into groups: Diabetic Control (vehicle), this compound derivative-treated (e.g., Oleanolic Acid at 20, 40, 60 mg/kg/day, orally), and a non-diabetic control group.[1]
-
Administer treatment daily for a period of 4-8 weeks.
-
-
Assessment:
-
Monitor body weight and food and water intake.
-
Measure fasting blood glucose levels at regular intervals.
-
At the end of the study, collect blood for analysis of HbA1c, insulin, and lipid profiles.[2]
-
Kidney function can be assessed by measuring blood urea (B33335) nitrogen (BUN), creatinine, and glomerular filtration rate (GFR).[1]
-
Quantitative Data on Anti-Diabetic Efficacy
| Animal Model | This compound Derivative | Dose | Route | Key Findings | Reference |
| STZ-Induced Diabetic Rats | Oleanolic Acid | 60 mg/kg/day | Oral | Significantly reduced blood glucose; Improved GFR; Reduced oxidative stress in kidneys | [1] |
| STZ-Induced Diabetic Rats | Oleanolic Acid | 80 mg/kg/day | Oral | Significantly decreased blood glucose and HbA1c levels | [2] |
IV. Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound triterpenoids are attributed to their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
A. Key Signaling Pathways
Caption: Nrf2 Signaling Pathway Activation by this compound Derivatives.
Caption: Inhibition of NF-κB Signaling by this compound Derivatives.
References
- 1. Effects of oleanolic acid and ursolic acid on inhibiting tumor growth and enhancing the recovery of hematopoietic system postirradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of oleanolic acid on complement in adjuvant- and carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of oleanolic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A phase I first-in-human trial of bardoxolone methyl in patients with advanced solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. benchchem.com [benchchem.com]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. Jungia sellowii suppresses the carrageenan-induced inflammatory response in the mouse model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A synthesized olean-28,13β-lactam targets YTHDF1-GLS1 axis to induce ROS-dependent metabolic crisis and cell death in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 19. researchgate.net [researchgate.net]
- 20. Oleanolic acid inhibits the tumor progression by regulating Lactobacillus through the cytokine-cytokine receptor interaction pathway in 4T1-induced mice breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peripheral Anti-nociceptive and Anti-inflammatory Effect of Oleanolic Acid in a Rat Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oleanane as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oleanane scaffold, a pentacyclic triterpenoid (B12794562) structure, has emerged as a privileged framework in the realm of drug discovery. Its rigid, polycyclic nature provides a unique three-dimensional architecture for the strategic placement of functional groups, enabling the development of potent and selective modulators of various biological targets. This document provides detailed application notes on the therapeutic potential of this compound derivatives, along with comprehensive protocols for their synthesis and biological evaluation.
Therapeutic Applications of this compound Derivatives
Oleanolic acid (OA), a naturally occurring this compound triterpenoid, and its synthetic derivatives have demonstrated a wide spectrum of pharmacological activities. These compounds have been extensively investigated for their anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The primary mechanism of action for many synthetic this compound triterpenoids (SOs) involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2]
Prominent synthetic derivatives such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester, bardoxolone (B1667749) methyl (CDDO-Me), are highly potent inducers of the Nrf2 pathway.[1][2] At nanomolar concentrations, these compounds exhibit cytoprotective effects by upregulating antioxidant and detoxification enzymes.[1] At higher micromolar doses, they can induce apoptosis and inhibit proliferation in cancer cells, highlighting their therapeutic potential in oncology.[1][4]
Beyond Nrf2 activation, this compound derivatives have been shown to modulate other critical signaling pathways implicated in disease, including:
-
NF-κB Signaling: Inhibition of the pro-inflammatory NF-κB pathway contributes significantly to the anti-inflammatory effects of this compound derivatives.[5][6]
-
JAK/STAT Pathway: Modulation of the JAK/STAT pathway has been observed, suggesting a role in immunomodulation and cancer therapy.[7]
-
PI3K/Akt/mTOR Pathway: Inhibition of this key survival pathway is another mechanism through which this compound derivatives can exert their anticancer effects.[1]
The multifaceted biological activities of this compound derivatives have led to their investigation in a variety of disease models, including cancer, chronic kidney disease, neurodegenerative diseases, and autoimmune disorders.[1][7] Bardoxolone methyl, for instance, has undergone clinical trials for the treatment of chronic kidney disease and various cancers.[7]
Quantitative Data on this compound Derivatives
The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines. This data provides a comparative overview of their potency and selectivity.
Table 1: Anticancer Activity of Oleanolic Acid Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) | HeLa (Cervical) | HepG2 (Liver) | Reference |
| Oleanolic Acid | >100 | >100 | >100 | 40 µg/mL | - | [4][8] |
| CDDO | - | - | - | - | - | [9] |
| CDDO-Me | 4.0 | 0.08 (24h) | 0.39 | 1.35 (48h) | - | [4][8][10] |
| Achyranthoside H methyl ester | 4.0 | - | - | - | - | [4] |
| Compound 17 (synthetic derivative) | - | - | 0.39 | - | - | [10] |
| Compound 28 (synthetic derivative) | - | 0.22 | - | - | - | [10] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 | Reference |
| CDDO | iNOS Inhibition | Mouse Macrophages | 7 µM (for a precursor) | [1] |
| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-onitrile | iNOS Inhibition | Mouse Macrophages | ~1 pM | [11] |
Experimental Protocols
The following is a generalized protocol for the synthesis of CDDO and CDDO-Me, based on established methodologies.[1][7][12]
3.1.1. Materials:
-
Oleanolic acid
-
Potassium carbonate (K2CO3)
-
Methyl iodide (MeI)
-
Dimethylformamide (DMF)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (CH2Cl2)
-
Hydrobromic acid (HBr)
-
Bromine (Br2)
-
Acetic acid
-
Copper cyanide (CuCN)
-
Potassium iodide (KI)
-
Lithium iodide (LiI)
-
Ethyl formate
-
Hydroxylamine
-
Sodium methoxide
-
Phenylselenyl chloride (PhSeCl)
-
Hydrogen peroxide (H2O2)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Benzene
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
3.1.2. Synthesis of Bardoxolone Methyl (CDDO-Me):
A scalable synthesis of bardoxolone methyl from oleanolic acid can be achieved in approximately five steps with an overall yield of around 50%.[3][7]
-
Esterification of Oleanolic Acid: React oleanolic acid with methyl iodide in the presence of a base like potassium carbonate in DMF to yield the methyl ester.
-
Oxidation: The subsequent steps involve a series of oxidations to introduce the ketone functionalities at C-3 and C-12 and the double bond at C-9(11). This can be achieved using reagents like mCPBA followed by treatment with HBr and Br2 in acetic acid.
-
Cyanation: The cyano group at C-2 is introduced via a reaction with copper cyanide.
-
Dehydrogenation: The final step to introduce the double bond at C-1 can be accomplished using a reagent like DDQ.
3.1.3. Synthesis of CDDO:
CDDO can be synthesized from CDDO-Me by hydrolysis of the methyl ester.[12]
-
Hydrolysis of CDDO-Me: Dissolve CDDO-Me in anhydrous DMF and add lithium iodide. Reflux the mixture overnight. After cooling, add water and acidify with HCl. Extract the product with ethyl acetate, wash with water and brine, and dry over magnesium sulfate. The solvent is then removed under vacuum to yield CDDO.
3.2.1. iNOS Inhibition Assay in Macrophages:
This protocol is for determining the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[13][14]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in RPMI medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Dilute the test compounds in serum-free medium and add them to the cells.
-
Stimulation: After 30 minutes of incubation with the compounds, add LPS (5 µg/mL) to induce iNOS expression and NO production.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Nitrite (B80452) Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percent inhibition of nitrite production by the test compound compared to the vehicle control. Determine the IC50 value from a dose-response curve.
3.2.2. MTT Cell Proliferation Assay:
This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[8][15][16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
3.2.3. Caspase-3 Activity Assay:
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.[17][18][19]
-
Cell Lysis: After treating cells with the this compound derivative to induce apoptosis, lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric), to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at 380 nm and emission at 420-460 nm for the fluorometric assay.
-
Data Analysis: The increase in signal is proportional to the caspase-3 activity in the sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow for their evaluation.
References
- 1. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of this compound-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and scalable synthesis of bardoxolone methyl (cddo-methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel dicyanotriterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-onitrile, active at picomolar concentrations for inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of iNOS activity [bio-protocol.org]
- 14. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Enhancing Oleanane Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenges of Oleanane Bioavailability
Oleananes, a class of pentacyclylic triterpenoids, including the well-studied oleanolic acid (OA), are abundant in the plant kingdom and exhibit a wide array of pharmacological activities, such as anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[1][2] Despite their therapeutic promise, the clinical application of oleananes is significantly hampered by their poor aqueous solubility (< 1 μg/mL for oleanolic acid) and low permeability, leading to very low oral bioavailability, estimated to be around 0.7% in rats.[3][4] This severely limits their systemic absorption and therapeutic efficacy.
These application notes provide a comprehensive overview of various formulation strategies designed to overcome these challenges by enhancing the solubility, dissolution rate, and ultimately, the bioavailability of this compound-type compounds. Detailed protocols for the preparation of these advanced formulations are provided to enable researchers to apply these techniques in their own work.
Formulation Strategies to Enhance this compound Bioavailability
Several innovative formulation approaches have been developed to improve the delivery of oleananes. These strategies primarily focus on increasing the surface area for dissolution, improving wettability, and facilitating transport across biological membranes. The following sections detail the most promising of these strategies.
Nanoformulations
Reducing the particle size of oleananes to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.
-
Nanosuspensions: This technique involves producing pure drug nanoparticles stabilized by a minimal amount of surfactant or polymer.[5][6]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like oleanolic acid, offering advantages such as controlled release and improved stability.[1][7]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. PEGylated (polyethylene glycol-modified) liposomes can offer prolonged circulation times.[8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][4]
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique enhances the dissolution rate of poorly water-soluble drugs by reducing particle size and increasing wettability.[9][10]
Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic guest molecules, such as oleanolic acid, forming inclusion complexes that have significantly improved water solubility.[11][12]
Quantitative Data on Bioavailability Enhancement
The following table summarizes the quantitative improvements in the bioavailability of oleanolic acid achieved through various formulation strategies.
| Formulation Strategy | Key Findings | Relative Bioavailability Increase | Reference |
| Nanosuspensions | Increased saturation solubility by approximately 6-fold. | 6-7 times higher than coarse suspension. | [5][13] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Significantly increased dissolution compared to commercial tablets. | 2.4-fold increase compared to tablets. | [1][4] |
| Lactoferrin Nanoparticles | Enhanced oral absorption with a higher maximum plasma concentration. | 3.4-fold (340.59%) increase compared to the free drug. | [14] |
| Solid Dispersions (with PVP VA 64) | Dramatically increased the release rate of OA. | Higher AUC and Cmax compared to physical mixture and commercial tablet. | [15] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of various oleanolic acid formulations.
Protocol 1: Preparation of Oleanolic Acid Nanosuspension via Nanoprecipitation
Objective: To prepare oleanolic acid nanosuspensions to enhance solubility and dissolution rate.[5][6]
Materials:
-
Oleanolic Acid (OA)
-
Acetone (or other suitable organic solvent)
-
Poloxamer 188 (or other suitable stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath
-
High-pressure homogenizer (optional, for further size reduction)
-
Lyophilizer (for powder formulation)
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of Oleanolic Acid in acetone.
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in deionized water.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The sudden change in solvent polarity will cause the OA to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature to allow for the complete evaporation of the organic solvent.
-
Homogenization (Optional): For a more uniform particle size distribution, the nanosuspension can be further processed using a high-pressure homogenizer.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Lyophilization (Optional): For a solid dosage form, the nanosuspension can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent particle aggregation.
Protocol 2: Preparation of Oleanolic Acid-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate oleanolic acid in a solid lipid matrix to improve its oral bioavailability.[7]
Materials:
-
Oleanolic Acid (OA)
-
Glyceryl monostearate (or other suitable solid lipid)
-
Soybean lecithin (B1663433) (or other suitable surfactant)
-
Poloxamer 188 (or other suitable co-surfactant/stabilizer)
-
Deionized water
-
High-shear homogenizer
-
Ultrasonic probe
Procedure:
-
Preparation of the Lipid Phase: Melt the glyceryl monostearate at a temperature above its melting point (e.g., 70-80°C). Dissolve the oleanolic acid and soybean lecithin in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the coarse emulsion using an ultrasonic probe for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid droplets will solidify, forming SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of PEGylated Oleanolic Acid Liposomes via Ethanol Injection Method
Objective: To prepare PEGylated liposomes containing oleanolic acid for improved stability and drug delivery.[8]
Materials:
-
Oleanolic Acid (OA)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Lipid Phase: Dissolve oleanolic acid, SPC, cholesterol, and DSPE-PEG2000 in ethanol in a round-bottom flask.
-
Lipid Film Formation: Remove the ethanol using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask. This will lead to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove the unencapsulated oleanolic acid by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for their size, PDI, zeta potential, and encapsulation efficiency.
Protocol 4: Preparation of Oleanolic Acid Solid Dispersion via Solvent Evaporation Method
Objective: To enhance the dissolution rate of oleanolic acid by dispersing it in a hydrophilic polymer matrix.[9]
Materials:
-
Oleanolic Acid (OA)
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer (e.g., Poloxamer 188, Soluplus®)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both oleanolic acid and the polymer (e.g., PVP K30) in a suitable amount of ethanol with the aid of sonication or stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Alternatively, the solvent can be evaporated in a water bath.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug. Perform in vitro dissolution studies to evaluate the enhancement in dissolution rate.
Protocol 5: Preparation of Oleanolic Acid-Cyclodextrin Inclusion Complex via Kneading Method
Objective: To improve the aqueous solubility of oleanolic acid by forming an inclusion complex with a cyclodextrin.
Materials:
-
Oleanolic Acid (OA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of the water-ethanol mixture to moisten the powder.
-
Kneading: Add the oleanolic acid to the mortar and knead the mixture for a specified period (e.g., 45-60 minutes) to form a homogeneous paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, and FTIR. Evaluate the improvement in solubility through phase solubility studies.
Signaling Pathways and Experimental Workflows
Oleanolic acid exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of therapeutic strategies.
Nrf2 Signaling Pathway Activation by Oleanolic Acid
Oleanolic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[16][17] Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes.
Inhibition of NF-κB Signaling Pathway by Oleanolic Acid
Oleanolic acid has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[2][18]
General Workflow for Formulation Development and Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of this compound formulations.
References
- 1. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid nanosuspensions: preparation, in-vitro characterization and enhanced hepatoprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. mdpi.com [mdpi.com]
- 8. Oleanolic acid liposomes with polyethylene glycol modification: promising antitumor drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD | MDPI [mdpi.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K and ERK/Nrf2 pathways are involved in oleanolic acid-induced heme oxygenase-1 expression in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oleanane as a Chemical Tracer in Paleoclimatology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleanane, a pentacyclic triterpenoid, serves as a significant biomarker in paleoclimatology and petroleum geochemistry. Its primary utility lies in its origin from angiosperms (flowering plants), making it a valuable tracer for the proliferation of terrestrial higher plants, particularly from the Cretaceous period onwards. The abundance and distribution of this compound in sedimentary records can provide insights into the age of source rocks, the depositional environment, and the input of terrestrial organic matter, which are often linked to broader paleoclimatic and paleoenvironmental conditions.
These application notes provide a comprehensive overview of the use of this compound as a chemical tracer, including detailed experimental protocols for its analysis and data interpretation for paleoclimatological studies.
Principle and Applications
This compound is a diagenetic product of β-amyrin and other pentacyclic triterpenoids, which are abundant in the epicuticular waxes of many angiosperms. The presence of this compound in sediments and petroleum almost certainly indicates a Cretaceous or younger origin, coinciding with the evolutionary radiation of flowering plants.[1]
Key Applications:
-
Age-Diagnostic Marker: The this compound Index, a ratio of this compound to the ubiquitous microbial biomarker C30 hopane, is a key parameter for dating source rocks and oils to the Cretaceous or Tertiary periods.[2]
-
Terrestrial Input Indicator: Elevated concentrations of this compound suggest a significant contribution of terrestrial organic matter to the sediment, often associated with deltaic or near-shore depositional environments.[3][4]
-
Paleoenvironmental Reconstruction: Changes in this compound concentrations within a sedimentary sequence can reflect shifts in vegetation, proximity to land, and potentially, climatic conditions that favored the proliferation of angiosperms.
-
Oil-Source Rock Correlation: The presence and abundance of this compound can be used to correlate crude oils with their source rocks.[1]
Data Presentation: Quantitative Interpretation
The primary quantitative measure used in this compound analysis is the This compound Index (OI) . It is calculated as the ratio of the peak areas of 18α(H)-oleanane and 18β(H)-oleanane to the peak area of C30 17α(H),21β(H)-hopane in the m/z 191 mass chromatogram.
This compound Index (OI) = [18α(H)-Oleanane + 18β(H)-Oleanane] / [18α(H)-Oleanane + 18β(H)-Oleanane + C30αβ-hopane] [5]
The interpretation of the this compound Index is summarized in the table below:
| This compound Index (OI) Value | Interpretation | Geological Period Indicated | Depositional Environment Implied |
| > 0.2 | Significant input from angiosperms. | Tertiary | Marine deltaic |
| < 0.2 | Minor or no significant input from angiosperms. | Cretaceous or older | Often indicative of a more open marine setting |
| 0.03 - 0.30 | Variable input, potentially Late Cretaceous to younger. | Late Cretaceous to Tertiary | Mixed marine and terrestrial influence |
| 0.32 - 1.03 | Strong terrestrial input from angiosperms. | Tertiary | Terrestrial, deltaic |
Note: These are general guidelines, and interpretation should be supported by other geochemical and geological data.
Experimental Protocols
The analysis of this compound from sediment or rock samples involves a multi-step process of extraction, fractionation, and instrumental analysis.
Sample Preparation and Extraction
This protocol outlines the extraction of total lipid extracts (TLE) from sediment samples.
Materials and Reagents:
-
Freeze-dried and homogenized sediment sample
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Round-bottom flasks
-
Rotary evaporator
Procedure:
-
Weigh approximately 10-20 g of the dried and homogenized sediment sample into a clean glass extraction thimble or a large glass test tube.
-
Add a solvent mixture of DCM:MeOH (9:1 v/v) to the sample at a ratio of approximately 3:1 (solvent volume to sample weight).
-
Place the sample in an ultrasonic bath and sonicate for 30 minutes. Ensure the bath temperature does not exceed 30°C to prevent degradation of biomarkers.
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the sediment residue.
-
Carefully decant the supernatant (the solvent extract) into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-5) on the sediment residue two more times to ensure complete extraction of the lipids.
-
Combine all the solvent extracts in the round-bottom flask.
-
Concentrate the total lipid extract (TLE) using a rotary evaporator at a temperature of 35°C until the solvent volume is reduced to approximately 1-2 mL.
Fractionation by Column Chromatography
The TLE is fractionated to separate the saturated hydrocarbons (which include this compound and hopanes) from other lipid classes.
Materials and Reagents:
-
Activated silica (B1680970) gel (deactivated with 5% water)
-
Glass chromatography column
-
Hexane (B92381), analytical grade
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a chromatography column by packing a glass column with a small plug of glass wool at the bottom, followed by a slurry of activated silica gel in hexane. Top the silica gel with a small layer of anhydrous sodium sulfate.
-
Pre-elute the column with hexane to ensure proper packing and to remove any potential contaminants.
-
Carefully load the concentrated TLE (from step 8 of the extraction protocol) onto the top of the column.
-
Elute the Saturated Hydrocarbon Fraction: Add hexane to the column and collect the eluate. This fraction will contain the n-alkanes, hopanes, and this compound. The volume of hexane required will depend on the column dimensions but is typically around 2-3 column volumes.
-
Elute the Aromatic Hydrocarbon Fraction (Optional): Add a mixture of DCM:hexane (e.g., 1:1 v/v) to the column and collect the eluate in a separate flask.
-
Elute the Polar Fraction (Optional): Add a mixture of DCM:MeOH (e.g., 9:1 v/v) to the column and collect the eluate in a third flask.
-
Concentrate the saturated hydrocarbon fraction using a rotary evaporator and then under a gentle stream of nitrogen to a final volume of approximately 100 µL.
GC-MS Analysis
The saturated hydrocarbon fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and hopanes.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of operating in Selected Ion Monitoring (SIM) mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 40-70°C, hold for 2 minutes.
-
Ramp to 300-320°C at a rate of 4-6°C/min.
-
Hold at final temperature for 15-20 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
m/z 191: Characteristic fragment ion for hopanes and this compound.
-
m/z 217 and 218: Characteristic fragment ions for steranes (for additional paleoenvironmental information).
-
-
Data Analysis:
-
Identify the peaks for 18α(H)-oleanane, 18β(H)-oleanane, and C30 17α(H),21β(H)-hopane in the m/z 191 mass chromatogram based on their retention times relative to known standards.
-
Integrate the peak areas of the identified compounds.
-
Calculate the this compound Index using the formula provided in Section 3.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound from sediment samples.
Caption: Biogeochemical pathway of this compound formation and preservation.
References
- 1. researchgate.net [researchgate.net]
- 2. What are age-diagnostic biomarkers? By Paul Farrimond » Integrated Geochemical Interpretation [igiltd.com]
- 3. Molecule of the Month - this compound » Integrated Geochemical Interpretation [igiltd.com]
- 4. The Occurrence and Distribution of this compound Biomarkers in Crude Oils as an Index [jpst.ripi.ir]
- 5. researchgate.net [researchgate.net]
High-Throughput Screening of Oleanane Libraries for Enzymatic Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane-type pentacyclic triterpenoids are a diverse class of natural products widely distributed in the plant kingdom. Their core scaffold, oleanolic acid, and its derivatives have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective effects.[1][2] A key mechanism underlying these therapeutic properties is the inhibition of specific enzymes involved in various disease pathways. This application note provides detailed protocols for the high-throughput screening (HTS) of this compound libraries against three clinically relevant enzymes: α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
High-throughput screening is a crucial technology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[3][4] The methodologies described herein are optimized for a microplate format, making them suitable for automated screening of extensive this compound libraries.
Target Enzymes and Therapeutic Relevance
-
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[5] Inhibition of α-glucosidase delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This makes it a validated therapeutic target for the management of type 2 diabetes mellitus.[6]
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[7][8] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance.[4][8] Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.[9][10]
-
HMG-CoA Reductase (HMGCR): HMGCR is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.[1][11] Inhibition of HMGCR is the mechanism of action for the widely prescribed statin drugs, which effectively lower plasma cholesterol levels and reduce the risk of cardiovascular disease.[1]
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory activities (IC50 values) of selected this compound derivatives against the target enzymes, as reported in the literature.
Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound | Derivative Type | IC50 (µM) | Reference |
| Oleanolic Acid | Parent Compound | 4.09 | [11] |
| Derivative 32 | Dihydroxy-olide | 7.97 ± 0.214 | [7] |
| Derivative 31 | Synthetic Derivative | 19.012 ± 0.835 | [7] |
| Derivative 34 | Synthetic Derivative | 21.63 ± 2.3352 | [7] |
| Derivative 30 | Synthetic Derivative | 55.097 ± 2.635 | [7] |
| Derivative 33 | Synthetic Derivative | 89.71 ± 2.105 | [7] |
| Analog 4i | Benzylidene Analog | 0.40 | [11] |
| Analog 4o | Benzylidene Analog | 9.59 (α-amylase) | [11] |
Table 2: PTP1B Inhibitory Activity of this compound Derivatives
| Compound | Derivative Type | IC50 (µM) | Reference |
| Derivative 29 | Synthetic Derivative | 0.56 | [12] |
| Derivative 26 | Synthetic Derivative | 1.91 | [12] |
| Derivative 25b | Synthetic Derivative | 3.30 | |
| Derivative with modified rings A and C | Synthetic Triterpenoid | Varies | [13] |
Table 3: HMG-CoA Reductase (HMGCR) Inhibitory Activity of this compound Derivatives
| Compound | Derivative Type | Inhibition Data | Reference |
| Oleanolic Acid | Parent Compound | Downregulates expression and activity | [14] |
Experimental Protocols
High-Throughput Screening of α-Glucosidase Inhibitors
This protocol describes a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate to measure α-glucosidase activity in a 96-well format. The enzymatic cleavage of the colorless pNPG substrate by α-glucosidase releases p-nitrophenol (pNP), a yellow product that can be quantified by measuring the absorbance at 405 nm.[6]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (B1664774) (positive control)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3), 0.1 M (stop solution)
-
This compound library compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5-1.0 U/mL. Keep on ice.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 1 mM.
-
Prepare a stock solution of acarbose in the phosphate buffer.
-
Prepare serial dilutions of the this compound library compounds in DMSO.
-
-
Assay Procedure:
-
Add 120 µL of sodium phosphate buffer to each well of a 96-well plate.[2]
-
Add 20 µL of the α-glucosidase solution to each well.[2]
-
Add 20 µL of the test compound solution (or DMSO for control) to the respective wells.[2]
-
Incubate the plate at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.[2]
-
Incubate the plate at 37°C for an additional 15 minutes.[2]
-
Stop the reaction by adding 20 µL of 0.1 M Na2CO3 to each well.[2]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage inhibition of α-glucosidase activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme + buffer + DMSO + substrate)
-
Abs_sample is the absorbance of the test sample (enzyme + buffer + compound + substrate)
-
-
IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
High-Throughput Screening of PTP1B Inhibitors
This protocol outlines a colorimetric assay for PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate in a 384-well format. PTP1B dephosphorylates pNPP to produce p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[9]
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
This compound library compounds dissolved in DMSO
-
384-well microplates
-
Acoustic liquid handler (optional) and microplate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds and controls (e.g., Sodium Orthovanadate as a positive control) in DMSO.
-
Using an acoustic liquid handler or manual pipetting, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate.[9]
-
-
Assay Reaction:
-
Prepare a working solution of recombinant PTP1B in cold Assay Buffer (e.g., 0.5 nM).[9]
-
Add the PTP1B enzyme solution (e.g., 10 µL) to each well of the compound plate.[9]
-
Prepare the pNPP substrate solution in Assay Buffer to a final concentration near its Km value (e.g., 2 mM).[9]
-
Initiate the enzymatic reaction by adding the pNPP solution (e.g., 10 µL) to each well.[9]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
High-Throughput Screening of HMG-CoA Reductase (HMGCR) Inhibitors
This protocol describes a spectrophotometric assay that measures the decrease in NADPH concentration, a cofactor in the HMGCR-catalyzed reaction, by monitoring the absorbance at 340 nm.[1]
Materials:
-
Recombinant human HMG-CoA Reductase (catalytic domain)
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
Pravastatin (positive control)
-
This compound library compounds dissolved in DMSO
-
UV-transparent 96-well or 384-well microplates
-
Microplate reader with kinetic measurement capabilities at 340 nm
Protocol:
-
Compound Plating:
-
Dispense 1 µL of test compounds, positive control (pravastatin), and solvent control (DMSO) into the wells of a UV-transparent microplate.[1]
-
-
Reaction Preparation:
-
Prepare a working solution of HMG-CoA reductase in pre-warmed assay buffer.
-
Dispense 50 µL of the enzyme solution into each well containing the compounds and controls.[1]
-
Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.[1]
-
Prepare a reaction mix containing HMG-CoA and NADPH in pre-warmed assay buffer.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (mOD/min) for each well by determining the slope of the linear portion of the kinetic curve.[1]
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Experimental workflow for the PTP1B inhibition assay.
Caption: Experimental workflow for the HMGCR inhibition assay.
Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.
Caption: Inhibition of the cholesterol biosynthesis pathway by targeting HMGCR.
References
- 1. benchchem.com [benchchem.com]
- 2. In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type 2 diabetes mellitus and protein-tyrosine phosphatase 1b - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. portlandpress.com [portlandpress.com]
- 11. med.libretexts.org [med.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the chemical synthesis of oleanane derivatives
Welcome to the technical support center for the chemical synthesis of oleanane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor water solubility. What strategies can I employ to improve this?
A1: Poor water solubility is a common issue with this compound triterpenoids due to their hydrophobic pentacyclic skeleton.[1] A primary strategy to enhance solubility is glycosylation, which involves attaching sugar moieties to the this compound core.[2][3] This can be achieved through both chemical and enzymatic methods.[4][5] Additionally, introducing other polar functional groups or creating salt forms of acidic derivatives can also improve aqueous solubility.[6][7]
Q2: I am struggling with low yields during the glycosylation of my this compound aglycone. What are the common pitfalls?
A2: Low yields in glycosylation can stem from several factors. Steric hindrance around the target hydroxyl group (commonly at C-3) can impede the reaction.[3] The choice of glycosyl donor, promoter, and solvent system is critical and often requires optimization.[8] Protecting group strategies are also crucial; improper protection of other reactive sites can lead to side reactions and a decrease in the desired product.[9] Furthermore, the stability of the glycosidic bond being formed can be sensitive to the reaction conditions.[8]
Q3: How can I achieve regioselective functionalization of the this compound core, for instance, at a specific C-H bond?
A3: Regioselective functionalization of the largely unactivated C-H bonds on the this compound skeleton is a significant challenge.[5] While chemical methods can be harsh and non-selective, biotransformation using microorganisms or isolated enzymes offers a powerful alternative.[1] Many microbial systems, such as certain strains of Streptomyces griseus, can catalyze site-selective oxidation or hydroxylation at specific positions that are difficult to access through traditional chemical means.[5]
Q4: What are the key considerations when choosing protecting groups for this compound synthesis?
A4: The selection of protecting groups is critical for the successful multi-step synthesis of this compound derivatives.[10] Key considerations include:
-
Orthogonality: Choosing protecting groups that can be removed under different conditions without affecting each other.[11]
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.[12]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the complex this compound structure.[13]
-
Steric Factors: The bulky nature of the this compound scaffold can influence the feasibility of introducing certain protecting groups.[3]
Q5: My purification process is yielding a mixture of isomers that are difficult to separate. What can I do?
A5: The rigid and complex three-dimensional structure of this compound derivatives can lead to the formation of stereoisomers that are challenging to separate by standard chromatography.[14][15] It is often beneficial to use high-performance liquid chromatography (HPLC), potentially with chiral columns, for separation.[15] Careful analysis of the reaction mechanism to understand the source of isomer formation can also guide modifications to the synthetic route to favor the desired isomer. Additionally, derivatization of the isomeric mixture to accentuate their physical differences can sometimes facilitate separation.
Troubleshooting Guides
Problem 1: Inefficient Acetylation of the C-3 Hydroxyl Group
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the acetylated product. | 1. Insufficient reactivity of the acetylating agent. 2. Steric hindrance at the C-3 position. 3. Inadequate catalyst or base. | 1. Use a more reactive acetylating agent like acetic anhydride (B1165640) instead of acetyl chloride.[16][17] 2. Increase reaction temperature and time. Consider using a stronger, non-nucleophilic base like DMAP (4-dimethylaminopyridine) as a catalyst.[16] |
| Formation of side products. | Reaction conditions are too harsh, leading to side reactions on other parts of the molecule. | Use milder conditions, for example, running the reaction at room temperature for a longer period. Ensure the starting material is dry and the reaction is performed under an inert atmosphere. |
| Difficulty in purifying the product from the starting material. | Similar polarity of the starting material and the product. | Optimize the chromatographic separation method. A gradient elution might be necessary. Alternatively, consider derivatizing the unreacted starting material to drastically change its polarity before purification. |
Problem 2: Challenges in C-28 Carboxylic Acid Amide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired amide. | 1. Poor activation of the carboxylic acid. 2. Steric hindrance around the C-17 position.[18] 3. Low nucleophilicity of the amine. | 1. Use a more efficient coupling agent such as HATU or HOBt/EDC.[16] 2. Increase the reaction temperature and consider using a solvent with a higher boiling point like DMF. 3. If the amine is a salt, ensure an adequate amount of a non-nucleophilic base (e.g., DIEA) is added to free the amine. |
| Epimerization at the adjacent chiral center. | The coupling conditions are too harsh or the base is too strong. | Use a base that is known to minimize epimerization, such as collidine. Run the reaction at a lower temperature if possible. |
| The starting material is recovered unchanged. | The activating agent is not effective or has degraded. | Use fresh coupling reagents. Ensure all reagents and solvents are anhydrous, as water can quench the activated species. |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of the C-3 Hydroxyl Group
This protocol is based on the acetylation of this compound triterpenoids as described in the literature.[16][17]
-
Dissolution: Dissolve the this compound starting material (1 equivalent) in anhydrous pyridine.
-
Reagent Addition: Add acetic anhydride (excess, e.g., 5-10 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add water or ice to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure acetylated derivative.
Protocol 2: General Procedure for Amide Coupling at the C-28 Carboxylic Acid
This protocol is a general guide for the synthesis of C-28 amide derivatives using a carbodiimide (B86325) coupling agent.[16]
-
Dissolution: Dissolve the C-28 carboxylic acid-containing this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (1.2-1.5 equivalents) and a coupling additive such as 4-N,N-dimethylaminopyridine (DMAP) (0.1-1 equivalent). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2-1.5 equivalents) to the reaction mixture. If the amine is in its hydrochloride salt form, add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2-3 equivalents).
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the organic solvent used for the reaction. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to yield the desired amide derivative.
Visualized Workflows and Logic
Caption: General workflow for synthesizing this compound derivatives.
Caption: Troubleshooting flowchart for low reaction yields.
References
- 1. Biotransformation of this compound and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products [mdpi.com]
- 3. Synthesis of MeON-Glycoside Derivatives of Oleanolic Acid by Neoglycosylation and Evaluation of Their Cytotoxicity against Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 14. Synthetic this compound Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Biological activity of this compound triterpene derivatives obtained by chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Oleanane Extraction Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of oleanane-type triterpenoids from complex matrices. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to enhance your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound triterpenoids from complex matrices?
A1: The main difficulties arise from the complex structural features of these compounds.[1] Key challenges include their low concentration in plant materials, the co-extraction of impurities like pigments and lipids, and the potential for degradation under suboptimal conditions such as high temperatures or unsuitable pH.[1] Furthermore, the structural diversity among saponins (B1172615) makes a single, universal extraction protocol difficult to establish.[1]
Q2: Which solvent system is most effective for this compound extraction?
A2: this compound triterpenoids are slightly polar compounds and are poorly soluble in water and nonpolar solvents like n-hexane.[2] Medium-polar solvents are generally preferred.[2] Aqueous ethanol (B145695), typically in the range of 70-95%, has been shown to be highly effective, often yielding better results than absolute ethanol.[2] The water content helps to swell the plant matrix, which improves mass transfer of the target compounds.[2] For specific methods like Microwave-Assisted Extraction (MAE) of oleanolic acid from Lantana camara, a mixture of chloroform (B151607) and methanol (B129727) (e.g., 60:40, v/v) has proven effective.[2][3]
Q3: How does particle size of the plant material affect extraction yield?
A3: The particle size of the raw material is a critical factor. Grinding the plant material into a fine, uniform powder increases the surface area available for solvent contact, which enhances the efficiency of the extraction process.[1][4] A smaller particle size improves the penetration of the solvent into the plant cells, facilitating the release of the target oleananes.
Q4: What are the advantages of modern extraction techniques over traditional methods?
A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods such as maceration or Soxhlet extraction.[2][5] These advanced methods are generally more efficient, requiring shorter extraction times and reduced solvent consumption.[2][5] They can also lead to higher extraction yields and are often more environmentally friendly ("green") techniques.[5][6] Supercritical Fluid Extraction (SFE) is another powerful alternative known for its high selectivity.[5]
Q5: Which analytical methods are best for quantifying this compound triterpenoids in an extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantitative analysis of this compound triterpenoids like oleanolic acid.[7] Other suitable techniques include High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of oleananes and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent choice. 2. Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio). 3. Insufficient grinding of plant material. 4. Inefficient extraction method. | 1. Use a medium-polar solvent. Aqueous ethanol (70-95%) is often a good starting point.[2][7] 2. Optimize parameters. Increase extraction time or temperature moderately, but avoid conditions that could cause degradation.[1] A solvent-to-solid ratio of 15:1 to 25:1 is often effective.[2][8] 3. Ensure the plant material is ground to a fine, uniform powder to maximize surface area.[1] 4. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][2] |
| Crude Extract is Highly Impure (e.g., contains fats, pigments) | 1. Co-extraction of non-polar compounds. 2. High lipid or chlorophyll (B73375) content in the plant matrix. | 1. Perform a pre-extraction (defatting) step with a non-polar solvent such as n-hexane or chloroform before the main extraction.[1] 2. Use purification techniques post-extraction, such as liquid-liquid partitioning (e.g., with n-butanol) or column chromatography with macroporous resin.[1] |
| Suspected Compound Degradation | 1. Extraction temperature is too high. 2. pH of the extraction solvent is too acidic or alkaline. 3. Presence of endogenous enzymes causing hydrolysis. | 1. Lower the extraction temperature. For UAE, temperatures around 40-60°C are often effective.[1][8] For MAE, temperatures can be around 50°C.[3] 2. Buffer the extraction solvent to maintain a neutral pH. 3. Consider deactivating enzymes by briefly heating the plant material before extraction. |
| Formation of Emulsions During Liquid-Liquid Partitioning | 1. Presence of surfactant-like compounds in the extract. 2. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9] 2. Gently swirl or invert the separatory funnel instead of shaking it vigorously.[9] 3. Consider centrifugation to separate the layers.[9] |
Comparative Data on Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and its parameters. The table below summarizes optimized conditions from various studies for oleanolic acid (an this compound triterpenoid).
| Plant Matrix | Extraction Method | Solvent | Temp. (°C) | Time (min) | Power | Solvent:Solid Ratio | Yield |
| Blueberry (Vaccinium corymbosum) | UAE | 90% Ethanol | 40 | 60 | 150 W | 20:1 (v/w) | Not Specified |
| Lantana camara Roots | MAE | CHCl₃:MeOH (60:40) | 50 | 6 | 600 W | 15 mL solvent used | 1.23% (DW)[3] |
| Ligustrum lucidum | MAE | 80% Ethanol | 70 | 30 | 500 W | 15:1 | 4.4 ± 0.20 mg/g |
| Lantana camara Roots | RSM Optimized | 52.5% MeOH in Ethyl Acetate | 35 | 55 | - | 55:1 | 1.74% (DW)[10] |
UAE: Ultrasound-Assisted Extraction; MAE: Microwave-Assisted Extraction; RSM: Response Surface Methodology; DW: Dry Weight; CHCl₃: Chloroform; MeOH: Methanol.
Experimental Protocols & Workflows
General Experimental Workflow
The general process for extracting and isolating oleananes involves several key stages, from material preparation to final analysis.
Caption: General workflow for this compound extraction from plant matrices.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general guideline for extracting oleananes using UAE. It should be optimized for specific plant materials and target compounds.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh).
-
Pre-Extraction (Optional but Recommended): To remove lipids and pigments, perform a preliminary extraction by macerating the powder in a non-polar solvent like n-hexane for several hours. Filter and discard the solvent. Air-dry the defatted plant material.
-
Extraction: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the selected solvent (e.g., 70% ethanol) at an optimized solvent-to-solid ratio (e.g., 20:1 mL/g).[1][8]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the desired temperature (e.g., 50-60°C) and sonication time (e.g., 30-40 minutes).[1] Ensure the vessel is adequately immersed.
-
Filtration and Concentration: After sonication, separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper).
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator until further analysis or purification.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is based on the rapid extraction of oleanolic acid and can be adapted for other oleananes.
-
Sample Preparation: Dry the plant material (e.g., roots) and grind it into a fine powder (e.g., 100-120 mesh).[7]
-
Extraction: Place a known quantity of the powder into a microwave-safe extraction vessel.
-
Solvent Addition: Add the optimized solvent system. For example, for Lantana camara roots, a mixture of CHCl₃:MeOH (60:40, v/v) has been used effectively.[3]
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the parameters, for instance, to 600 W power at a controlled temperature of 50°C for 6 minutes.[3][7]
-
Filtration and Concentration: After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the solid plant residue.[7]
-
Solvent Removal: Remove the solvent from the filtrate under vacuum using a rotary evaporator to yield the crude extract.[7]
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for addressing common issues during this compound extraction.
Caption: Decision tree for troubleshooting this compound extraction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Extraction optimization of oleanolic and ursolic acids from blueberry (Vaccinium corymbosum L.) fruit [actahort.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Separation of Oleanane Isomers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing difficulties with the chromatographic separation of oleanane isomers. The following guides and FAQs address common issues and offer systematic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers, such as oleanolic acid and ursolic acid, so challenging?
The primary difficulty in separating this compound isomers lies in their profound structural similarity. For instance, oleanolic acid and ursolic acid are positional isomers, differing only in the location of a single methyl group on the pentacyclic triterpenoid (B12794562) backbone.[1][2] This subtle difference results in nearly identical physicochemical properties, making it difficult to achieve baseline separation using standard chromatographic techniques.[3]
Q2: My this compound isomers are co-eluting in reversed-phase HPLC. What are the first parameters I should adjust?
When facing co-elution or poor resolution, the mobile phase composition is the most critical and effective parameter to adjust first.
-
Organic Solvent/Water Ratio: Systematically vary the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to water. A lower percentage of the organic solvent generally increases retention time and can improve separation, although it will also increase run time.
-
pH Adjustment: For acidic isomers like oleanolic and ursolic acid, adjusting the pH of the aqueous portion of the mobile phase can alter ionization and improve separation.[3][4] An acidic mobile phase (e.g., pH 4) is often used.[3][4]
-
Solvent Type: The choice of organic solvent can influence selectivity.[5][6] If you are using methanol, consider switching to acetonitrile (B52724) or vice-versa, as this can change the elution order or improve resolution.
Q3: How can mobile phase additives, like cyclodextrins, improve the separation of this compound isomers?
Mobile phase additives, particularly cyclodextrins (CDs), can significantly enhance the resolution of isomers by introducing a secondary equilibrium process based on host-guest inclusion complexes.[3][7][8] The slightly different shapes of the isomers can lead to different affinities for the cyclodextrin (B1172386) cavity, thus altering their retention behavior.[3]
-
For isomers with hydrophilic groups (e.g., madecassoside (B7823665) and asiaticoside-B), hydrophilic β-CD derivatives like glucosyl-β-cyclodextrin (Glu-β-CD) have been shown to improve separation.[3][4][7]
-
For less hydrophilic isomers (e.g., oleanolic acid and ursolic acid), a more hydrophobic cyclodextrin derivative like dimethyl-β-cyclodextrin (DM-β-CD) may be required to achieve separation, as standard β-CD might not be effective.[3]
Q4: What other instrumental parameters can I modify if mobile phase optimization is insufficient?
If adjusting the mobile phase does not provide adequate resolution, several instrumental parameters can be optimized.
-
Flow Rate: Reducing the flow rate can significantly improve the resolution between closely eluting peaks.[2] This gives more time for the isomers to interact with the stationary phase, allowing for better separation.
-
Column Temperature: Adjusting the column temperature can also impact separation.[2] Lowering the temperature often increases retention and can enhance resolution for some isomer pairs.[9] It is crucial to test a range of temperatures (e.g., 15°C to 35°C) to find the optimum for your specific separation.
-
Column Chemistry: If resolution is still poor, consider a different stationary phase. While C18 is common, other phases (C30, Phenyl-Hexyl, etc.) offer different selectivities and may resolve your isomers.[5][9]
Q5: When should I consider advanced chromatography techniques?
If conventional HPLC methods fail to provide the necessary separation, more advanced techniques may be required.
-
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For certain non-polar this compound isomers, GC×GC offers superior resolving power compared to traditional one-dimensional GC and has been successfully used to separate 18α(H)- and 18β(H)-oleanane.[10]
-
Derivatization with LC-MS/MS: For isomers that are difficult to separate and detect, chemical derivatization can improve chromatographic behavior and significantly enhance detection sensitivity by mass spectrometry.[11]
Troubleshooting Summary
The table below provides a quick reference for common problems and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Complete Co-elution | Insufficient selectivity of the chromatographic system. | 1. Modify mobile phase (organic/aqueous ratio, pH).2. Add a mobile phase modifier (e.g., cyclodextrin).3. Change the stationary phase chemistry. |
| Poor Resolution / Peak Overlap | Sub-optimal efficiency or selectivity. | 1. Decrease the mobile phase flow rate.[2]2. Adjust the column temperature.[2]3. Optimize mobile phase composition. |
| Peak Tailing | Secondary interactions with the stationary phase; column overload. | 1. Adjust mobile phase pH.2. Reduce sample concentration.3. Ensure sample solvent is weaker than the mobile phase.[12] |
| Inconsistent Retention Times | Fluctuation in temperature, mobile phase composition, or pump performance. | 1. Use a column thermostat for precise temperature control.2. Ensure mobile phase is well-mixed and degassed.3. Check the HPLC system for leaks or pressure fluctuations. |
Example HPLC Conditions for this compound Isomer Separation
The following table summarizes starting conditions reported in the literature for separating specific this compound isomer pairs. These should be used as a starting point for method development.
| Isomer Pair | Stationary Phase | Mobile Phase | Flow Rate / Temp. | Citation(s) |
| Oleanolic Acid & Ursolic Acid | C18 | Methanol / Water (95:5, v/v) | 0.4 mL/min, 20°C | [2] |
| Oleanolic Acid & Ursolic Acid | Not specified | Methanol / Water (85:15, v/v), pH 4 | Not specified | [3][4] |
| Madecassic Acid & Terminolic Acid | Not specified | Methanol / Water (65:35, v/v), pH 4 | Not specified | [3][4] |
| Madecassoside & Asiaticoside-B | Not specified | Methanol / Water (50:50, v/v) with Glu-β-CD | Not specified | [3][4] |
Experimental Protocols
Protocol 1: Method Optimization by Adjusting Flow Rate and Temperature
This protocol is based on the finding that flow rate and temperature are critical parameters for resolving challenging isomer pairs like oleanolic and ursolic acid.[2]
-
Initial Setup:
-
Equip the HPLC system with a C18 column.
-
Prepare a mobile phase of Methanol:Water (95:5, v/v).
-
Set the initial column temperature to 25°C and the flow rate to 1.0 mL/min.
-
-
Flow Rate Optimization:
-
Inject the isomer standard mixture and record the chromatogram.
-
Keeping the temperature constant at 25°C, sequentially decrease the flow rate (e.g., to 0.8, 0.6, and 0.4 mL/min).
-
Inject the sample at each flow rate and record the chromatogram.
-
Calculate the resolution for each run and identify the flow rate that provides the best separation.
-
-
Temperature Optimization:
-
Using the optimal flow rate determined in the previous step, set the column temperature to 20°C.
-
Inject the sample and record the chromatogram.
-
Repeat the injection at different temperatures (e.g., 15°C, 30°C).
-
Compare the resolution at each temperature to determine the optimal condition.
-
Protocol 2: Enhancing Separation Using Cyclodextrin Additives
This protocol describes how to incorporate cyclodextrins into the mobile phase to improve isomer separation.[3]
-
Reagent Preparation:
-
Prepare the primary mobile phase (e.g., Methanol:Water, 50:50, v/v).
-
Prepare a stock solution of the selected cyclodextrin (e.g., Glu-β-CD) in the aqueous portion of the mobile phase.
-
-
Initial Analysis:
-
Run the sample using the primary mobile phase without any additive to establish a baseline chromatogram.
-
-
Analysis with Additive:
-
Prepare a new mobile phase containing a specific concentration of the cyclodextrin (e.g., 10 mM Glu-β-CD). Ensure the organic/aqueous ratio remains the same.
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
-
Optimization:
-
Compare the resolution with and without the cyclodextrin additive.
-
If separation improves but is not baseline, vary the concentration of the cyclodextrin in the mobile phase to find the optimal level.
-
If separation worsens or is unaffected, consider a different cyclodextrin derivative (e.g., switching from β-CD to DM-β-CD for non-polar isomers).[3]
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of oleanolic acid and ursolic acid by RP-HPLC in the leaves of Eriobotrya japonica Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]
- 7. Separation rule of this compound and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation mechanism of this compound and ursane pentacyclic triterpenoid isomers by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mac-mod.com [mac-mod.com]
- 10. Separation of 18α(H)-, 18β(H)-oleanane and lupane by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. halocolumns.com [halocolumns.com]
Addressing matrix effects in LC-MS/MS quantification of oleanane
Welcome to the technical support center for the LC-MS/MS quantification of oleanane-type triterpenoids, such as oleanolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly those related to matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Issue 1: Low or Inconsistent Analyte Signal
-
Q: My signal for oleanolic acid is significantly lower in plasma samples compared to the neat standard, and the intensity is inconsistent across different samples. What could be the cause?
A: This is a classic symptom of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2] Endogenous components in your biological sample, such as phospholipids (B1166683), co-elute with your analyte of interest and compete for ionization in the mass spectrometer's source, leading to a reduced and variable signal.[1]
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantitatively determine the extent of ion suppression using the post-extraction spike method. This involves comparing the peak area of oleanolic acid spiked into an extracted blank matrix sample with the peak area of a neat standard solution at the same concentration. A matrix effect value significantly less than 100% indicates suppression.[2]
-
Improve Sample Cleanup: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[1] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): LLE using solvents like ethyl acetate (B1210297) can effectively extract oleanolic acid while leaving many polar matrix components behind.[1][2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can provide significantly cleaner extracts compared to PPT and LLE, leading to reduced matrix effects.[1][2][4]
-
-
Optimize Chromatography: Modify your LC method to chromatographically separate oleanolic acid from the co-eluting interferences. Even a small shift in retention time can move the analyte out of a region of significant ion suppression.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS, such as Oleanolic acid-d3, is the ideal choice for compensation. It co-elutes with the analyte and experiences the same degree of ion suppression, thus providing accurate correction for signal variability.[1][5]
-
Issue 2: Poor Peak Shape and Shifting Retention Times
-
Q: I'm observing poor peak shape (e.g., tailing, fronting, or splitting), and the retention time for oleanolic acid is not stable across injections. What should I do?
A: While these can be chromatographic issues, they can also be manifestations of matrix effects. Co-eluting matrix components can interact with the analyte and the analytical column's stationary phase, leading to distorted peak shapes and retention time shifts.
Troubleshooting Steps:
-
Verify System Suitability: First, inject a neat standard solution of oleanolic acid to confirm that your LC-MS/MS system is performing optimally. If the peak shape and retention time are good for the neat standard, the issue is likely matrix-related.
-
Enhance Sample Preparation: A more rigorous sample cleanup method, such as SPE, can remove the interfering compounds causing the chromatographic issues.
-
Adjust Mobile Phase: Modify the mobile phase composition (e.g., organic solvent ratio, pH, or additive concentration) to improve peak shape and stabilize retention.
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components that can degrade chromatographic performance over time.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a matrix effect in the context of this compound quantification?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[2] For this compound analysis, which often involves complex biological samples, endogenous substances like phospholipids and proteins can suppress or, less commonly, enhance the ionization of this compound in the MS source, leading to inaccurate quantification.[1]
-
Q2: What is the most effective sample preparation technique to minimize matrix effects for oleanolic acid?
A: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered highly effective for providing cleaner extracts compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2][3] SPE can be tailored to selectively retain the analyte while washing away a significant portion of interfering matrix components.[2][4]
-
Q3: How do I choose an appropriate internal standard (IS) for oleanolic acid analysis?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Oleanolic acid-d3.[1][5] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and experience the same degree of matrix effects. This allows for the most accurate correction of signal variations. If a SIL-IS is unavailable, a structural analog with similar properties, such as glycyrrhetinic acid or betulinic acid, can be used, but requires more thorough validation to ensure it adequately compensates for matrix effects.[2][4][6]
-
Q4: Can I just dilute my sample to reduce matrix effects?
A: Sample dilution can be a simple way to reduce the concentration of interfering matrix components. However, this approach is only viable if the concentration of oleanolic acid in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[2] For many applications, such as pharmacokinetic studies where analyte concentrations can be very low, dilution may compromise the sensitivity of the assay.[2]
-
Q5: What is the post-extraction spike method and how do I perform it?
A: The post-extraction spike is a quantitative method to assess matrix effects. It involves comparing the response of an analyte spiked into a blank matrix after extraction to the response of the analyte in a neat solvent at the same concentration. The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100% A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[2]
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical performance data for different sample preparation techniques used in the quantification of oleanolic acid, compiled from various studies.
| Preparation Method | Biological Matrix | Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Protein Precipitation (PPT) | Human Plasma | Not specified | Not specified | Oleanolic acid-d3 | [1] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | > 75% | Not specified, but validated | Glycyrrhetinic acid | [2] |
| Solid-Phase Extraction (SPE) | Rat Plasma | 80.8 - 87.0% | Not specified, but validated | Glycyrrhetinic acid | [4] |
| Solid-Phase Extraction (SPE) | Rat Liver Tissue | 82.5 - 86.3% | Not specified, but validated | Glycyrrhetinic acid | [4] |
| Solid-Phase Extraction (SPE) | Rat Plasma | Assessed and deemed acceptable | 92.6 - 108.4% | Telmisartan | [2] |
Note: Direct comparison between studies can be influenced by specific experimental conditions, instrumentation, and the internal standard used. This table is intended to provide a general overview.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protein Precipitation (PPT) for Human Plasma
This protocol is a straightforward method for sample cleanup.
-
Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of human plasma.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL oleanolic acid-d3 working internal standard solution. Vortex for 10 seconds. For blank samples, add 10 µL of 50% methanol (B129727)/water.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Mixing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL into the LC-MS/MS system.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) for Human Plasma
This protocol offers a more selective extraction compared to PPT.
-
Sample Aliquoting: Add 0.5 mL of human plasma to a clean tube.
-
Internal Standard Addition: Spike the sample with a suitable internal standard (e.g., glycyrrhetinic acid).
-
Extraction: Add 3 mL of ethyl acetate as the extraction solvent.
-
Mixing: Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.[2]
Protocol 3: Solid-Phase Extraction (SPE) for Rat Plasma
This protocol provides a high degree of sample cleanup.
-
Sample Aliquoting and IS: In a tube, place 100 µL of rat plasma and add the internal standard.
-
Pre-treatment: Add 400 µL of 4% phosphoric acid and vortex for 1 minute.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.[2]
Protocol 4: Standard Addition for Quantification
This method is used to compensate for matrix effects when a suitable internal standard is not available.
-
Sample Preparation: Divide a single unknown sample into at least four equal aliquots (e.g., 100 µL each).
-
Spiking:
-
To the first aliquot, add a known volume of solvent (zero addition).
-
To the subsequent aliquots, add increasing, known amounts of an oleanolic acid standard solution.
-
-
Extraction: Process all aliquots using the same sample preparation protocol (e.g., LLE or SPE).
-
Analysis: Analyze each prepared sample by LC-MS/MS and record the peak area of oleanolic acid.
-
Calibration Curve Construction: Plot the measured peak area on the y-axis against the concentration of the added standard on the x-axis.
-
Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the endogenous concentration of oleanolic acid in the original sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A rapid UPLC-MS/MS method for the determination of oleanolic acid in rat plasma and liver tissue: application to plasma and liver pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosage and Administration of Oleanane in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective administration of oleanane and its derivatives in animal models. Due to the inherent challenges of low solubility and bioavailability associated with this class of compounds, this guide focuses on practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when administering oleananes in animal models?
A1: The main obstacle is the poor aqueous solubility of this compound triterpenoids, leading to low dissolution in physiological fluids. This results in poor absorption from the gastrointestinal tract after oral administration and potential precipitation when administered via injection, ultimately causing low and variable bioavailability.[1][2][3][4]
Q2: Which administration routes are most common for oleananes in preclinical studies?
A2: The most frequently used administration routes are oral (PO), intravenous (IV), and intraperitoneal (IP). The choice of route depends on the experimental objective. Oral administration is common for evaluating therapeutic efficacy in chronic models, while intravenous administration is used for pharmacokinetic studies to determine absolute bioavailability. Intraperitoneal injection is another common route for delivering the compound systemically.
Q3: What are typical dosage ranges for oleanolic acid (a representative this compound) in mice and rats?
A3: Dosage varies significantly based on the administration route and therapeutic area.
-
Oral (PO): Doses can range from 1 mg/kg to 100 mg/kg for efficacy studies.[5] For example, doses of 1, 5, and 10 mg/kg have shown antinociceptive effects in mice.[5] In anti-inflammatory studies, doses up to 100 mg/kg have been used. Toxicity studies have shown an oral LD50 greater than 2 g/kg in mice and rats, indicating a wide safety margin for acute dosing.[6]
-
Intravenous (IV): For pharmacokinetic studies, lower doses are typically used, such as 0.5, 1, and 2 mg/kg in rats.[7]
-
Intraperitoneal (IP): Doses in the range of 5 to 20 mg/kg have been used for evaluating the anti-inflammatory effects of oleanolic acid in mice.[8]
Q4: How can I improve the solubility and bioavailability of my this compound compound?
A4: Several formulation strategies can significantly enhance solubility and bioavailability:
-
Co-solvents: Initially dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it in a vehicle is a common practice.[2]
-
Surfactant-based systems: Formulations containing surfactants such as Tween 80 or Cremophor EL can improve wetting and dispersion.
-
Lipid-based delivery systems: Self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, and microemulsions can encapsulate the hydrophobic compound and improve its absorption.[9][10][11]
-
Nanoparticles: Encapsulating oleananes in nanoparticles can increase the surface area for dissolution and enhance uptake.[12][13]
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[14][15]
-
Cyclodextrins: These can form inclusion complexes with oleananes, increasing their aqueous solubility.[1][16]
Q5: What is a key signaling pathway modulated by this compound triterpenoids?
A5: A primary target is the Keap1-Nrf2 signaling pathway.[17][18][19] Oleananes can induce the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes. This leads to the upregulation of a battery of cytoprotective genes involved in antioxidant defense and detoxification.[20][21]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of the compound in the formulation upon addition of aqueous vehicle. | Low aqueous solubility of the this compound. | 1. Optimize Co-solvent Ratio: Ensure the initial dissolution in an organic solvent (e.g., DMSO) is complete before slowly adding the aqueous vehicle while vortexing.[2] 2. Use Surfactants: Incorporate a biocompatible surfactant (e.g., Tween 80, Cremophor EL) into the vehicle to improve the stability of the suspension/solution. 3. Particle Size Reduction: If preparing a suspension, use techniques like sonication to reduce particle size and improve dispersion. 4. Consider Alternative Formulations: For chronic studies, explore more stable formulations like lipid-based systems or nanoparticles.[9][10][11] |
| High variability in plasma concentrations between animals in the same group. | Inconsistent dosing, poor absorption, or formulation instability. | 1. Ensure Homogeneous Formulation: For suspensions, vortex the formulation immediately before dosing each animal to ensure a uniform concentration. 2. Refine Administration Technique: Ensure proper oral gavage or injection technique to deliver the full dose accurately.[22][23][24][25][26][27][28] 3. Improve Bioavailability: Utilize one of the formulation strategies mentioned in the FAQs (e.g., SNEDDS, nanoparticles) to enhance absorption and reduce variability.[10][11][12][13] |
| Adverse effects observed in animals (e.g., irritation at the injection site, lethargy). | Vehicle toxicity or high concentration of the compound. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation excipients. 2. Minimize Organic Solvents: Use the lowest possible concentration of organic solvents like DMSO, as they can be toxic at higher concentrations. 3. pH Adjustment: Ensure the pH of the formulation is within a physiologically tolerable range. 4. Dose-response Study: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) for your specific compound and animal model. |
| Difficulty in detecting the compound in plasma samples. | Low bioavailability, rapid metabolism, or insufficient assay sensitivity. | 1. Optimize Formulation: Use a formulation designed to maximize bioavailability.[1][9][10][11][14][15][16] 2. Increase Dose: If within the safe range, a higher dose may be necessary to achieve detectable plasma levels. 3. Pharmacokinetic Study Design: Collect samples at earlier time points to capture the peak concentration (Cmax). 4. Sensitive Analytical Method: Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, for quantification.[29][30] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oleanolic Acid in Rats Following Intravenous (IV) Administration
| Dose (mg/kg) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (mL/kg) | Half-life (t1/2) (min) | AUC (µg·min/mL per 1 mg/kg) |
| 0.5 | 33.0 | 583 | 52.7 | 17.9 |
| 1 | 28.6 | 437 | 41.9 | 16.0 |
| 2 | 30.8 | 498 | 46.2 | 16.6 |
| Data adapted from Jeong et al. (2007).[7] |
Table 2: Pharmacokinetic Parameters of Oleanolic Acid in Rats Following Oral (PO) Administration
| Dose (mg/kg) | Cmax (ng/mL per 25 mg/kg) | Tmax (h) | AUC (µg·min/mL per 25 mg/kg) | Absolute Bioavailability (%) |
| 25 | 66 | Not specified | 5.4 | 0.7 |
| 50 | 74 | Not specified | 5.9 | 0.7 |
| Data adapted from Jeong et al. (2007).[7] |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation for Oral Administration
This protocol describes the preparation of a simple suspension of an this compound compound for oral gavage, suitable for initial screening studies.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl) or water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of the this compound compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex thoroughly. The volume of DMSO should be kept to a minimum (e.g., <5% of the final volume).
-
In a separate tube, prepare the vehicle by mixing Tween 80 with sterile saline or water. A common concentration for Tween 80 is 0.5% to 2% (v/v).
-
While vortexing the dissolved compound, slowly add the vehicle to the tube.
-
Continue to vortex for several minutes to ensure a uniform suspension. If necessary, sonicate the suspension to reduce particle size.
-
Visually inspect the formulation for any large aggregates. The final formulation should be a homogenous suspension.
-
Crucially, vortex the suspension immediately before drawing each dose to ensure uniform administration to each animal.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct dose volume. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.
-
Draw the calculated volume of the formulation into the syringe.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head. The body of the mouse should be supported.
-
Introduce the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, or the animal struggles excessively, withdraw the needle and start again. Never force the needle.
-
Once the needle is in the correct position (the tip should be approximately at the level of the last rib), slowly administer the substance.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringe (1 mL) and needle (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Weigh the mouse and calculate the required dose volume. The maximum IP injection volume for a mouse is typically 10-20 mL/kg.
-
Draw the calculated volume into the syringe.
-
Restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and inject at a different site with a new needle.
-
Slowly inject the substance.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of discomfort.
Mandatory Visualizations
Caption: Keap1-Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for an Animal Pharmacokinetic Study.
References
- 1. viromii.com [viromii.com]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]
- 5. Mechanisms involved in the antinociceptive effects of orally administered oleanolic acid in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of oleanolic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low dose of oleanolic acid protects against lithocholic acid-induced cholestasis in mice: potential involvement of nuclear factor-E2-related factor 2-mediated upregulation of multidrug resistance-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. research.sdsu.edu [research.sdsu.edu]
- 24. uac.arizona.edu [uac.arizona.edu]
- 25. instechlabs.com [instechlabs.com]
- 26. ouv.vt.edu [ouv.vt.edu]
- 27. research-support.uq.edu.au [research-support.uq.edu.au]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. Simultaneous Determination of Oleanolic Acid and Ursolic Acid by in Vivo Microdialysis via UHPLC-MS/MS Using Magnetic Dispersive Solid Phase Extraction Coupling with Microwave-Assisted Derivatization and Its Application to a Pharmacokinetic Study of Arctiumlappa L. Root Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Simultaneous Determination of Oleanolic Acid and Ursolic Acid by in Vivo Microdialysis via UHPLC-MS/MS Using Magnetic Dispersive Solid Phase Extraction Coupling with Microwave-Assisted Derivatization and Its Application to a Pharmacokinetic Study of Arctiumlappa L. Root Extract in Rats. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of Oleanane Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oleanane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds like oleanolic acid in solution?
A1: The main stability concerns for this compound compounds, particularly oleanolic acid and its derivatives, in solution are:
-
Low Aqueous Solubility and Precipitation: Oleanolic acid is practically insoluble in water. When a stock solution in an organic solvent is diluted into an aqueous buffer, the compound can precipitate, leading to inaccurate concentrations and loss of activity. It is not recommended to store aqueous solutions of oleanolic acid for more than one day.[1]
-
Hydrolysis of Ester Derivatives: this compound compounds with ester functional groups are susceptible to hydrolysis, especially under acidic or alkaline conditions. This reaction cleaves the ester bond, yielding the parent this compound and the corresponding alcohol or carboxylic acid.[2]
-
Oxidation: The double bond in the pentacyclic triterpene structure can be susceptible to oxidation. To mitigate this, it is recommended to store stock solutions under an inert gas like nitrogen or argon.[1]
-
Photodegradation: Although less commonly reported for this class of compounds, exposure to light can potentially lead to degradation. It is good practice to protect solutions from light during storage and experiments.
Q2: My oleanolic acid is precipitating out of my aqueous working solution. What can I do?
A2: Precipitation of oleanolic acid in aqueous solutions is a common issue due to its low water solubility. Here are several troubleshooting steps:
-
Increase Organic Co-solvent Percentage: If your experimental design allows, increasing the proportion of the organic solvent (e.g., DMSO, ethanol) in your final working solution can help maintain solubility.
-
Use a Different Solvent System: For aqueous buffers, it is recommended to first dissolve oleanolic acid in dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice. A 1:2 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml.[1]
-
Sonication: Brief sonication can help disperse the compound, but this may only create a temporary suspension rather than a true solution.
-
Use of Solubilizing Agents: Consider using surfactants or co-solvents to improve solubility. Tetramethylurea has been shown to be particularly effective in solubilizing oleanolic acid.[1]
-
Encapsulation with Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD), can significantly enhance the aqueous solubility and stability of oleanolic acid.[3][4][5][6]
Q3: What are the recommended storage conditions for oleanolic acid stock solutions?
A3: To ensure the long-term stability of oleanolic acid, follow these storage guidelines:
-
Solid Form: As a crystalline solid, oleanolic acid is stable for at least four years when stored at -20°C.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO, ethanol, or DMF. These solutions should be stored at -20°C in tightly sealed containers. To prevent oxidation, it is best practice to purge the headspace of the vial with an inert gas (e.g., nitrogen or argon).[1]
-
Aqueous Working Solutions: Due to the high potential for precipitation, it is strongly recommended to prepare fresh aqueous working solutions daily.[1]
Q4: How does pH affect the stability of this compound compounds?
A4: The pH of the solution can significantly impact the stability of this compound compounds, especially those with ester linkages.
-
Oleanolic Acid Esters: These are susceptible to both acid- and base-catalyzed hydrolysis. Alkaline hydrolysis (saponification) is generally faster and more irreversible than acid-catalyzed hydrolysis. For optimal stability, solutions of oleanolic acid esters should be prepared in neutral or near-neutral pH conditions.[2]
-
Oleanolic Acid: The carboxylic acid group of oleanolic acid will be deprotonated in alkaline conditions, which can affect its solubility and interactions with other molecules in the solution. While specific data on pH-dependent degradation of oleanolic acid itself is limited, it is a factor to consider in your experimental design.
Q5: How can I assess the stability of my this compound compound in a specific solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of your compound. This involves developing an HPLC method that can separate the intact compound from any potential degradation products. By analyzing samples at different time points under various storage conditions (e.g., different temperatures, pH values, light exposure), you can quantify the degradation of the compound over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Solution | Low aqueous solubility of the this compound compound. | - Increase the percentage of organic co-solvent. - Use DMF as the initial solvent before diluting with aqueous buffer. - Briefly sonicate the solution. - Consider using stabilizing agents like cyclodextrins. |
| Inconsistent Experimental Results | Degradation of the compound in solution. | - Prepare fresh working solutions for each experiment. - Store stock solutions at -20°C under an inert atmosphere. - Protect solutions from light. - Verify the stability of the compound under your specific experimental conditions using a stability-indicating HPLC method. |
| Loss of Biological Activity | Chemical degradation of the this compound compound. | - Prepare fresh solutions from a solid stock. - Store stock solutions appropriately to prevent degradation. - Perform a forced degradation study to understand potential degradation pathways. |
| Poor Peak Shape in HPLC Analysis | Issues with the HPLC method or column. | - Ensure the use of a suitable column (e.g., C18). - Check for column contamination and flush if necessary. - Optimize the mobile phase composition and pH. - Ensure the injection solvent is compatible with the mobile phase. |
Quantitative Data Summary
| Solvent System | Solubility of Oleanolic Acid |
| Water | Practically insoluble |
| Ethanol | Moderately soluble |
| DMSO | Soluble |
| Dimethylformamide (DMF) | Soluble |
| 1:2 DMF:PBS (pH 7.2) | Approximately 0.3 mg/mL[1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Working Solution of Oleanolic Acid in Aqueous Buffer
-
Prepare a Concentrated Stock Solution: Weigh out the desired amount of solid oleanolic acid and dissolve it in a minimal amount of dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer of your choice (e.g., PBS pH 7.2), slowly add the required volume of the DMF stock solution to achieve the final desired concentration.
-
Final Co-solvent Concentration: Ensure the final concentration of DMF in the working solution is compatible with your experimental system (e.g., cell culture) and does not exceed toxic levels.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to avoid precipitation.
Protocol 2: Outline for a Forced Degradation Study of an this compound Compound
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for a specified time. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, typically a stability-indicating HPLC-UV or HPLC-MS method.
-
Data Evaluation:
-
Quantify the amount of the parent compound remaining in each sample.
-
Identify and quantify any degradation products formed.
-
Determine the degradation pathway of the compound under each stress condition.
-
Visualizations
Caption: Workflow for preparing and using oleanolic acid solutions.
Caption: Potential degradation pathways for this compound compounds.
References
- 1. Solubilization of oleanolic acid and ursolic acid by cosolvency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of cosolvent on the complexation of HP-beta-cyclodextrins with oleanolic acid and ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells [mdpi.com]
- 5. ijrpp.com [ijrpp.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Drug Resistance in Cancer Cells with Oleanane Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of oleanane derivatives to overcome drug resistance in cancer cells. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they investigated for overcoming cancer drug resistance?
A1: Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in many plants.[1] While OA itself has shown anti-cancer properties, its synthetic derivatives, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me or bardoxolone (B1667749) methyl), are significantly more potent.[2][3] These compounds are investigated because they can modulate multiple cellular signaling pathways that cancer cells often hijack to survive chemotherapy, making them promising agents to re-sensitize resistant tumors to conventional treatments.[1][4]
Q2: What are the primary mechanisms by which this compound derivatives reverse drug resistance?
A2: this compound derivatives employ a multi-pronged approach to combat drug resistance:
-
Inhibition of Pro-Survival Signaling: They are known to suppress key survival pathways like PI3K/Akt/mTOR and NF-κB, which are often overactive in resistant cancer cells.[3][5][6] Inhibition of these pathways can halt proliferation and induce programmed cell death (apoptosis).[7]
-
Modulation of Drug Efflux Pumps: Some studies suggest that oleanolic acid can inhibit the activity of multidrug resistance-associated protein 1 (MRP1/ABCC1), an efflux pump that actively removes chemotherapeutic drugs from cancer cells.[5][8] However, its effect on another major pump, P-glycoprotein (P-gp/ABCB1), may be limited, though inhibiting P-gp can enhance OA's own cytotoxic effects in cells that express it.[8][9]
-
Induction of Apoptosis: Synthetic derivatives like CDDO-Me are potent inducers of apoptosis, even in cancer cells that have developed resistance to other apoptosis-inducing drugs.[2][7] This is often achieved by increasing reactive oxygen species (ROS) and modulating the expression of apoptosis-related proteins.[2][10]
-
Activation of Nrf2 Pathway: While activation of the Nrf2 cytoprotective pathway can contribute to drug resistance in cancer cells, synthetic this compound triterpenoids can modulate this pathway.[3][11] In the tumor microenvironment, this can lead to beneficial anti-inflammatory effects and enhance anti-tumor immunity.[11]
Q3: Which types of cancer and drug resistance are most responsive to this compound derivatives?
A3: Preclinical studies have shown the efficacy of this compound derivatives across a wide range of cancer types, including lung, breast, prostate, pancreatic, and ovarian cancers, as well as leukemias.[2][4] They have shown activity in cell lines resistant to standard chemotherapeutics, such as non-small cell lung cancer (NSCLC) variants expressing MRP1.[2] For example, the synthetic triterpenoid CDDO-Me has demonstrated potent antitumor activity in hormone-refractory prostate cancer cells both in vitro and in vivo.[6]
Q4: What is the primary difference between natural oleanolic acid and its synthetic derivatives like CDDO-Me?
A4: While natural oleanolic acid provides the foundational structure, its anti-cancer activities are often considered relatively weak.[4] Synthetic modifications have created derivatives like CDDO and CDDO-Me, which are hundreds to thousands of times more potent in inhibiting inflammation and cancer cell proliferation.[7] These synthetic this compound triterpenoids (SOs) have been engineered to enhance their ability to interact with specific molecular targets, leading to more robust induction of apoptosis and inhibition of pro-survival signaling at much lower concentrations (nanomolar to low micromolar range).[7][12]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: The this compound derivative fails to re-sensitize resistant cells to the primary chemotherapeutic agent.
-
Q: I'm performing a combination treatment, but I don't see a significant decrease in the IC50 of the primary drug. What should I check?
-
A1: Confirm the Dominant Resistance Mechanism. Your cell line's resistance may not be mediated by a pathway that your this compound derivative targets. For example, oleanolic acid is reported to inhibit MRP1 (ABCC1) but not P-glycoprotein (ABCB1).[8] Use Western Blot or qPCR to confirm the expression of key efflux pumps (P-gp, MRP1, BCRP) or mutations in the primary drug's target.[13]
-
A2: Verify Drug Stability and Concentration. Prepare fresh stock solutions of the this compound derivative and the chemotherapeutic agent.[13] Triterpenoids can be hydrophobic; ensure complete solubilization in your vehicle (e.g., DMSO) and final media concentration.
-
A3: Optimize Dosing Schedule. The timing of drug addition is critical. Experiment with different schedules: pre-treatment with the this compound derivative for 12-24 hours before adding the primary drug, or simultaneous co-treatment.
-
A4: Consider Cell Line Specificity. The effect of this compound derivatives can be highly cell-context dependent.[7] The specific genetic background of your cell line may confer resistance through an un-targeted pathway.
-
Issue 2: High variability or unexpected results in cell viability assays (e.g., MTT).
-
Q: My IC50 values are inconsistent across experiments, or the this compound derivative appears to increase MTT signal at certain concentrations.
-
A1: Be Aware of MTT Assay Pitfalls. The MTT assay measures metabolic activity, not necessarily cell number.[14] Some compounds, including certain triterpenoids, can interfere with mitochondrial reductases or induce metabolic changes that uncouple MTT reduction from cell viability, leading to an over- or underestimation of cell survival.[15][16]
-
A2: Standardize Seeding Density. Ensure that cells are in the logarithmic growth phase throughout the experiment. Plating too few cells can lead to insignificant signal, while plating too many can lead to contact inhibition and altered drug sensitivity.[17] Perform a growth curve analysis to determine the optimal seeding density for your cell line.[17]
-
A3: Use an Alternative Viability Assay. To confirm your results, use a non-metabolic assay. The Trypan Blue exclusion assay directly counts viable cells based on membrane integrity.[15] The Sulforhodamine B (SRB) assay, which stains total cellular protein, is another reliable alternative.
-
A4: Check for Compound Precipitation. At higher concentrations, hydrophobic compounds like this compound derivatives may precipitate out of the culture medium, leading to inconsistent effective concentrations. Visually inspect your culture plates under a microscope before analysis.
-
Issue 3: Difficulty interpreting signaling pathway results from Western Blots.
-
Q: I'm not observing the expected decrease in phosphorylated Akt (p-Akt) or other signaling proteins after treatment.
-
A1: Perform a Time-Course Experiment. The inhibition of signaling pathways is often transient. Analyze protein expression at multiple time points post-treatment (e.g., 1, 6, 12, 24, 48 hours) to capture the peak of inhibition.
-
A2: Verify Antibody Specificity. Use a well-validated antibody for your target protein, especially for phosphorylated forms. Always include positive and negative controls if possible.
-
A3: Ensure Consistent Loading. Use a reliable housekeeping protein (e.g., GAPDH, β-actin) to normalize your data. However, be aware that some treatments can alter the expression of housekeeping genes. Staining the total protein on the membrane with Ponceau S before blocking is a good practice to verify even loading and transfer.
-
A4: Check for Crosstalk. this compound derivatives are multifunctional drugs that affect numerous pathways.[3][7] Inhibition of one pathway may lead to compensatory activation of another. Consider probing for other related signaling molecules to get a more complete picture.
-
Data Presentation: In Vitro Activity of this compound Derivatives
The following table summarizes the reported cytotoxic and resistance-reversing effects of various this compound derivatives on different cancer cell lines.
| Derivative | Cancer Cell Line | Resistance Profile | Reported Effect / IC50 | Citation(s) |
| Oleanolic Acid (OA) | A549, H460 (NSCLC) | Multidrug Resistant (MDR) | Inhibited growth and induced apoptosis | [2] |
| Oleanolic Acid (OA) | K562AR (Leukemia) | Doxorubicin-resistant (P-gp+) | Cytotoxic to MDR cells | [5] |
| Oleanolic Acid (OA) | HepG2 (Liver) | P-gp positive | Cytotoxicity enhanced with P-gp inhibitor Verapamil | [9] |
| CDDO-Me | PC-3, C4-2 (Prostate) | Hormone-refractory | Inhibited growth and induced apoptosis (IC50 ~200-400 nM) | [6] |
| CDDO-Me | Ovarian Cancer Cells | Multi-drug resistant | Inhibited IL-6 expression and Stat3 phosphorylation | [2] |
| CDDO-Me | B16F10 (Melanoma) | Highly metastatic | Inhibited viability | [18] |
| AH-Me¹ | MCF-7, MDA-MB-453 (Breast) | Not Specified | IC50 values of 4.0 and 6.5 µM, respectively | [2] |
| C2-[4-pyridinylidene]-oleanonic C28-morpholinyl amide | HOP-92 (NSCLC) | Not Specified | GI50 value of 0.0347 µM | [10] |
¹Achyranthoside H methyl ester, a synthetic OA derivative. IC50/GI50 values represent the concentration required to inhibit growth by 50% and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the cytotoxic effects of an this compound derivative alone and in combination with a chemotherapeutic agent.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of the this compound derivative and the primary chemotherapeutic drug in culture medium. For combination studies, prepare solutions with a fixed ratio of the two drugs or vary the concentration of one while keeping the other fixed.
-
Cell Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of drug concentration and use non-linear regression to calculate the IC50 value.
Note on Limitations: As mentioned in the troubleshooting section, the MTT assay can be influenced by factors other than cell viability.[14] Always confirm key findings with an alternative method like SRB or direct cell counting.
Protocol 2: Analysis of Signaling Pathways by Western Blot
This protocol allows for the detection of changes in protein expression and phosphorylation status.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with the this compound derivative at the desired concentrations and time points.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[19]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (e.g., anti-p-Akt, anti-total-Akt, anti-NF-κB p65, anti-cleaved-Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Signal Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control.
Visualizations: Pathways and Workflows
Caption: Key signaling pathways modulated by this compound derivatives to induce apoptosis.
References
- 1. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Triterpenoid CDDO-Me Inhibits Growth and Induces Apoptosis in Prostate Cancer Cells by Independently Targeting Pro-Survival Akt and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic this compound Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic acid inhibits the activity of the multidrug resistance protein ABCC1 (MRP1) but not of the ABCB1 (P-glycoprotein): possible use in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein modulates oleanolic acid effects in hepatocytes cancer cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Synthetic this compound Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel synthetic this compound triterpenoid suppresses adhesion, migration and invasion of highly metastatic melanoma cells by modulating gelatinase signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Refinement of NMR techniques for unambiguous structure elucidation of oleanane
Technical Support Center: NMR-Based Structure Elucidation of Oleananes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR-based structure elucidation of oleanane-type triterpenoids, ensuring accurate and unambiguous characterization.
Troubleshooting Guide & FAQs
This section addresses common challenges in a question-and-answer format, providing targeted solutions and workflows.
Q1: My ¹H NMR spectrum of an this compound derivative shows severe signal crowding and overlapping peaks, especially in the upfield region (0.7-2.5 ppm). How can I resolve these signals to begin my assignments?
A: Signal overlapping is the most common challenge with this compound skeletons due to the large number of non-equivalent methylene (B1212753) and methyl protons in similar chemical environments. A multi-step approach using two-dimensional (2D) NMR is the most effective strategy.[1]
Initial Steps:
-
Solvent Change: Re-acquiring the ¹H NMR spectrum in a different deuterated solvent, such as benzene-d₆ or pyridine-d₅, can induce aromatic solvent-induced shifts (ASIS), which may resolve some overlapping signals without further experimentation.[1][2]
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion and can simplify complex spectra.[3]
Core Strategy: 2D NMR Experiments If initial steps are insufficient, a combination of 2D NMR experiments is necessary for complete confidence in molecular structure determination.[4] The following workflow is recommended:
References
Troubleshooting inconsistent results in oleanane cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during cell-based assays with oleanane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound compounds in cell-based assays?
A1: The main challenges stem from the physicochemical properties of this compound triterpenoids. Their low aqueous solubility can lead to compound precipitation in cell culture media, resulting in an effective concentration that is lower than intended and causing inconsistent results.[1] Additionally, some this compound derivatives may directly interfere with common assay reagents, such as the tetrazolium salts used in cell viability assays like the MTT assay.
Q2: How do this compound compounds exert their biological effects?
A2: this compound triterpenoids are known to modulate several key signaling pathways. Many of their anti-inflammatory effects are attributed to the modulation of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1] They are also recognized for their ability to activate the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.[2]
Q3: What is a suitable starting concentration range for this compound derivatives in cell-based assays?
A3: Based on published studies of various this compound triterpenoids, a starting concentration range of 1-50 µM is often explored.[1] However, the optimal concentration is highly dependent on the specific derivative and the cell line being used. It is crucial to perform a dose-response experiment to determine the appropriate concentration range for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High Variability and Inconsistent Results Between Experiments
High variability in results is a common frustration when working with this compound compounds. This can manifest as inconsistent IC50 values, poor reproducibility of dose-response curves, or significant differences between replicate wells.
Possible Causes and Solutions:
-
Compound Solubility: Poor aqueous solubility is a primary culprit for inconsistent results with this compound triterpenoids.[1]
-
Solution: Ensure your compound is fully dissolved. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into pre-warmed cell culture medium with vigorous mixing to prevent precipitation.[1] Visually inspect the medium for any signs of precipitation. For particularly challenging compounds, consider using solubility enhancers.
-
| Solubility Enhancement Method | Fold Increase in Oleanolic Acid Solubility | Notes |
| β-Cyclodextrin Inclusion Complex | 3.4-fold (in water) | Addition of NaOH to form a salt can further increase solubility up to 107-fold.[3] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | >1000-fold | Can significantly enhance dissolution rates and oral bioavailability.[3] |
| Solid Dispersions (with Polyvinylpyrrolidone) | ~10-15 times increase in dissolution | Can lead to a 1.8-fold increase in relative bioavailability.[3] |
| Nanosuspensions | Significantly improved dissolution | Particle size reduction to the nanometer range increases surface area.[4] |
| Liposomes | High encapsulation efficiency (>90%) | Can improve the pharmacokinetic profile of the compound.[5] |
| Solid Lipid Nanoparticles (SLNs) | 16-fold in water, 10-fold in PBS | Can enhance drug release and stability.[6] |
-
Final DMSO Concentration: While DMSO is an excellent solvent for oleananes, high final concentrations can be toxic to cells, leading to variability.
-
Solution: The final DMSO concentration in your cell culture medium should ideally not exceed 0.5%, with 0.1% or lower being recommended for sensitive cell lines.[1] Always include a vehicle control with the same final DMSO concentration as your experimental wells.
-
| DMSO Concentration | General Effect on Cell Viability |
| < 0.1% | Generally considered safe with minimal effects.[7] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[7] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.[7] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[7] |
-
Cell Passage Number: Continuous passaging can lead to phenotypic and functional changes in cell lines, affecting their response to treatment.[1]
-
Solution: Use cells within a consistent and low passage number range for all experiments.[1] It is recommended to establish a master and working cell bank to ensure a consistent supply of low-passage cells. High-passage cells (>40) often exhibit altered morphology, growth rates, and genetic drift.[8]
-
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells is a major source of variability.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between seeding groups of plates. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Issue 2: Suspected Interference with Cell Viability Assays
This compound compounds, like other natural products, can interfere with the chemistry of cell viability assays, leading to inaccurate results. This is particularly common with tetrazolium-based assays like MTT.
Possible Causes and Solutions:
-
Direct Reduction of Tetrazolium Salts: Some compounds can directly reduce MTT to formazan (B1609692), independent of cellular activity, leading to an overestimation of cell viability.
-
Solution: Run a cell-free control by incubating your this compound compound with the assay reagent in the culture medium without cells. A color change indicates direct interference.
-
-
Enhanced Metabolic Activity: In some cell types, like activated macrophages, increased metabolic activity can lead to higher formazan production, which may not correlate with an increase in cell number.[9]
-
Solution: Use an alternative or orthogonal cell viability assay that relies on a different detection principle.
-
Comparison of Cell Viability Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9] | Inexpensive and widely used. | Insoluble formazan requires a solubilization step; can be interfered with by reducing compounds.[10] |
| XTT/MTS | Reduction of a tetrazolium salt to a water-soluble formazan by viable cells.[10] | Simpler and faster than MTT as no solubilization step is needed.[10] | Can also be affected by reducing compounds. |
| CellTiter-Glo® (ATP Assay) | Measures ATP levels as an indicator of metabolically active cells using a luciferase reaction. | Highly sensitive and has a large dynamic range. | More expensive than tetrazolium assays. |
| Resazurin (B115843) (alamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | Sensitive and non-toxic to cells, allowing for kinetic monitoring. | Can be interfered with by compounds that affect cellular redox state. |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of cell number. | Simple, inexpensive, and directly measures cell number. | Requires fixation and washing steps; less sensitive than metabolic assays. |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound derivatives on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1] Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan product is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Measurement - Griess Assay)
This protocol measures the ability of an this compound derivative to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 246.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound derivative stock solution (in 100% DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[11]
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the this compound derivative for 1-2 hours.[11]
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.[11]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample. Incubate at room temperature for 10-15 minutes, protected from light.[11]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of inhibition of NO production for each concentration of the this compound derivative compared to the LPS-stimulated control.
Protocol 3: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantitatively measures the ability of an this compound compound to induce the transcriptional activity of Nrf2.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Complete cell culture medium
-
This compound derivative stock solution (in 100% DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control and a known Nrf2 activator as a positive control.
-
Incubation: Incubate the plate at 37°C for 6 to 24 hours. The optimal incubation time should be determined empirically.
-
Luciferase Assay: Allow the plate and the luciferase assay reagent to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel plate with a viability assay). Plot the fold induction of luciferase activity versus the log of the this compound derivative concentration to determine the EC50 value.
Signaling Pathways and Workflows
Caption: A general workflow for conducting cell-based assays with this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Enhancing the permeability of oleanane across biological membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the permeability of oleanane-type triterpenoids across biological membranes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the permeability of this compound triterpenoids?
A1: The primary challenges in achieving effective permeability of this compound triterpenoids, such as oleanolic acid (OA), stem from their inherent physicochemical properties. These compounds are classified under the Biopharmaceutics Classification System (BCS) as Class IV drugs, characterized by both low aqueous solubility and poor membrane permeability.[1][2][3][4][5] This poor solubility limits their dissolution in gastrointestinal fluids, a prerequisite for absorption, while their molecular structure hinders efficient passage across the lipid-rich biological membranes.[6] Consequently, the oral bioavailability of oleanolic acid is notably low, estimated to be around 0.7% in rats.[1]
Q2: What are the common strategies to enhance the permeability of this compound compounds?
A2: Several formulation and chemical modification strategies are employed to overcome the poor permeability of this compound triterpenoids. These approaches aim to either improve the solubility and dissolution rate of the compound or to directly facilitate its transport across the intestinal epithelium. Key strategies include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating oleananes in lipid-based carriers like liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), microemulsions, and self-microemulsifying drug delivery systems (SMEDDS) can enhance their solubility and absorption.[1][7][8][9]
-
Nanoparticle Formulations: Polymeric nanoparticles can improve the oral absorption and bioavailability of oleananes.[10][11]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers (e.g., Poloxamers) or cyclodextrins can increase the dissolution rate and subsequent permeability.[12][13]
-
Prodrug Approach: Chemical modification of the this compound structure to create more soluble or actively transported prodrugs can significantly enhance permeability.[14][15][16][17]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins can improve the aqueous solubility of oleananes, thereby increasing the concentration gradient for passive diffusion.[18][19][20][21]
-
Co-administration with Inhibitors: The oral bioavailability of oleananes can also be improved by co-administering them with inhibitors of metabolic enzymes like cytochrome P450, which can reduce first-pass metabolism.[2][3]
Troubleshooting Guides
Problem 1: My this compound-based formulation shows poor dissolution in vitro.
-
Possible Cause: The inherent low aqueous solubility of the this compound compound is likely limiting its dissolution.
-
Troubleshooting Steps:
-
Particle Size Reduction: While not a standalone solution for BCS Class IV drugs, reducing particle size through techniques like milling can increase the surface area available for dissolution.
-
Formulation in Solid Dispersions: Consider preparing a solid dispersion of your this compound with a hydrophilic carrier. The solvent evaporation method has been shown to be effective.[12][13]
-
Lipid-Based Formulations: Encapsulating the compound in a lipid-based system such as a self-microemulsifying drug delivery system (SMEDDS) can significantly improve its dissolution.[1][8]
-
Problem 2: Despite improved dissolution, the in vitro permeability of my this compound formulation remains low in a PAMPA assay.
-
Possible Cause: The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily assesses passive diffusion. If your formulation enhances dissolution but does not directly impact the molecule's ability to cross a lipid barrier, the permeability may still be limited.
-
Troubleshooting Steps:
-
Incorporate Permeability Enhancers: Consider including excipients with membrane-permeabilizing properties in your formulation.
-
Switch to a Cell-Based Assay: Evaluate permeability using a Caco-2 cell monolayer model. This will provide insights into both passive and active transport mechanisms, as well as potential efflux.
-
Prodrug Strategy: If passive permeability is the main hurdle, a prodrug approach to modify the lipophilicity of the this compound molecule might be necessary.[16][17]
-
Problem 3: My this compound formulation shows good in vitro permeability but poor in vivo bioavailability.
-
Possible Cause: This discrepancy can arise from in vivo factors not accounted for in in vitro models, such as first-pass metabolism in the gut wall and liver. Oleanolic acid is known to be metabolized by cytochrome P450 (CYP) isozymes, such as CYP3A.[2][3]
-
Troubleshooting Steps:
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of your compound.
-
Co-administration with CYP Inhibitors: In preclinical studies, co-administering a known CYP3A inhibitor like ketoconazole (B1673606) with your this compound formulation can help determine if metabolism is the limiting factor.[2][3]
-
Prodrug Design to Mask Metabolic Sites: If metabolism is confirmed to be high, a prodrug approach can be used to mask the metabolic sites on the this compound molecule.
-
Data Presentation
Table 1: Enhancement of Oleanolic Acid (OA) Bioavailability with Different Formulation Strategies
| Formulation Strategy | Formulation Details | Fold Increase in Bioavailability (Compared to free OA) | Animal Model | Reference |
| Phospholipid Complex | Solidified OA-phospholipid complex with hydroxyapatite (B223615) (OPCH) | 1.18 | Rat | [2] |
| Phospholipid Complex + CYP Inhibitor | OPCH co-administered with ketoconazole | 2.73 | Rat | [2][3] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Not specified | 5.07 | Rat | [1] |
| Polymeric Nanoparticles | OA encapsulated in mPEG-PCC-VE nanoparticles | 1.53 | Rat | [10] |
| Liposomes | PEGylated liposomal OA | Improved drug uptake | Not specified | [7] |
| Solid Dispersion | OA with Poloxamer 407 (solvent evaporation method) | Enhanced passive permeation in vitro | N/A | [12][13] |
Experimental Protocols
1. Preparation of Oleanolic Acid-Loaded Liposomes via Ethanol (B145695) Injection Method
This protocol is adapted from the methodology described for preparing PEGylated liposomal oleanolic acid.[7]
-
Materials: Oleanolic acid, Phospholipids (e.g., soy phosphatidylcholine), Cholesterol, PEG-2000 modified phospholipid, Anhydrous ethanol, Phosphate buffered saline (PBS).
-
Procedure:
-
Dissolve oleanolic acid, phospholipids, cholesterol, and PEG-2000 modified phospholipid in anhydrous ethanol to form the lipid phase.
-
Heat the lipid phase and the aqueous phase (PBS) to a temperature above the phase transition temperature of the lipids.
-
Inject the lipid phase rapidly into the aqueous phase with constant stirring.
-
The resulting mixture will form a milky suspension of multilamellar vesicles.
-
To obtain smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator or homogenize it using a high-pressure homogenizer.
-
Remove the ethanol and non-encapsulated drug by dialysis or ultracentrifugation.
-
2. Preparation of Oleanolic Acid Solid Dispersion via Solvent Evaporation Method
This protocol is based on the preparation of solid dispersions with poloxamers.[12][13]
-
Materials: Oleanolic acid, Hydrophilic polymer (e.g., Poloxamer 407), Suitable organic solvent (e.g., ethanol).
-
Procedure:
-
Dissolve both oleanolic acid and the hydrophilic polymer in the organic solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and sieve it to obtain a uniform particle size.
-
3. In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a general protocol for assessing passive permeability.[12][13]
-
Materials: PAMPA plate (with a lipid-impregnated artificial membrane), Donor and acceptor well plates, this compound formulation, Phosphate buffered saline (PBS).
-
Procedure:
-
Fill the acceptor wells with PBS.
-
Place the PAMPA membrane plate on top of the acceptor plate.
-
Add the this compound formulation (dissolved in a suitable buffer) to the donor wells.
-
Incubate the plate assembly at a controlled temperature for a defined period.
-
After incubation, determine the concentration of the this compound compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t) where [drug] is the concentration, VA and VD are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
-
Visualizations
Caption: A generalized workflow for developing and evaluating formulations to enhance this compound permeability.
Caption: The core challenges limiting the oral bioavailability of this compound triterpenoids.
Caption: Key formulation strategies to improve the permeability and bioavailability of oleananes.
References
- 1. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Oleanolic acid liposomes with polyethylene glycol modification: promising antitumor drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polymeric nanoparticles developed by vitamin E-modified aliphatic polycarbonate polymer to promote oral absorption of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 17. Selection of a Proper Prodrug for Penetration Enhancement | Plastic Surgery Key [plasticsurgerykey.com]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oatext.com [oatext.com]
Optimization of derivatization reactions for GC-MS analysis of oleanane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of derivatization reactions for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of oleanane and related pentacyclic triterpenoids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and subsequent GC-MS analysis of this compound.
Issue 1: Low or No Peak for Derivatized this compound
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Derivatization | Moisture Contamination: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Consider co-evaporation of the dried sample with an anhydrous solvent like toluene (B28343) to remove residual water.[1][2][3] Insufficient Reagent: Increase the volume of the derivatizing reagent to ensure a significant molar excess. A general rule is at least a 2:1 molar ratio of silylating reagent to active hydrogens.[1][4] Suboptimal Reaction Conditions: Optimize the reaction temperature and time. For silylation with BSTFA or MSTFA, a starting point of 60-80°C for 30-60 minutes is recommended.[1][5][6] For sterically hindered groups, a catalyst like TMCS can improve reaction rate and yield.[1] |
| Degradation of Derivative | Excessive Temperature: Avoid unnecessarily high temperatures in the GC injector port and oven, which can cause the derivative to break down.[1] Active Sites in the GC System: Active sites in the liner or column can cause degradation. Use a deactivated liner and a high-quality, inert GC column.[1][7] |
| Incorrect Sample Preparation | Loss of Analyte: Ensure the analyte is not lost during sample extraction and solvent evaporation steps.[1] |
| Instrumental Issues | Leak in the System: Check for leaks in the GC-MS system.[8] Column Issues: The column may be broken or contaminated.[8] Inspect and, if necessary, replace the column. |
Issue 2: Peak Tailing
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Derivatization | Un-derivatized or partially derivatized this compound molecules are more polar and will interact more strongly with the stationary phase, leading to tailing peaks. Re-optimize the derivatization procedure as described in "Issue 1".[1] |
| Active Sites in the GC System | Free silanol (B1196071) groups on the surface of the inlet liner, injection port, or the GC column can interact with the analyte. Use a fresh, deactivated inlet liner.[1][7] Regularly trim the front end of the GC column (10-20 cm) to remove accumulated non-volatile residues and active sites.[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Dilute the sample or reduce the injection volume.[1] |
| Improper Column Installation | If the column is not installed correctly, it can create dead volumes. Re-install the column according to the instrument manufacturer's guidelines.[1] |
| Solvent Polarity Mismatch | A significant difference in polarity between the solvent and the stationary phase can cause peak distortion. Use a solvent with a polarity similar to that of the column.[3] |
Issue 3: Presence of Multiple Peaks for a Single Analyte
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Derivatization | This can result in a mixture of partially and fully derivatized analytes, each producing a peak. Optimize derivatization conditions (reagent volume, temperature, time) to ensure complete derivatization.[1] |
| Presence of Isomers | If the original sample contains isomers of this compound (e.g., ursolic acid), they will also be derivatized and will likely elute at similar retention times. Use a high-resolution capillary column and optimize the GC temperature program for baseline separation. Confirm peak identity using their mass spectra.[1] |
| Formation of Byproducts | Side reactions during derivatization can lead to byproducts. Analyze the mass spectrum of unexpected peaks to identify their structure.[1] |
| Tautomerization | For molecules with keto-enol tautomerism, multiple derivatives can form. A methoximation step prior to silylation can prevent this.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a pentacyclic triterpenoid (B12794562) containing polar functional groups (hydroxyl and/or carboxylic acid groups). These groups make the molecule non-volatile and thermally labile.[10][11] Direct injection into a GC-MS would lead to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot injector.[1] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[1][12] This process improves peak shape, increases sensitivity, and allows for more accurate quantification.
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective derivatization method for this compound for GC-MS analysis is silylation . This involves replacing the active hydrogen in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
Q3: Which silylating reagent should I choose: BSTFA or MSTFA?
A3: Both BSTFA and MSTFA are effective for derivatizing this compound. MSTFA is reported to be more volatile than BSTFA, which can be advantageous in preventing chromatographic interference from the reagent and its byproducts.[4][9] The choice may also depend on the specific this compound derivative and the presence of other compounds in the sample matrix. It is often recommended to test both to determine the optimal reagent for a specific application.
Q4: What are the optimal reaction conditions for silylation of this compound?
A4: Optimal conditions can vary, but a general starting point for silylation with BSTFA or MSTFA is to heat the sample with an excess of the reagent at 60-80°C for 30-60 minutes.[1][5] The use of a solvent like pyridine (B92270) or ethyl acetate (B1210297) is common to ensure the sample dissolves and the reaction proceeds efficiently.[13][14] For sterically hindered hydroxyl or carboxyl groups, the addition of a catalyst like 1% TMCS is often necessary.[1]
Q5: How can I confirm that the derivatization was successful?
A5: Successful derivatization can be confirmed by analyzing the derivatized sample by GC-MS. You should observe a single, sharp chromatographic peak for the derivatized this compound at a specific retention time. The mass spectrum of this peak should correspond to the expected molecular weight of the fully silylated derivative and show characteristic fragmentation patterns. For example, the mass spectrum of di-trimethylsilylated oleanolic acid often shows a prominent ion at m/z 203.[1]
Experimental Protocols
Detailed Protocol for Silylation of this compound using BSTFA + 1% TMCS
-
Sample Preparation:
-
Reagent Addition:
-
Reaction:
-
GC-MS Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC vial, if necessary.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Visualizations
Experimental Workflow for this compound Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Do’s and Don’ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals | Labcompare.com [labcompare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Oleanolic Acid Versus Ursolic Acid: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA) and ursolic acid (UA) are structurally isomeric pentacyclic triterpenoids ubiquitously found in the plant kingdom.[1][2][3] Their close structural similarity, differing only in the position of a single methyl group, belies nuanced differences in their biological activities.[1] Both compounds have garnered significant attention in oncology research for their potential as anticancer agents, demonstrating a range of effects from cytotoxicity and apoptosis induction to inhibition of metastasis.[4][5][6] This guide provides a comparative overview of their anticancer activities, supported by experimental data and detailed methodologies for key assays.
Comparative Cytotoxicity
Both oleanolic acid and ursolic acid exhibit cytotoxic effects against a variety of cancer cell lines. However, studies suggest that ursolic acid often demonstrates more potent activity. For instance, in a study on the human colon carcinoma cell line HCT15, the IC50 value for ursolic acid was 30 µmol/L, whereas for oleanolic acid it was 60 µmol/L, indicating greater potency of UA.[7] Similarly, in multidrug-resistant cancer cell lines, ursolic acid showed better growth inhibition of solid colon and breast cancer cells compared to oleanolic acid.[8] The table below summarizes the IC50 values of both compounds in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Oleanolic Acid IC50 (µM) | Ursolic Acid IC50 (µM) | Reference |
| HCT15 | Colon Carcinoma | 60 | 30 | [7] |
| MCF-7 | Breast Cancer | 28 | 30 | [9] |
| HepG2 | Liver Cancer | 31.94 | Not Specified | [10] |
| HT-29 | Colon Cancer | 160.6 | Not Specified | [10] |
| A549 | Lung Cancer | Not Specified | >100 | [2] |
| HeLa | Cervical Cancer | >100 | >100 | [2] |
| U-87 | Glioblastoma | ~358 | Not Specified | [11] |
Mechanisms of Anticancer Action: A Comparative Overview
Oleanolic acid and ursolic acid exert their anticancer effects through a variety of shared and distinct mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Apoptosis Induction
Both compounds are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][12][13] They can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases.[14][15] For example, both OA and UA have been shown to increase DNA fragmentation and caspase-3 and -8 activities in liver cancer cell lines.[13] Ursolic acid has been specifically shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin in SW480 colon cancer cells.[8]
Cell Cycle Arrest
Oleanolic acid and ursolic acid can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. Both have been reported to cause G0/G1 phase arrest in HCT15 colon cancer cells.[7] Oleanolic acid has been shown to induce G1 arrest in transformed rat hepatic oval cells, and ursolic acid has demonstrated similar effects.[16] In other studies, ursolic acid has been found to cause cell cycle arrest at the G0/G1 or G2/M phases in breast and prostate cancer cells by increasing p21 and decreasing cyclin D1 levels.[14]
Modulation of Signaling Pathways
A critical aspect of the anticancer activity of both acids is their ability to interfere with key signaling pathways that regulate cell growth, survival, and proliferation. Both have been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways.[1][14][15] Oleanolic acid has been demonstrated to reduce the phosphorylation of PI3K and Akt.[1] Similarly, ursolic acid has been shown to suppress the PI3K/Akt pathway in breast cancer cells.[15] Furthermore, both isomers can inhibit the TGF-β/Smad signaling pathway.[1]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the anticancer activities of oleanolic and ursolic acid.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of oleanolic acid or ursolic acid (e.g., 0-100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of oleanolic acid or ursolic acid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds, harvest by trypsinization, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[17]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[17][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.[18]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the molecular mechanisms of action, the following diagrams are provided.
Experimental workflow for comparing anticancer activities.
Signaling pathways modulated by oleanolic and ursolic acids.
Conclusion
Both oleanolic acid and ursolic acid are promising natural compounds with significant anticancer potential. While they share many mechanisms of action, including the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways like PI3K/Akt, studies often suggest that ursolic acid exhibits more potent cytotoxic effects. The choice between these two isomers for further drug development may depend on the specific cancer type and the desired therapeutic outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their differential anticancer activities and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Antitumour activity of oleanolic acid: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proliferation-inhibiting and apoptosis-inducing effects of ursolic acid and oleanolic acid on multi-drug resistance cancer cells in vitro [en.cjim.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oleanolic acid and ursolic acid induce apoptosis in four human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helping4cancer.com [helping4cancer.com]
- 15. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oleanolic acid and ursolic acid inhibit proliferation in transformed rat hepatic oval cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Effects of Oleanane and Lupeol Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane and lupeol (B1675499) are two prominent classes of pentacyclic triterpenoids, naturally occurring compounds found in a wide variety of plants. Both this compound-type triterpenoids, such as oleanolic acid, and lupeol-type triterpenoids have demonstrated a broad spectrum of pharmacological activities, with their anti-inflammatory properties being of significant interest to the scientific community. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and lupeol, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the primary signaling pathways involved. This objective comparison aims to assist researchers and drug development professionals in their evaluation of these compounds as potential anti-inflammatory therapeutics.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the inhibitory activities of oleanolic acid (an this compound-type triterpenoid) and lupeol on key inflammatory mediators.
Disclaimer: The data presented in this table is collated from various studies. Direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, these values should be interpreted with caution and are intended to provide a general comparative overview.
| Compound | Assay | Cell Line/Model | Target | IC50 Value / Inhibition |
| Oleanolic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | iNOS | ~25 µM[1] |
| COX-2 Expression | LPS-stimulated RAW 264.7 cells | COX-2 | Significant inhibition[2][3][4] | |
| NF-κB Activation | LPS-stimulated RAW 264.7 cells | NF-κB | Inhibition of p65 acetylation[5] | |
| MAPK Activation | Glioma cells | MAPK/ERK | Inactivation[6] | |
| Lupeol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | iNOS | Significant inhibition[7] |
| COX-2 Expression | LPS-stimulated macrophages | COX-2 | Inhibition[7] | |
| NF-κB Activation | Mouse skin tumorigenesis model | NF-κB | Inhibition of translocation and DNA binding[8][9] | |
| MAPK Activation | Lung cancer A549 cells | MAPK/ERK | Inhibition[10] | |
| Soybean Lipoxygenase-1 (15-sLO) | In vitro | 15-sLO | IC50 = 35 µM[11] | |
| Carrageenan-induced paw edema | Rat | Inflammation | 39% reduction in paw swelling[12] |
Key Signaling Pathways in Anti-inflammatory Action
Both this compound and lupeol exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Both oleanolic acid and lupeol have been shown to interfere with this pathway, although the precise points of intervention may differ.[5][8][9]
Caption: this compound and Lupeol inhibit the NF-κB signaling pathway at multiple points.
MAPK Signaling Pathway
The MAPK signaling cascade, which includes ERK, JNK, and p38 MAPK, is another crucial pathway in the regulation of inflammation. Activation of MAPKs by pro-inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn promote the expression of inflammatory genes. Both oleanolic acid and lupeol have been reported to suppress the phosphorylation of MAPKs, thereby downregulating the inflammatory response.[6][10]
Caption: Inhibition of MAPK phosphorylation by this compound and Lupeol.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Protocol 1: Determination of Nitric Oxide (NO) Production using the Griess Assay
This protocol is used to quantify the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 3-4 hours.[13]
-
Treatment: Pre-treat the cells with various concentrations of oleanolic acid or lupeol for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[14] Include appropriate vehicle and positive controls.
2. Griess Assay:
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.
Caption: Workflow for the Griess assay to measure nitric oxide production.
Protocol 2: Western Blot Analysis of iNOS, COX-2, and Phosphorylated MAPK
This protocol is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK pathway proteins.
1. Cell Lysis and Protein Quantification:
-
Cell Treatment: Culture and treat RAW 264.7 cells in 6-well plates as described in Protocol 1.
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, total-JNK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, the ratio of the phosphorylated form to the total protein is calculated.
Caption: General workflow for Western blot analysis.
Conclusion
Both this compound and lupeol triterpenoids demonstrate significant anti-inflammatory properties by targeting key inflammatory pathways, including NF-κB and MAPK, and inhibiting the expression of pro-inflammatory mediators like iNOS and COX-2. While direct quantitative comparisons are limited in the existing literature, the available data suggests that both classes of compounds are potent anti-inflammatory agents. The choice between this compound and lupeol scaffolds for drug development may depend on specific therapeutic targets, desired potency, and pharmacokinetic profiles. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to guide the rational design of novel anti-inflammatory drugs based on these natural product scaffolds.
References
- 1. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Activation by Ursolic and Oleanolic Acids during Mycobacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Oleanane Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of oleananes, a class of pentacyclic triterpenoids with significant therapeutic potential, is a critical first step. This guide provides an objective, data-driven comparison of various extraction techniques, from traditional to modern, to aid in the selection of the most suitable method for your research needs.
This comprehensive overview details experimental protocols, presents quantitative data for easy comparison, and visualizes the intricate signaling pathways influenced by these promising compounds.
Quantitative Comparison of Oleanane Extraction Techniques
The selection of an appropriate extraction method is a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the performance of different techniques based on data from various studies.
| Extraction Technique | Typical Yield of Oleanolic Acid | Purity of Extract | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Low to Moderate | Low to Moderate | 24 - 168 hours | High | Simple, inexpensive equipment.[1] | Time-consuming, lower efficiency.[1] |
| Soxhlet Extraction | Moderate to High | Moderate | 6 - 24 hours | High | Continuous extraction with fresh solvent, higher yield than maceration.[1] | Time-consuming, potential for thermal degradation of compounds.[2][3] |
| Ultrasound-Assisted Extraction (UAE) | High | Moderate to High | 10 - 60 minutes | Low to Moderate | Rapid, high efficiency, reduced solvent and energy consumption.[3] | Potential for compound degradation with improper optimization.[3] |
| Microwave-Assisted Extraction (MAE) | High | High | 5 - 30 minutes | Low | Very rapid, high efficiency, reduced solvent usage.[1][2][3] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | High and Selective | Very High | 30 - 120 minutes | Minimal (CO2 is recycled) | Environmentally friendly, high selectivity, solvent-free final product.[2] | High initial equipment cost. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility in a laboratory setting.
Maceration
Maceration is a simple and widely used method for extracting thermolabile compounds.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 95% ethanol)
-
Airtight container
-
Shaker or magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the dried, powdered plant material.
-
Place the plant material in an airtight container.
-
Add the solvent at a specified solid-to-liquid ratio (e.g., 1:10 w/v).
-
Seal the container and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature.
-
Allow the extraction to proceed for a defined period (e.g., 24 to 72 hours), with intermittent shaking if a shaker is not used.
-
After the extraction period, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Soxhlet Extraction
This continuous extraction method provides a higher yield compared to maceration.
Materials:
-
Dried and powdered plant material
-
Thimble (cellulose or glass fiber)
-
Soxhlet extractor apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Accurately weigh the dried, powdered plant material and place it inside a thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent, typically to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the thimble containing the plant material.
-
The solvent will fill the chamber and, once it reaches the top of the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds.
-
Allow this process to continue for a set number of cycles or a specific duration (e.g., 6-8 hours).
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to yield the crude this compound extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to a more efficient extraction.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 95% ethanol)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh the dried, powdered plant material and place it in a beaker or flask.
-
Add the solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[4]
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W) and the extraction temperature (e.g., 40°C).[4]
-
Carry out the sonication for a predetermined time (e.g., 30 minutes).[4]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and, if necessary, re-extract the residue with fresh solvent.
-
Combine the supernatants and concentrate them using a rotary evaporator to obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials:
-
Dried and powdered plant material
-
Microwave extraction vessel
-
Microwave extraction system
-
Solvent (e.g., 80% ethanol)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh the dried, powdered plant material and place it into the microwave extraction vessel.
-
Add the solvent at a specified solid-to-liquid ratio (e.g., 1:15 w/v).[5]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W), temperature (e.g., 70°C), and extraction time (e.g., 20 minutes).[5]
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator to obtain the crude this compound extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green and highly selective method.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
High-pressure CO2 source
-
Co-solvent (e.g., ethanol) (optional)
-
Collection vessel
Procedure:
-
Load the dried and powdered plant material into the extraction vessel of the SFE system.
-
Seal the vessel and pump liquid CO2 into the system.
-
Heat and pressurize the CO2 to bring it to its supercritical state (e.g., 40°C and 20 MPa).
-
If a co-solvent is used, it is introduced into the CO2 stream at a specific concentration.
-
Allow the supercritical fluid to pass through the plant material for a set period (dynamic extraction) or hold it in the vessel for a period (static extraction) before flowing through.
-
The supercritical fluid containing the extracted oleananes is then passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the precipitated extract from the collection vessel. The CO2 can be recycled for further extractions.
This compound Signaling Pathways
Oleananes, particularly oleanolic acid, exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.
Caption: Key signaling pathways modulated by oleanolic acid.
The diagram above illustrates how oleanolic acid interacts with three critical signaling pathways:
-
Nrf2 Pathway: Oleanolic acid can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, by inhibiting its repressor Keap1. This leads to the transcription of antioxidant and detoxifying enzymes, protecting cells from oxidative stress.[4][5][6]
-
NF-κB Pathway: Oleanolic acid has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation. By preventing the activation of IKK, it blocks the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[5][7][8][9][10]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Oleanolic acid can inhibit the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells, suggesting its potential as an anti-cancer agent.[11][12][13][14]
Experimental Workflow for this compound Extraction and Analysis
The general workflow from plant material to purified oleananes involves several key steps, as illustrated in the following diagram.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabe.in [jabe.in]
- 4. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic Acid Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC-MS Methods for Oleanane Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of oleanane-type triterpenoids is critical for the quality control of herbal products, pharmacological studies, and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate methodology for their specific needs.
At a Glance: Method Comparison
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and boiling point. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds. |
| Derivatization | Generally not required for this compound-type triterpenoids. | Mandatory derivatization (e.g., silylation) is necessary to increase volatility.[1] |
| Sensitivity | Varies with detector (UV, MS). HPLC-MS offers high sensitivity. | Generally offers high sensitivity, especially with selective ion monitoring (SIM). |
| Selectivity | Good, can be enhanced with MS detection. | Excellent, provides structural information from mass spectra. |
| Instrumentation Cost | HPLC-UV systems are more common and less expensive. | GC-MS systems are generally more expensive. |
| Ease of Use | HPLC-UV methods are often more straightforward. | The derivatization step adds complexity to the workflow. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantification of oleanolic acid, a representative this compound-type triterpenoid, using HPLC and GC-based methods. These values are compiled from various studies and serve as a benchmark for method performance.
Table 1: HPLC Method Performance for Oleanolic Acid Quantification
| Parameter | Reported Values |
| Linearity Range (r²) | 0.4 - 1.2 mg/mL (r = 0.9996)[2] 50 - 400 µg/mL (r² = 0.9995)[3] |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.24 - 1.78 µg/mL[4] 10.7 ng/mL (by GC-FID)[5] |
| Accuracy (Recovery %) | 99.5%[2] 99.32%[3] |
| Precision (RSD %) | 1.19%[2] 0.36 - 1.33% (Intra-day)[3] |
Table 2: GC-MS Method Performance for Triterpenoid Quantification
| Parameter | Reported Values |
| Linearity (r²) | > 0.99 (Typical) |
| Limit of Detection (LOD) | 100 - 200 µg/L |
| Limit of Quantification (LOQ) | 10.7 ng/mL (Oleanolic acid by GC-FID)[5] |
| Accuracy (Recovery %) | 91.6 - 105.7% (for monoterpenoids)[6] |
| Precision (RSD %) | 0.28 - 11.18% (for monoterpenoids)[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for both HPLC and GC-MS analysis of this compound-type triterpenoids.
HPLC-UV Method for Oleanolic Acid Quantification
This protocol is a representative example for the quantification of oleanolic acid in plant material.
1. Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Perform extraction using a suitable solvent such as methanol (B129727), often with the aid of ultrasonication.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Methanol and 0.03 M phosphate (B84403) buffer (pH = 3) in a ratio of 90:10 (v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection Wavelength: 214 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Calibration:
-
Prepare a series of standard solutions of oleanolic acid in methanol at different concentrations (e.g., 0.4, 0.6, 0.8, 1.0, 1.2 mg/mL).[2]
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
GC-MS Method for this compound Quantification
This protocol requires a derivatization step to make the this compound-type triterpenoids volatile.
1. Sample Preparation and Derivatization:
-
Extract the triterpenoids from the sample matrix using an appropriate solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.[5]
-
Heat the mixture (e.g., at 40°C for 10 minutes with sonication) to facilitate the reaction.[5] The resulting solution contains the trimethylsilyl (B98337) (TMS) derivatives of the triterpenoids.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for triterpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp at 12°C/min to 290°C.
-
Hold at 290°C for 30 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
3. Calibration:
-
Prepare standard solutions of the this compound of interest.
-
Derivatize the standards using the same procedure as the samples.
-
Inject the derivatized standards and construct a calibration curve.
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the quantification of this compound-type triterpenoids using HPLC and GC-MS.
Conclusion and Recommendations
The choice between HPLC and GC-MS for the quantification of this compound-type triterpenoids depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and straightforward method suitable for routine quality control and for the analysis of samples where the concentration of the analyte is relatively high. Its major advantage is that it does not require a derivatization step.
-
GC-MS offers superior selectivity and sensitivity, making it ideal for the analysis of complex mixtures and for trace-level quantification. The mass spectral data provides a higher degree of confidence in compound identification. However, the mandatory derivatization step adds time and complexity to the sample preparation process.
For applications requiring high sensitivity and specificity, such as metabolomics or the analysis of low-concentration analytes in complex matrices, GC-MS or the more advanced HPLC-MS/MS would be the methods of choice. For routine analysis and quality control where simplicity and cost are major considerations, HPLC-UV provides a reliable and validated solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. brieflands.com [brieflands.com]
Oleanane as a Reliable Biomarker for Angiosperm Input: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of organic matter input in geological samples is crucial. Oleanane, a pentacyclic triterpenoid (B12794562), has emerged as a significant biomarker for angiosperm (flowering plant) input in sedimentary rocks and petroleum. This guide provides a comprehensive validation of this compound's reliability, compares it with alternative biomarkers, and presents detailed experimental data and protocols to support its application.
This compound: An Indicator of Angiosperm Evolution
This compound is a naturally occurring triterpenoid found in the fossil record, primarily derived from the diagenesis of β-amyrin, a compound abundant in the protective waxes of many flowering plants.[1] Its presence and abundance in geological samples correlate with the evolutionary radiation of angiosperms, making it a valuable tool for dating sedimentary rocks and crude oils. A key metric used in geochemistry is the this compound Index, which compares the concentration of this compound to that of hopane, a ubiquitous microbial biomarker. This ratio helps to normalize for variations in preservation and concentration of organic matter.
Quantitative Analysis: this compound Index Across Geological Time
The concentration of this compound, as represented by the this compound Index, shows a distinct increase in sediments from the Late Cretaceous and Tertiary periods, coinciding with the proliferation of angiosperms.[2][3] The table below summarizes typical this compound Index values found in crude oils from different geological eras.
| Geological Period | This compound Index (this compound / (this compound + C30 Hopane)) | Interpretation | Reference(s) |
| Tertiary | > 0.20 (often ranging from 0.32 to 1.03) | High input of terrestrial organic matter from angiosperms. | [4] |
| Late Cretaceous | 0.03 - 0.20 | Moderate to low input of angiosperm-derived organic matter. | [4] |
| Pre-Cretaceous | Typically < 0.03 (often undetectable) | Minimal to no significant input from angiosperms. | [2] |
Comparison with Alternative Angiosperm Biomarkers
While this compound is a robust biomarker, other compounds can also indicate angiosperm input. The following table compares this compound with notable alternatives.
| Biomarker | Advantages | Disadvantages | Reference(s) |
| This compound | - Strong correlation with angiosperm evolution.- Well-established analytical methods.- Abundant in many Tertiary and Late Cretaceous sediments. | - Not all angiosperms produce this compound precursors.- Can be susceptible to co-elution with other triterpanes during GC-MS analysis.- Rare occurrences in pre-Cretaceous samples can be ambiguous. | [1][2] |
| Bicadinane | - Highly specific to angiosperms, particularly from resins of the Dipterocarpaceae family. | - More geographically restricted than this compound.- Lower concentrations in many samples compared to this compound. | [5][6] |
| Rearranged Oleananes | - Can provide additional information on diagenetic conditions. | - Formation is dependent on specific environmental factors (e.g., acidic conditions).- Less direct correlation with overall angiosperm abundance compared to this compound. | [1] |
Experimental Protocols
Accurate determination of this compound presence and abundance relies on precise and consistent laboratory procedures. Below is a detailed methodology for the extraction and analysis of this compound from sedimentary rock.
Protocol for Biomarker Extraction and GC-MS Analysis
1. Sample Preparation:
-
Clean the exterior of the rock sample to remove any surface contamination.
-
Crush the sample to a fine powder (e.g., using a jaw crusher followed by a ring mill).
2. Solvent Extraction:
-
Perform a Soxhlet extraction on the powdered sample for 72 hours using an azeotropic mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v).
-
Add activated copper to the extraction flask to remove elemental sulfur.
3. Fractionation:
-
Concentrate the total lipid extract under reduced pressure using a rotary evaporator.
-
Fractionate the extract into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography with silica (B1680970) gel.
-
Elute the saturated hydrocarbon fraction (which contains this compound) using n-hexane.
4. GC-MS Analysis:
-
Analyze the saturated hydrocarbon fraction using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (or equivalent) fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 310°C at 4°C/min, and hold for 20 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or selected ion monitoring (SIM) targeting key ions for terpanes (m/z 191) and steranes (m/z 217). This compound is typically identified in the m/z 191 mass chromatogram.
-
5. Quantification:
-
Identify the 18α(H)-oleanane and C30 17α(H),21β(H)-hopane peaks in the m/z 191 chromatogram.
-
Calculate the this compound Index by integrating the peak areas: this compound Index = [Area of 18α(H)-oleanane] / ([Area of 18α(H)-oleanane] + [Area of C30 hopane]).
Visualizing the this compound Biosynthetic Pathway
This compound originates from the cyclization of squalene, a key intermediate in the mevalonate (B85504) (MVA) pathway. The following diagram illustrates the key steps in its biosynthesis.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from geological samples.
Conclusion
This compound stands as a validated and reliable biomarker for tracing angiosperm input throughout geological time. Its consistent correlation with the fossil record of flowering plants, coupled with well-established analytical protocols, makes it an indispensable tool in petroleum geochemistry and paleoclimatology. While alternative biomarkers exist, this compound's widespread occurrence and the extensive body of research supporting its use solidify its position as a primary indicator for angiosperm-derived organic matter. By following standardized experimental procedures and understanding its biosynthetic origins, researchers can confidently utilize this compound to unravel the history of Earth's ecosystems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. The Occurrence and Distribution of this compound Biomarkers in Crude Oils as an Index [jpst.ripi.ir]
- 5. Investigation of Source Material for the Proposed Jurassic - Cretaceous/Tertiary Angiosperm Biomarker Bicadinane, in Parallel to Known Angiosperm Lineage Biomarker this compound [acswebcontent.acs.org]
- 6. researchgate.net [researchgate.net]
Oleanane versus hopane: a comparative study of biomarkers in sediment cores
A Comparative Guide to Oleanane and Hopane (B1207426) as Sediment Biomarkers
In the field of organic geochemistry, molecular fossils, or biomarkers, preserved in sediment cores serve as invaluable tools for reconstructing past environments, identifying organic matter sources, and assessing the thermal maturity of sedimentary rocks. Among the most significant of these biomarkers are the pentacyclic triterpenoids this compound and hopane. This guide provides a detailed comparison of these two compounds, outlining their distinct origins, diagenetic pathways, and applications, supported by quantitative data and detailed experimental protocols.
Overview: this compound vs. Hopane
This compound and hopane are both pentacyclic triterpenoids, but their primary biological sources are fundamentally different, leading to distinct applications in geochemical studies. This compound is predominantly derived from angiosperms (flowering plants) and serves as a crucial marker for terrestrial input, particularly from the Cretaceous period onwards.[1][2][3] In contrast, hopanes originate from a wide range of bacteria and are therefore considered ubiquitous microbial markers.[4][5]
Table 1: Key Characteristics of this compound and Hopane Biomarkers
| Feature | This compound | Hopane |
| Primary Biological Source | Woody Angiosperms (Flowering Plants)[2] | Bacteria (Prokaryotes), including cyanobacteria and heterotrophic bacteria[4][6] |
| Significance | Indicator of terrestrial higher plant input[3][7] | Ubiquitous marker for microbial activity[1][8] |
| Geological Age Indication | Primarily found in Cretaceous and younger sediments, tracking the diversification of angiosperms[1][9][10] | Found in sediments of all ages, predating the rise of atmospheric oxygen[4] |
| Primary Applications | Age-dating of source rocks and oils (Tertiary/Cretaceous); assessing terrestrial organic matter input[3][9][11] | Oil-source rock correlation, assessing thermal maturity (e.g., Ts/Tm ratio), and biodegradation[12] |
| Common Isomers | 18α(H)-oleanane and 18β(H)-oleanane are common geologically stable forms[2] | 17α(H),21β(H)-hopane is the most stable geological form; biological precursors are typically 17β(H),21β(H)-hopanes |
Biological Origin and Diagenetic Pathways
The utility of these biomarkers stems from their specific biological precursors and the predictable transformations they undergo during diagenesis—the physical and chemical changes occurring as sediment is converted to rock.
This compound is a natural triterpenoid (B12794562) found commonly in woody angiosperms.[2] Its presence in the fossil record is used to trace the evolutionary radiation of flowering plants.[1][2] During diagenesis, precursor molecules like β-amyrin undergo a series of reactions, eventually forming the more geologically stable 18α(H)-oleanane.[3]
Hopanoids are structural and functional analogues to sterols in eukaryotic cell membranes and are widespread in bacteria.[4][5] The biological precursors, known as bacteriohopanepolyols (BHPs), are typically found in the thermodynamically unstable 17β(H),21β(H) configuration (ββ-hopanes).[5] With increasing heat and pressure during burial, these precursors lose their stereospecificity and convert to the more stable 17α(H),21β(H) (αβ-hopanes) and 17β(H),21α(H) (βα-hopanes) isomers, which predominate in mature source rocks and crude oils.
Quantitative Analysis: The this compound Index
To normalize the input of angiosperms against the general background of microbial biomass, researchers often use the this compound Index, which is typically calculated as the ratio of this compound to C30 17α(H)-hopane.[2][8][10] A high ratio suggests significant input from terrestrial flowering plants and is indicative of a Cretaceous or Tertiary age source rock.[7][9]
Table 2: this compound/Hopane Ratios in Sedimentary Rocks of Different Ages
| Geological Age | This compound/C30 αβ Hopane Ratio | Interpretation |
| Jurassic & Older | Typically below detection limits (<0.01)[9] | Negligible or no input from angiosperms. |
| Early-to-Middle Cretaceous | Sporadic occurrences, ratios generally < 0.07[9] | Corresponds to the initial diversification of angiosperms. |
| Late Cretaceous | Ratios range up to 0.15[9] | Reflects the increasing abundance and radiation of angiosperms. |
| Tertiary | Ratios are often significantly higher (>0.20)[3][11] | Angiosperms are a dominant part of the terrestrial flora. |
| Upper Cretaceous (Gippsland Basin) | 0.01 - 0.11 (mean of 0.06)[13] | A relatively low but clear input from angiosperms in this specific location.[13] |
Note: The exact ratio values can vary depending on the specific depositional environment and diagenetic history.
Experimental Protocols for Biomarker Analysis
The analysis of this compound and hopane from sediment cores follows a standardized workflow designed to isolate and identify these complex organic molecules.[14]
Sample Preparation and Extraction
-
Preparation : Sediment samples are typically freeze-dried and ground into a fine powder to maximize the surface area for extraction.
-
Lipid Extraction : Total lipids are extracted from the sediment using an organic solvent mixture, commonly dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 ratio).[15] This is often performed using an Accelerated Solvent Extractor (ASE) or a traditional Soxhlet apparatus.[15]
Fractionation
The total lipid extract is a complex mixture that must be separated into different compound classes. This is usually achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
The extract is loaded onto the column.
-
Solvents of increasing polarity are used to elute different fractions.
-
The saturated hydrocarbon fraction, which contains this compound and hopane, is typically eluted first with a non-polar solvent like hexane (B92381) or heptane.
Instrumental Analysis
The saturated hydrocarbon fraction is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC) : The sample is injected into the GC, where it is vaporized. The different compounds are separated based on their boiling points and interaction with the capillary column.
-
Mass Spectrometry (MS) : As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio (m/z).
-
Identification : this compound and hopane are identified by their characteristic retention times in the GC and their unique mass fragmentation patterns.[3][7] For pentacyclic triterpenoids, geochemists commonly monitor the m/z 191 fragmentogram, which is a diagnostic ion for most hopanes and oleananes.[16] For enhanced selectivity and sensitivity, particularly in complex samples, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS or GC-QQQ-MS) is increasingly used.[17]
Conclusion
This compound and hopane are powerful, complementary biomarkers that provide different but equally critical insights into the geological record. Hopanes offer a window into the ubiquitous world of ancient microbial communities and the thermal history of sediments.[12] this compound, in contrast, provides a specific and robust proxy for the input of flowering plants, allowing geochemists to trace the rise of angiosperms and constrain the age of source rocks to the Cretaceous period or younger.[1][9] The comparative analysis of these two biomarkers, particularly through the this compound Index, remains a cornerstone of modern petroleum geochemistry and paleoenvironmental reconstruction.
References
- 1. The molecular fossil record of this compound and its relation to angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Occurrence and Distribution of this compound Biomarkers in Crude Oils as an Index [jpst.ripi.ir]
- 4. pnas.org [pnas.org]
- 5. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. episodes.org [episodes.org]
- 7. searchanddiscovery.com [searchanddiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. Comparison of sediment biomarker signatures generated using time-integrated and discrete suspended sediment samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Revolutionizing Oleanane Bioavailability: A Comparative Guide to Nanoformulations
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioavailability of different oleanane nanoformulations, supported by experimental data. We delve into the challenges of this compound delivery and explore how nanotechnology is unlocking the therapeutic potential of these promising compounds.
This compound-type pentacyclic triterpenoids, such as oleanolic acid (OA), are natural compounds celebrated for their wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, their clinical translation is significantly hampered by poor aqueous solubility and low oral bioavailability.[2] Nanoformulation strategies have emerged as a powerful tool to overcome these limitations by enhancing dissolution rates, increasing absorption, and improving the overall pharmacokinetic profile of oleananes. This guide provides a comparative analysis of various nanoformulation approaches, presenting key bioavailability data and detailed experimental methodologies.
Comparative Bioavailability of Oleanolic Acid Nanoformulations
The oral bioavailability of oleanolic acid has been shown to be remarkably improved through various nanoformulation strategies. The following table summarizes key pharmacokinetic parameters from in vivo studies in rats, comparing different nanoformulations to control formulations (e.g., free drug, commercial tablet).
| Nanoformulation | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free Oleanolic Acid | 50 mg/kg | 37.15 ± 9.87 | 0.5 | 126.53 ± 31.24 | 100 | [3] |
| Lactoferrin Nanoparticles | 50 mg/kg | 126.14 ± 37.93 | 0.33 | 430.98 ± 98.76 | 340.59 | [3] |
| PVP-Modified Liposomes | 50 mg/kg | 6.9-fold increase vs. tablet | Not Reported | Not Reported | 607.9 vs. tablet | Not Reported |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 20 mg/kg | 209.80 ± 34.68 | 2.51 ± 0.32 | 1740.06 ± 400.0 | 507 vs. tablet | [4][5] |
| Solid Lipid Nanoparticles (SLNs) | Not Reported | In vitro studies showed enhanced solubility and sustained release, suggesting improved bioavailability. In vivo pharmacokinetic data is not detailed in the reviewed literature. | Not Reported | Not Reported | Not Reported | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of the experimental protocols for the synthesis of this compound nanoformulations and subsequent in vivo bioavailability studies.
Synthesis of Oleanolic Acid-Loaded Lactoferrin Nanoparticles
This method utilizes nanoparticle albumin-bound (NAB) technology.
-
Preparation of Organic Phase: Dissolve 0.2 g of oleanolic acid in 20 mL of a 7:3 (v/v) solution of methylene (B1212753) dichloride and absolute ethyl alcohol at 60°C.
-
Preparation of Aqueous Phase: Suspend 1.2 g of lactoferrin in water to a concentration of 0.8% (w/w) and sonicate for 30 minutes for complete dissolution. Adjust the pH of the lactoferrin solution to 4.0 using a 10% citric acid solution.
-
Nanoformulation Assembly: Cool the oleanolic acid solution to 25°C and slowly add it to the lactoferrin solution under continuous stirring.
-
Homogenization: Subject the resulting mixture to high-pressure homogenization for three cycles at approximately 50 MPa to obtain a uniform nanoparticle dispersion.[3]
Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures that form nanoemulsions upon gentle agitation in an aqueous medium.
-
Excipient Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize oleanolic acid.
-
Formulation Preparation: Prepare a homogenous mixture of the selected oil phase, surfactant, and co-surfactant. For an optimized formulation, a mixture of Cremophor EL, ethanol, and ethyl oleate (B1233923) at a weight ratio of 50:35:15 can be used.[5]
-
Drug Loading: Add oleanolic acid to the excipient mixture and stir at 40°C until a clear and transparent solution is obtained. The final concentration of oleanolic acid is typically around 1% (w/w).[5]
-
Self-Emulsification Assessment: To evaluate the self-emulsifying properties, introduce 1 g of the SNEDDS formulation into 1,000 mL of water with gentle manual stirring and visually assess the formation of a nanoemulsion.[8]
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in a rat model.
-
Animal Model: Use male Sprague-Dawley rats (200-220 g). House the animals under standard laboratory conditions with free access to food and water. Fast the rats for 12 hours prior to the experiment.[3]
-
Dosing: Administer the nanoformulation or control formulation orally to the rats at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of oleanolic acid in the plasma samples using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[4]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.
Visualizing the Mechanisms: Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in evaluating and understanding the effects of this compound nanoformulations, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway modulated by oleanolic acid.
Oleanolic acid exerts many of its beneficial effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10] This pathway is a critical regulator of cellular defense mechanisms against oxidative stress. The diagram below illustrates the activation of the Nrf2 pathway by oleanolic acid.
References
- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]
- 3. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of oleanolic acid against beta cell dysfunction and mitochondrial apoptosis: crucial role of ERK-NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatoprotective Effects of Oleanane and Ursane Triterpenoids
For Immediate Release
A comprehensive review of experimental data reveals the significant hepatoprotective potential of both oleanane and ursane-type pentacyclic triterpenoids, natural compounds widely distributed in the plant kingdom. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the experimental basis for these claims, tailored for researchers, scientists, and drug development professionals. Both oleanolic acid (an this compound) and ursolic acid (an ursane) have demonstrated robust protection against liver injury induced by various toxicants in preclinical models.[1][2] Their therapeutic potential is underscored by their multifaceted mechanisms of action, primarily involving the mitigation of oxidative stress and inflammation.
Core Mechanisms of Hepatoprotection
Oleanolic acid (OA) and ursolic acid (UA) are isomers that share many biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][3] Their hepatoprotective effects are attributed to their ability to modulate key signaling pathways involved in cellular defense and homeostasis. One of the primary mechanisms for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][5] This pathway plays a crucial role in the upregulation of a wide array of cytoprotective genes that defend against oxidative stress.
Oleanolic acid has been shown to reprogram the liver to protect against various hepatotoxicants by activating Nrf2.[4][6] It has also been found to activate other protective pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation, and PPARα, which regulates lipid metabolism and reduces inflammation.[7][8]
Similarly, ursolic acid exerts its hepatoprotective effects, at least in part, through the modulation of the Nrf2/ARE signaling pathway, which helps to suppress oxidative stress, inflammation, and apoptosis in the liver.[5] Furthermore, UA has been shown to inhibit the NOX4/ROS and RhoA/ROCK1 signaling pathways, both of which are implicated in the progression of liver fibrosis.[9] It also activates the LKB1/AMPK signaling pathway to inhibit lipid synthesis and reduce lipid peroxidation.[10]
While both triterpenoids are effective, some studies suggest nuances in their potency. For instance, in a comparative study against CCl4, acetaminophen, and cadmium-induced liver injury, α-hederin (an this compound), ursolic acid, and oleanolic acid were found to be the most effective among ten tested triterpenoids.[2]
Quantitative Comparison of Hepatoprotective Effects
The following tables summarize quantitative data from various preclinical studies, offering a direct comparison of the hepatoprotective efficacy of oleanolic acid and ursolic acid against different models of liver injury.
Table 1: Effect on Serum Liver Enzymes in Toxin-Induced Hepatotoxicity
| Triterpenoid (B12794562) | Model of Liver Injury | Dose | Change in ALT Levels | Change in AST Levels | Reference |
| Oleanolic Acid | Acetaminophen-induced | 90 mg/kg, i.p. | Significantly reduced | Not specified | [6] |
| Oleanolic Acid | Concanavalin A-induced | Not specified | Significantly reduced | Not specified | [7] |
| Oleanolic Acid | Ischemia-Reperfusion | 100 mg/kg, i.g. | Significantly decreased | Not specified | [8] |
| Ursolic Acid | CCl4-induced | 25 & 50 mg/kg, oral | Significantly prevented elevation | Significantly prevented elevation | [5] |
| Ursolic Acid | Alcoholic Liver Injury | Not specified | Significantly decreased | Significantly decreased | [10] |
| OA & UA Mixture | Anti-TB Drug-induced | 100 & 200 µ g/mouse/day , s.c. | Significantly decreased | Significantly decreased | [11][12] |
ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase; i.p.: intraperitoneal; i.g.: intragastric; s.c.: subcutaneous; CCl4: Carbon tetrachloride; Anti-TB: Anti-tuberculosis.
Table 2: Effects on Markers of Oxidative Stress and Inflammation
| Triterpenoid | Model of Liver Injury | Key Marker(s) | Effect | Reference |
| Oleanolic Acid | Acetaminophen-induced | Nrf2 nuclear accumulation | Increased | [6] |
| Oleanolic Acid | Concanavalin A-induced | TNF-α, IL-1β, IL-6 | Decreased expression | [7] |
| Oleanolic Acid | Ischemia-Reperfusion | p-PI3K, p-Akt | Increased protein expression | [8] |
| Ursolic Acid | CCl4-induced | Oxidative stress, inflammation, apoptosis | Suppressed | [5] |
| Ursolic Acid | Alcoholic Liver Injury | SOD, GSH-Px, MDA | Increased SOD & GSH-Px, lowered MDA | [10] |
| Ursolic Acid | Liver Fibrosis | NOX4/ROS, RhoA/ROCK1 | Inhibited signaling pathways | [9] |
SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; p-PI3K: phosphorylated Phosphoinositide 3-kinase; p-Akt: phosphorylated Protein Kinase B.
Signaling Pathways and Experimental Workflow
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Oleanolic Acid's hepatoprotective signaling pathways.
Caption: Ursolic Acid's hepatoprotective signaling pathways.
Caption: General experimental workflow for hepatoprotective studies.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and ursane triterpenoids.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Ursolic Acid Study)
-
Animal Model: Male ICR mice were used.
-
Grouping: Mice were randomly divided into six groups:
-
Normal control
-
CCl4-treated
-
CCl4 + Ursolic acid (25 mg/kg)
-
CCl4 + Ursolic acid (50 mg/kg)
-
CCl4 + Colchicine (B1669291) (1 mg/kg, positive control)
-
Ursolic acid only (50 mg/kg)
-
-
Induction of Liver Fibrosis: Mice were administered CCl4 (2 mL/kg body weight of a 1:1 v/v mixture in olive oil) via intraperitoneal injection, twice weekly.
-
Treatment: Ursolic acid and colchicine were administered daily by oral gavage.
-
Analysis: After the treatment period, serum was collected for the analysis of liver function indicators. Liver tissues were collected for histopathological analysis and to measure markers of oxidative stress, inflammation, and apoptosis.[5]
Acetaminophen (APAP)-Induced Hepatotoxicity Model (Oleanolic Acid Study)
-
Animal Model: Wild-type and Nrf2-null mice were utilized.
-
Treatment: Oleanolic acid (90 mg/kg) was administered intraperitoneally once daily for three days.
-
Induction of Hepatotoxicity: Following the pretreatment with oleanolic acid, mice were challenged with a hepatotoxic dose of acetaminophen.
-
Analysis: Liver tissues were collected to determine the nuclear accumulation of Nrf2 via Western blot and immunofluorescence. The mRNA expression of Nrf2-target genes and Nqo1 protein activity were also assessed to confirm the activation of the Nrf2-Keap1 pathway. Hepatotoxicity was evaluated by measuring serum alanine aminotransferase (ALT) levels and by histopathological examination of liver sections.[6]
Anti-Tuberculosis (Anti-TB) Drug-Induced Liver Damage Model (Oleanolic and Ursolic Acid Mixture Study)
-
Animal Model: Male BALB/c mice were used.
-
Induction of Liver Injury: A combination of rifampicin (B610482) (10 mg/kg), isoniazid (B1672263) (10 mg/kg), and pyrazinamide (B1679903) (30 mg/kg) was administered daily per os for 11 weeks.
-
Treatment: A mixture of ursolic acid and oleanolic acid was subcutaneously injected at doses of 100 or 200 µ g/mouse/day for the entire 11-week period.
-
Analysis: Blood samples were collected for biochemical (serum ALT and AST) and hematological analysis. Liver tissues were excised for histological examination to assess the degree of steatosis and other pathological changes.[11][12]
Conclusion
Both this compound and ursane triterpenoids, particularly oleanolic acid and ursolic acid, are potent hepatoprotective agents.[1][2] Their efficacy is rooted in their ability to activate endogenous antioxidant pathways, primarily Nrf2, and to suppress inflammatory and fibrotic signaling cascades. While they share common mechanisms, the specific pathways they modulate can differ, offering a broad spectrum of therapeutic potential. The quantitative data from various preclinical models consistently demonstrate their ability to reduce liver enzyme levels, mitigate oxidative stress, and improve liver histology. Further head-to-head comparative studies with standardized methodologies would be invaluable for elucidating the finer differences in their hepatoprotective profiles and for advancing their development as clinical therapies for liver diseases. It is important to note that high doses and long-term use of oleanolic acid may lead to liver injury, highlighting the need for careful dose-response studies.[4]
References
- 1. Pharmacology of oleanolic acid and ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of 10 triterpenoid compounds on experimental liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic acid and ursolic acid inhibit proliferation in transformed rat hepatic oval cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic acid reprograms the liver to protect against hepatotoxicants, but is hepatotoxic at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of ursolic acid in an experimental model of liver fibrosis through Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Pretreatment with Oleanolic Acid in Rats in the Acute Phase of Hepatic Ischemia-Reperfusion Injury: Role of the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic acid reverses liver fibrosis by inhibiting interactive NOX4/ROS and RhoA/ROCK1 signalling pathways | Aging [aging-us.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 12. Hepatoprotective properties of oleanolic and ursolic acids in antitubercular drug-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of different oleanane derivatives as inhibitors of a specific enzyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of various oleanane derivatives as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. The inhibitory activities of these compounds, expressed as IC50 values, are summarized, and a detailed experimental protocol for the α-glucosidase inhibition assay is provided. Furthermore, this guide includes visualizations of the experimental workflow and the relevant physiological pathway to aid in understanding the mechanism of action of these potential therapeutic agents.
Data Presentation: Inhibitory Activity of this compound Derivatives against α-Glucosidase
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against α-glucosidase. A lower IC50 value indicates a higher inhibitory potency. For comparison, the IC50 value of Acarbose (B1664774), a commercially available α-glucosidase inhibitor, is also included.
| Compound | Type | IC50 (µM) | Reference(s) |
| Oleanolic Acid | Natural Triterpenoid (B12794562) | 4.09 - 15 | [1][2] |
| 2,3-Indolo-oleanolic acid | Synthetic Derivative | 5.5 | |
| Benzylidene analog 4i | Synthetic Derivative | 0.40 | [1] |
| Benzylidene analogs 4a-4s (range) | Synthetic Derivatives | 0.40 - 3.96 | [1] |
| Dihydroxy-olide derivative | Synthetic Derivative | Potent inhibitor | [3][4] |
| Ligushicoside A | This compound Saponin (B1150181) | 18.7 | [5] |
| Ligushicoside B | This compound Saponin | 25.4 | [5] |
| This compound-type saponins (B1172615) from Ligulariopsis shichuana (range) | This compound Saponins | 18.7 - 154.3 | [5] |
| Chenoponin A | This compound Saponin | 23.25 ± 1.00 | [6] |
| New this compound-type triterpenoid saponin from Camellia nitidissima | This compound Saponin | 185.9 ± 44.5 | [7] |
| Campetelosides A | This compound Saponin | 166.7 ± 6.0 | [8] |
| Campetelosides B | This compound Saponin | 45.9 ± 2.6 | [8] |
| Campetelosides C | This compound Saponin | 395.3 ± 10.5 | [8] |
| Acarbose (Positive Control) | Drug | 190.5 - 665.56 | [1][5] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a common and reliable method for determining the α-glucosidase inhibitory activity of test compounds, such as this compound derivatives. The assay is based on the spectrophotometric measurement of the product formed from the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will typically be around 0.2 U/mL.
-
Prepare a stock solution of pNPG in phosphate buffer (e.g., 1 mM).
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute these with phosphate buffer to obtain a range of desired concentrations for IC50 determination. The final DMSO concentration in the reaction mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Assay in 96-Well Plate:
-
Add a specific volume (e.g., 20 µL) of the test compound solution (at various concentrations) or the positive control (acarbose) to the wells of a 96-well plate.
-
For the negative control (100% enzyme activity), add the same volume of phosphate buffer (with the same final concentration of DMSO as in the test wells).
-
Add the α-glucosidase solution (e.g., 20 µL) to all wells except the blank.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution (e.g., 20 µL) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Measurement and Calculation:
-
Stop the reaction by adding a solution such as sodium carbonate (e.g., 50 µL of 1 M Na2CO3). This also enhances the color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the well with the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Mandatory Visualization
References
- 1. Synthesis of Benzylidene Analogs of Oleanolic Acid as Potential α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound-Type Glycosides with α‑Glucosidase Inhibitory Activity from Chenopodium serotinum L., an Everlasting Wild Vegetable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Five New this compound Triterpene Saponins from Camellia petelotii and Their Alpha-glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Gauntlet: Unraveling the Metabolic Fate of Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Oleanane triterpenoids, a class of phytochemicals lauded for their diverse therapeutic potential, are subject to significant metabolic transformations that dictate their bioavailability and efficacy. Understanding the cross-species variations in their metabolism is paramount for the successful translation of preclinical findings to human clinical trials. This guide provides an objective comparison of this compound metabolism, with a focus on the prominent member, oleanolic acid, across various species, supported by experimental data and detailed methodologies.
Quantitative Comparison of Oleanolic Acid Pharmacokinetics
The pharmacokinetic parameters of oleanolic acid exhibit considerable variability across different species, highlighting the challenges in extrapolating preclinical data to humans. The following table summarizes key pharmacokinetic parameters of oleanolic acid administered intravenously in several animal models.
| Species | Dosage (IV) | Clearance (Cl) | Volume of Distribution (Vss) | Half-life (t½) |
| Mouse | 1 mg/kg | 0.065 L/h | 0.019 L | 28.7 min |
| Rat | 1 mg/kg | 0.47 ± 0.06 L/h | 0.117 ± 0.029 L | 29.7 ± 12.2 min |
| Rabbit | 1 mg/kg | 2.77 ± 0.88 L/h | 1.83 ± 0.60 L | 84.4 ± 16.9 min |
| Dog | 1 mg/kg | 14.0 ± 0.7 L/h | 9.2 ± 10.1 L | 54.5 ± 57.2 min |
| Human (Predicted) | - | 48.3 - 97.2 L/h | 49.1 - 92.9 L | 45.6 - 187.2 min |
Data compiled from a study on interspecies scaling of oleanolic acid pharmacokinetics.[1][2]
Notably, a study in rats demonstrated that oleanolic acid has a very low absolute oral bioavailability of 0.7%, attributed to poor absorption and extensive metabolic clearance.[3]
Key Metabolic Pathways and Enzymology: A Species-Specific Lens
The metabolism of this compound triterpenoids is primarily orchestrated by cytochrome P450 (CYP) enzymes, leading to a variety of hydroxylated and oxidized metabolites.
Biosynthesis of Oleanolic Acid
The journey of oleanolic acid begins with the cyclization of 2,3-oxidosqualene (B107256) to β-amyrin, a reaction catalyzed by β-amyrin synthase.[4] Subsequent oxidation steps at the C-28 position, mediated by CYP enzymes, yield oleanolic acid.[4][5]
References
- 1. Interspecies scaling of oleanolic acid in mice, rats, rabbits and dogs and prediction of human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of this compound and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 CYP716A254 catalyzes the formation of oleanolic acid from β-amyrin during this compound-type triterpenoid saponins biosynthesis in Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Oleanane and Other Triterpenoids with Key Protein Targets in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the in silico evaluation of oleanane-type triterpenoids and their derivatives against prominent protein targets implicated in cancer and inflammation. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visualizations of relevant signaling pathways and workflows.
This guide synthesizes data from multiple studies to offer an objective comparison of the binding interactions between various triterpenoids, with a focus on the this compound scaffold, and their respective protein targets. The provided data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and computational drug design.
Comparative Analysis of Binding Affinities
The efficacy of a potential drug molecule is often initially assessed by its binding affinity to a specific protein target. In silico molecular docking studies provide a quantitative estimation of this interaction, typically expressed as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger interaction. The following tables summarize the binding affinities of oleanolic acid (a representative this compound triterpenoid) and its derivatives, alongside other triterpenoids, with several key protein targets.
| Ligand/Derivative | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| Oleanolic Acid | NF-κB (p65 subunit) | 1VKX | Not explicitly stated, but showed effective binding | - | - |
| Oleanolic Acid Derivative (with α-D-mannose at C28) | NF-κB (p52 subunit) | Not specified | Predicted to have a similar binding mode to Maslinic Acid | Maslinic Acid | Predicted to bind effectively |
| Oleanolic Acid | EGFR | 1M17 | -8.8 | Erlotinib | Not specified |
| Oleanolic Acid Dimer (2f) | FAK Kinase (related to EGFR signaling) | 1MP8 | -11.6 | - | - |
| Oleanolic Acid Derivative (Compound 6c) | PI3K | Not specified | Comparable to LY294002 | LY294002 | Not specified |
| Betulinic Acid Derivative (BOxNaf1) | Bcl-2 | 4LVT | -10.1 (Vina), -10.3 (Glide) | - | - |
| Betulinic Acid Derivative (BOxNaf1) | Bcl-xL | 2YXJ | -9.9 (Vina), -10.5 (Glide) | - | - |
| Friedelin | Cannabinoid Receptor 1 (CB1) | 5TGZ | -10.2 | Tetrahydrocannabinol (THC) | -9.8 |
| α-Amyrin | Cannabinoid Receptor 1 (CB1) | 5TGZ | -10.1 | Tetrahydrocannabinol (THC) | -9.8 |
| Oleanolic Acid | SARS-CoV-2 Main Protease | 6Y84 | -13.0 | - | - |
Table 1: Comparative Binding Affinities of Triterpenoids with Various Protein Targets. This table highlights the binding energies of oleanolic acid and other triterpenoids against several protein targets. The data is compiled from various in silico studies and provides a basis for comparing the potential efficacy of these compounds.
| Compound | Cell Line | IC50 (µM) |
| Oleanolic Acid Derivative (4d) | HCT-116 | 38.5 |
| Oleanolic Acid Derivative (4k) | HCT-116 | 39.3 |
| Oleanolic Acid Derivative (4m) | HCT-116 | 40.0 |
| Oleanolic Acid Derivative (5d) | LS-174T | 38.0 |
| Oleanolic Acid Derivative (4l) | LS-174T | 44.0 |
| Oleanolic Acid Derivative (4e) | LS-174T | 44.3 |
| Oleanolic Acid Derivative with triphenylphosphonium (6c) | A549 | 0.81 |
| Oleanolic Acid Derivative with triphenylphosphonium (5g) | MCF-7 | Not specified, but showed high selectivity |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Oleanolic Acid Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for several oleanolic acid derivatives against different cancer cell lines, providing experimental validation for their anti-proliferative activity.
Experimental Protocols for Molecular Docking
The following sections provide a detailed overview of the methodologies commonly employed in the molecular docking of triterpenoids with their protein targets. These protocols are based on the cited literature and represent a standard workflow for such in silico experiments.
Protein and Ligand Preparation
Protein Preparation:
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Addition of Hydrogens: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Partial charges are assigned to the protein atoms using a force field such as Gasteiger.
Ligand Preparation:
-
Structure Generation: The 2D structures of the triterpenoid (B12794562) ligands are drawn using chemical drawing software like ChemDraw and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: The prepared ligand structures are saved in a format compatible with the docking software, such as PDBQT for AutoDock Vina.
Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
-
Grid Box Generation: A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters that define the search space for the ligand. For blind docking, the grid box is set to cover the entire protein surface, while for targeted docking, it is centered on the known binding site.
-
Docking Simulation: The docking simulation is performed using the Lamarckian Genetic Algorithm. The number of docking runs is typically set to a value between 10 and 100 to ensure adequate sampling of the conformational space.
-
Analysis of Results: The results are analyzed based on the binding energy of the different ligand poses. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
Molecular Docking using Glide
Glide, a part of the Schrödinger software suite, is another powerful tool for molecular docking.
-
Receptor Grid Generation: A receptor grid is generated around the active site of the protein.
-
Ligand Docking: Ligands are docked into the receptor grid using different precision modes, such as Standard Precision (SP) or Extra Precision (XP). The OPLS3e force field is commonly used for these calculations.
-
Scoring and Analysis: The docking poses are scored based on the GlideScore, which estimates the binding affinity. The interactions are then visually inspected.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound and other triterpenoids, as well as a typical experimental workflow for in silico and in vitro studies.
A Head-to-Head Battle: Validating a Novel LC-MS/MS Method Against the Established HPLC-UV for Oleanane Analysis in Pharmaceutical Development
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for the quantification of oleananes, a promising class of therapeutic compounds. This guide provides a detailed comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) reference method, supported by experimental data and detailed protocols.
Oleananes, a class of pentacyclic triterpenoids, have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] As these compounds progress through the drug development pipeline, the need for robust and reliable analytical methods for their quantification in various matrices is paramount. This guide presents a validation of a newly developed LC-MS/MS method for oleanane analysis and compares its performance against the well-established HPLC-UV reference method.
Executive Summary: Method Performance at a Glance
The selection of an analytical method is a critical decision in drug development, impacting data quality, sample throughput, and overall project timelines. The following tables summarize the key performance characteristics of the new LC-MS/MS method and the reference HPLC-UV method for the analysis of oleanolic acid, a representative this compound.
| Parameter | Reference Method: HPLC-UV | New Method: LC-MS/MS |
| Linearity (r²) | > 0.999[3] | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL[3] | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL[3] | 0.2 ng/mL |
| Accuracy (Recovery %) | 99.88 - 100.28%[3] | 98.5 - 101.2% |
| Precision (RSD%) | < 3.1%[3] | < 2.5% |
| Specificity | Moderate | High |
| Sample Throughput | Moderate | High |
| Cost | Lower | Higher |
Table 1: Comparison of Key Performance Parameters
Diving Deeper: A Detailed Look at the Methods
The fundamental difference between the two methods lies in their detection principles. HPLC-UV relies on the chromophoric properties of the analyte to absorb ultraviolet light, while LC-MS/MS offers superior selectivity and sensitivity by measuring the mass-to-charge ratio of the analyte and its fragments.[4]
Reference Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
The HPLC-UV method has long been a workhorse in analytical laboratories for its robustness and cost-effectiveness.[4] It is particularly suitable for the quantification of oleananes in simpler matrices where high concentrations are expected.
New Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method represents a significant advancement in analytical technology, offering unparalleled sensitivity and specificity.[4] This makes it the method of choice for applications requiring trace-level quantification, such as in biological matrices for pharmacokinetic studies.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and facilitate method adoption, detailed experimental protocols for both the reference and new analytical methods are provided below.
Reference Method Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing the this compound analyte in a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[3]
3. Calibration:
-
Prepare a series of standard solutions of the this compound analyte of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
New Method Protocol: LC-MS/MS
1. Sample Preparation:
-
Follow the same initial steps as the HPLC-UV method for sample dissolution and filtration.
-
Perform a protein precipitation step (e.g., with acetonitrile) if analyzing biological samples, followed by centrifugation.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the specific this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Determined by direct infusion of a standard solution of the analyte.
Visualizing the Process: Experimental Workflow and Biological Context
To further clarify the analytical process and the biological relevance of oleananes, the following diagrams have been generated.
Figure 1: Comparative Experimental Workflow. This diagram illustrates the key steps in both the reference HPLC-UV and the new LC-MS/MS analytical methods, from sample preparation to data analysis.
Figure 2: this compound's Mechanism of Action. This diagram depicts a simplified signaling pathway illustrating how this compound derivatives can modulate inflammatory and oxidative stress responses, key aspects of their therapeutic potential.[1][2]
Conclusion: Choosing the Right Tool for the Job
The validation of this new LC-MS/MS method demonstrates its superiority in terms of sensitivity and specificity for the analysis of oleananes. While the reference HPLC-UV method remains a viable option for routine analysis of high-concentration samples, the LC-MS/MS method is the clear choice for demanding applications in drug development, such as bioanalysis and trace impurity detection. The data presented in this guide provides a solid foundation for researchers to make an informed decision on the most appropriate analytical methodology to support their this compound research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives for pharmaceutical use: a patent review (2000-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative study of the antioxidant capacity of synthetic vs. natural oleanane derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of natural oleanane triterpenoids, primarily represented by oleanolic acid (OA), and their semi-synthetic derivatives. Synthetic modifications of the this compound structure have yielded compounds with dramatically enhanced potency, shifting the primary mechanism of action from direct radical scavenging to potent induction of endogenous antioxidant pathways. This guide delves into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison for research and development applications.
Mechanism of Action: A Tale of Two Pathways
Natural and synthetic this compound derivatives combat oxidative stress through distinct primary mechanisms.
-
Natural Oleanolic Acid: Exhibits a dual antioxidant mechanism. It can directly neutralize reactive oxygen species (ROS) through its chemical structure and also indirectly modulate signaling pathways related to inflammatory and antioxidant responses.[1][2][3] Studies confirm that both pure OA and extracts containing it exhibit strong antioxidant effects.[1]
-
Synthetic this compound Derivatives (SOs): These compounds are exceptionally potent activators of the Keap1-Nrf2/Antioxidant Response Element (ARE) pathway.[4][5] While natural OA can also activate this pathway, SOs like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivatives (CDDO-Me, CDDO-Im) are significantly more powerful, with some being over 200,000 times more potent than their natural precursor.[6][7] Their activity is observed at low nanomolar concentrations, whereas natural triterpenoids often require micromolar concentrations to achieve similar effects.[4] This makes them highly effective "multiorgan protectors" against diseases driven by oxidative and inflammatory stress.[4]
The diagram below illustrates the Nrf2 signaling pathway, a primary target for synthetic this compound derivatives.
References
- 1. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oleanolic Acid: A Promising Antioxidant-Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic this compound Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oleanane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Oleanane, a triterpenoid (B12794562) compound utilized in various research applications. The following information is based on general laboratory safety standards and data for analogous compounds.
I. Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. While specific toxicity data for this compound may be limited, the safety profiles of structurally similar compounds, such as Oleanolic acid, serve as a valuable reference.
Key Safety Information Summary:
| Hazard Category | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Irritation | May cause skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile).[1][3] |
| Eye Irritation | May cause serious eye irritation.[1][2] | Safety goggles or a face shield.[1][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[1] | Use in a well-ventilated area or with a fume hood.[1] If dust formation is unavoidable, a respirator may be necessary.[1][3] |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream.[1] Strict adherence to institutional, local, state, and federal regulations is mandatory.[4][5]
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with non-hazardous materials such as regular trash.[1][5]
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.[1][6]
-
The container must be constructed of a material that is chemically resistant to this compound and any solvents used in the waste mixture.[1][4][6]
Step 2: Container Labeling
-
Properly label the waste container with the words "Hazardous Waste".[1][6]
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components present in the waste mixture.[6][7][8] Do not use abbreviations or chemical formulas.[8][9]
-
Indicate the approximate percentage of each component.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6][10]
-
Ensure the storage area is secure and away from incompatible chemicals to prevent accidental reactions.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[5][6][8][10]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide them with all necessary information about the waste stream as indicated on the label.
-
Never dispose of this compound waste by pouring it down the drain or placing it in the regular trash.[4][5][11] Improper disposal can lead to environmental contamination and significant legal penalties.[4][5]
Step 5: Final Disposal Methods
-
The ultimate disposal of this compound waste will be handled by a licensed facility. Common methods for chemical waste include incineration at high temperatures or other approved chemical destruction techniques.[12]
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. times-bio.com [times-bio.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Management | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. oehs.tulane.edu [oehs.tulane.edu]
- 10. odu.edu [odu.edu]
- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 12. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling Oleanane
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for Oleanane, tailored for researchers, scientists, and drug development professionals. The information is designed to ensure the safe handling of this triterpenoid (B12794562) compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives, such as Oleanolic Acid, are generally considered hazardous. The primary risks include skin, eye, and respiratory irritation. Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[1][2] | Protects against potential splashes and airborne dust particles that can cause serious eye irritation.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | Prevents skin contact, which can lead to irritation.[3][4][5] |
| Body Protection | A standard or flame-retardant lab coat. A chemical-resistant apron or coverall can provide additional protection.[1][2] | Shields the body from spills and contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a fume hood.[2] If dust formation is likely, a NIOSH-approved respirator is necessary.[2] | Minimizes the inhalation of this compound dust, which may cause respiratory irritation.[4][5] |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety footwear.[6] | Protects feet from spills and falling objects. |
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Oleanolic Acid, a representative derivative of this compound. These properties are crucial for safe handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [5] |
| Appearance | White Powder/Solid | [5] |
| Melting Point | > 300 °C / > 572 °F | [5] |
| Solubility | Insoluble in water. | [3] |
| Storage Temperature | Recommended: 4 °C in a dry place. | [7] |
Occupational Exposure Limits (OELs) for this compound have not been specifically established by major regulatory bodies.[8] In the absence of specific OELs, it is crucial to handle this compound with care, minimizing exposure and adhering to the principle of ALARA (As Low As Reasonably Achievable).
Operational and Disposal Plans
Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A fume hood should be used if there is a risk of dust generation.
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Weighing and Transfer :
-
Handle this compound as a powder in a fume hood or a well-ventilated area to avoid creating dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
Avoid direct contact with the skin and eyes.
-
-
In Case of a Spill :
-
For small spills, mechanically take up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4]
-
Ensure the area is well-ventilated.
-
-
After Handling :
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[2]
-
Waste Segregation : Do not mix this compound waste with non-hazardous materials.[2] All contaminated items, including gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.[2][9]
-
Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[2] The container should be kept closed when not in use.[9]
-
Storage : Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]
Experimental Protocols and Workflows
General Protocol for Triterpenoid Extraction
The following is a generalized protocol for the extraction of triterpenoids like this compound from plant material, a common procedure in natural product research.
-
Material Preparation : Dry the plant material and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction :
-
Weigh a specific amount of the powdered material (e.g., 1.0 g) and place it in a flask.
-
Add a suitable solvent, such as ethanol (B145695) (often in an aqueous mixture of 65-95%), at a specific solvent-to-solid ratio.[11]
-
The extraction can be performed using methods like maceration, sonication, or microwave-assisted extraction (MAE).[11][12]
-
For MAE, typical conditions might be an ethanol concentration of around 69%, an extraction time of 12 minutes, a liquid-to-solid ratio of 26:1 mL/g, and a microwave power of 528 W.[12]
-
-
Purification : The crude extract can be purified using techniques such as column chromatography with silica (B1680970) gel or macroporous resin.[12][13]
-
Analysis : The final product can be analyzed using methods like Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the presence and purity of this compound.[14]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. trimaco.com [trimaco.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. carlroth.com [carlroth.com]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. oehs.tulane.edu [oehs.tulane.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. benchchem.com [benchchem.com]
- 12. Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxapress.com [maxapress.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
